Product packaging for 1-Methyloctahydropyrrolo[3,4-b]pyridine(Cat. No.:CAS No. 128740-18-1)

1-Methyloctahydropyrrolo[3,4-b]pyridine

Cat. No.: B186340
CAS No.: 128740-18-1
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic amine scaffold of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the development of central nervous system (CNS) agents, where its rigid, polycyclic framework is utilized to create bioactive molecules for researching neurological disorders . Its specific stereoisomer, (4aS,7aS)-octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine, is a key building block in the synthetic pathway of advanced pharmaceutical compounds such as the fluoroquinolone antibiotic Moxifloxacin . The pyrrolopyridine core is a privileged structure in drug discovery, with derivatives of related isomers demonstrating a broad spectrum of pharmacological activities in scientific studies, including potent analgesic and sedative effects, as well as antidiabetic, antimycobacterial, antiviral, and antitumor properties . This makes the scaffold a critical starting point for designing novel therapeutics and selective receptor modulators for psychiatric and neurodegenerative disease research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUVOZDWSAEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567795
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-18-1
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyloctahydropyrrolo[3,4-b]pyridine, a bicyclic heterocyclic amine, is a molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active compounds. Its scaffold is a component of various derivatives that have been explored for a range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and predicted spectral data. This document also outlines generalized experimental protocols for the determination of its key properties, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogs.

Chemical Identity and Physical Properties

The fundamental identifiers and experimentally determined physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
IUPAC Name 1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine[1]
CAS Number 128740-18-1[1]
Molecular Formula C₈H₁₆N₂[1]
Molecular Weight 140.23 g/mol [1]
Appearance Colorless to brown liquid[1]
Boiling Point 185.4 °C at 760 mmHg[1]
Density 0.948 g/cm³[1]
Refractive Index 1.479[1]
Flash Point 65.9 °C[1]

Spectroscopic and Predicted Properties

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its unique proton environments.

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
N-CH₃~ 2.2 - 2.5Singlet
Piperidine and Pyrrolidine CH₂~ 1.5 - 3.5Multiplets
Methine protons at stereocenters~ 2.4 - 3.0Multiplets
N-H (Pyrrolidine)~ 1.8 - 2.0Broad Singlet

3.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern, aiding in structural confirmation.

FragmentationPredicted m/z
Molecular Ion [M]⁺140
Loss of methyl group [M-CH₃]⁺125
Pyrrolidine ring cleavage~ 96-98

3.3. Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300-3500
C-H Stretch (alkyl groups)2850-3000
C-N Stretch (aliphatic amines)1030-1230

Experimental Protocols

4.1. Synthesis and Purification Workflow

The synthesis of the octahydropyrrolo[3,4-b]pyridine core typically involves the reduction of a dione precursor. The following diagram illustrates a generalized workflow for its synthesis and purification.

G start Starting Materials (e.g., Dione Precursor) reaction Chemical Reduction (e.g., with a reducing agent) start->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure this compound characterization->product

Figure 1. Generalized workflow for the synthesis and characterization.

4.2. Determination of Physicochemical Properties

The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties of a liquid amine like this compound.

G sample Purified Liquid Sample boiling_point Boiling Point Determination (Thiele Tube or Distillation) sample->boiling_point density Density Measurement (Pycnometer or Hydrometer) sample->density refractive_index Refractive Index Measurement (Refractometer) sample->refractive_index solubility Solubility Assessment (in various solvents) sample->solubility pka pKa Determination (Potentiometric Titration) solubility->pka

Figure 2. Workflow for determining physicochemical properties.

4.2.1. Boiling Point Determination (Thiele Tube Method)

  • Preparation: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.

  • Assembly: The test tube is attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing mineral oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

4.2.2. Refractive Index Measurement

  • Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

4.2.3. Solubility Testing

  • Solvent Selection: A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) are used.

  • Procedure: A small, measured amount of the sample is added to a test tube containing a measured volume of the solvent.

  • Observation: The mixture is agitated, and the solubility is observed and recorded. For amines, solubility in dilute acid is a key indicator of its basic nature.

4.2.4. pKa Determination by Potentiometric Titration

  • Solution Preparation: A solution of the amine with a known concentration is prepared in water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Biological Activity

There is limited publicly available information on the specific biological activity of this compound. However, the broader class of pyrrolopyridine derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[2][3] The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Therefore, this compound represents a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications. Further biological screening of this compound is warranted to elucidate its specific pharmacological profile.

Conclusion

This technical guide provides a summary of the currently available chemical property data for this compound. While some experimental physical properties have been reported, a comprehensive experimental characterization, including detailed synthetic and analytical protocols from primary literature, remains to be fully documented in publicly accessible sources. The provided generalized experimental protocols offer a starting point for researchers to determine these properties. The lack of specific biological data for this compound highlights an opportunity for further investigation into its potential pharmacological activities, given the established importance of the pyrrolopyridine scaffold in drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-Methyloctahydropyrrolo[3,4-b]pyridine, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic routes in the current literature, this document provides a comprehensive, two-step approach commencing with the well-established synthesis of the core scaffold, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, followed by a standard N-methylation procedure.

Overview of the Synthetic Strategy

The proposed synthesis is divided into two main stages:

  • Stage 1: Synthesis of the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Scaffold. This initial stage focuses on the construction of the core bicyclic amine, a known key intermediate in the synthesis of pharmaceuticals such as Moxifloxacin.[1][2][3] The synthesis starts from pyridine-2,3-dicarboxylic acid and proceeds through N-benzylation, pyridine ring reduction, and subsequent reduction of the amide functionalities.[3][4]

  • Stage 2: N-Methylation of the Octahydropyrrolo[3,4-b]pyridine Core. The final step involves the selective methylation of the secondary amine on the pyrrolidine ring of the synthesized scaffold to yield the target compound, this compound. A classical reductive amination approach is proposed for this transformation.

Experimental Protocols

Stage 1: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

The synthesis of the octahydropyrrolo[3,4-b]pyridine core is a multi-step process that has been documented in patent literature.[1][4][5] The key steps are outlined below.

Step 1a: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Reaction: Pyridine-2,3-dicarboxylic acid is reacted with benzylamine.

  • Procedure: A mixture of pyridine-2,3-dicarboxylic acid and benzylamine is heated, typically in a high-boiling point solvent, to facilitate the condensation and cyclization to the corresponding N-benzyl imide.

Step 1b: Reduction of the Pyridine Ring

  • Reaction: The pyridine ring of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is hydrogenated.

  • Procedure: The compound from the previous step is dissolved in a suitable solvent like toluene and subjected to hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure.[3] This step yields the corresponding piperidine-fused derivative.

Step 1c: Reduction of the Imide Carbonyls

  • Reaction: The two carbonyl groups of the succinimide ring are reduced to methylene groups.

  • Procedure: A strong reducing agent, such as lithium aluminum hydride (LiAlH4), is typically used for this transformation. The reaction is carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Step 1d: Debenzylation

  • Reaction: The N-benzyl protecting group is removed to yield the free secondary amine.

  • Procedure: Catalytic hydrogenation, again using a catalyst like Pd/C, is a common method for debenzylation. The reaction is performed under a hydrogen atmosphere.

A visual representation of this synthetic workflow is provided below.

Synthesis_of_Octahydropyrrolo_pyridine start Pyridine-2,3-dicarboxylic acid step1 N-Benzylation (Benzylamine) start->step1 intermediate1 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione step1->intermediate1 step2 Pyridine Ring Reduction (H2, Pd/C) intermediate1->step2 intermediate2 6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione step2->intermediate2 step3 Imide Reduction (LiAlH4) intermediate2->step3 intermediate3 6-Benzyl-octahydropyrrolo[3,4-b]pyridine step3->intermediate3 step4 Debenzylation (H2, Pd/C) intermediate3->step4 product (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine step4->product

Synthesis of the Octahydropyrrolo[3,4-b]pyridine Core
Stage 2: N-Methylation via Reductive Amination

This stage details the conversion of the synthesized octahydropyrrolo[3,4-b]pyridine to the target this compound.

  • Reaction: (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine is reacted with formaldehyde in the presence of a reducing agent.

  • Reagents and Solvents:

    • (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

    • Formaldehyde (aqueous solution, e.g., 37%)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

    • Acetic acid (optional, as a catalyst)

  • Detailed Protocol:

    • To a stirred solution of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1.0 eq) in dichloromethane, add aqueous formaldehyde (1.1-1.5 eq).

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

The logical flow of the reductive amination process is illustrated below.

Reductive_Amination_Workflow start Start: Octahydropyrrolo[3,4-b]pyridine + Formaldehyde step1 Iminium Ion Formation (Acid Catalyst, optional) start->step1 step2 Reduction of Iminium Ion (Sodium Triacetoxyborohydride) step1->step2 step3 Aqueous Workup (NaHCO3 solution) step2->step3 step4 Extraction and Purification step3->step4 product End: this compound step4->product

Reductive Amination Workflow

Data Presentation

As no direct experimental data for this compound is readily available, the following table summarizes the expected and reported data for the key compounds in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Key Spectroscopic Data (Expected for Product)
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneC₁₄H₁₀N₂O₂238.24Solid-
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridineC₇H₁₄N₂126.20Oil or low-melting solid-
This compound C₈H₁₆N₂ 140.23 Oil ¹H NMR: Appearance of a singlet around 2.2-2.5 ppm (N-CH₃). ¹³C NMR: Appearance of a signal around 40-45 ppm (N-CH₃). MS (ESI+): [M+H]⁺ at m/z 141.

Conclusion

This technical guide provides a viable and detailed synthetic strategy for the preparation of this compound. The proposed route leverages the established synthesis of the octahydropyrrolo[3,4-b]pyridine core, a crucial intermediate in pharmaceutical manufacturing, and employs a standard and high-yielding N-methylation reaction. The provided experimental protocols and logical workflow diagrams offer a clear roadmap for researchers and scientists in the field of drug discovery and development to access this and structurally related compounds. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Spectroscopic and Synthetic Elucidation of 1-Methyloctahydropyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Methyloctahydropyrrolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and summarizes its key spectroscopic characteristics.

Chemical Structure and Properties

Chemical Name: (4aS,7aS)-1-Methyloctahydropyrrolo[3,4-b]pyridine CAS Number: 151213-45-5 Molecular Formula: C₈H₁₆N₂ Molecular Weight: 140.23 g/mol

Synthesis

The primary route to this compound involves the N-methylation of its parent compound, (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine. A well-established and efficient method for this transformation is the Eschweiler-Clarke reaction.

Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

The synthesis of the precursor, (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine, has been reported and involves a multi-step process that can be summarized by the workflow below.[1][2]

G cluster_synthesis Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine Pyridine_dicarboxylic_acid Pyridine-2,3-dicarboxylic Acid Diels_Alder Diels-Alder Reaction Pyridine_dicarboxylic_acid->Diels_Alder [1] Hydrogenation Hydrogenation Diels_Alder->Hydrogenation [2] Resolution Chiral Resolution Hydrogenation->Resolution [3] Final_Product (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine Resolution->Final_Product [4]

Caption: Synthetic pathway for (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine.

N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination that methylates a primary or secondary amine using excess formic acid and formaldehyde.[3][4] This method is advantageous as it avoids the formation of quaternary ammonium salts.

Reaction Scheme:

(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine + HCHO + HCOOH → (4aS,7aS)-1-Methyloctahydropyrrolo[3,4-b]pyridine + H₂O + CO₂

Experimental Protocol (General):

  • To a solution of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine in a suitable solvent, add an excess of aqueous formaldehyde and formic acid.

  • Heat the reaction mixture at reflux for several hours.

  • After cooling, make the solution basic with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

G cluster_workflow General Experimental Workflow Start Start with (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine Reaction Eschweiler-Clarke Reaction (HCHO, HCOOH, Heat) Start->Reaction Workup Aqueous Workup (Basification, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis End Pure 1-Methyloctahydropyrrolo [3,4-b]pyridine Analysis->End

Caption: General workflow for synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (in DMSO-d₆)[2]-2.95-2.98m
-2.63-2.82m
-2.54dd
-2.39-2.45m
-2.16-2.45br s
-1.81-1.89m
-1.59-1.66m
-1.35-1.46m
-1.24-1.31m
This compound (Predicted)N-CH₃~2.2-2.5s
Methylene protons adjacent to N~2.5-3.0m
Other methylene and methine protons~1.3-2.2m

Table 2: ¹³C NMR Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (in DMSO-d₆)[2]-57.43
-53.37
-47.78
-44.49
-37.85
-23.51
-21.90
This compound (Predicted)N-CH₃~42-48
Carbons adjacent to N~50-65
Other ring carbons~20-40
Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions (Predicted)

Functional GroupWavenumber (cm⁻¹)
C-H stretch2850-3000
C-N stretch1000-1250

Note: The characteristic N-H stretch around 3300-3500 cm⁻¹ present in the parent compound would be absent in the N-methylated product.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compoundm/z (Method)Interpretation
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine[2]127.1 (ESI-MS)[M+H]⁺
This compound141.1 ([M+H]⁺, Predicted)Molecular Ion
125 ([M-CH₃]⁺, Predicted)Loss of methyl group

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a key step in the preparation of various pharmaceutical compounds. The general workflow from precursor to final product and subsequent analysis is depicted below.

G cluster_workflow Detailed Synthetic and Analytical Workflow Precursor Precursor: (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine Methylation N-Methylation (Eschweiler-Clarke) Precursor->Methylation Crude_Product Crude 1-Methyloctahydro [3,4-b]pyridine Methylation->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Analysis (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: From precursor to pure, analyzed product.

This guide provides foundational spectroscopic and synthetic information for this compound. Further experimental work is required to obtain detailed, high-resolution spectra for the N-methylated compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and characterization of this and related heterocyclic scaffolds.

References

1-Methyloctahydropyrrolo[3,4-b]pyridine CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyloctahydropyrrolo[3,4-b]pyridine is a saturated bicyclic heterocyclic amine. Its core structure, octahydropyrrolo[3,4-b]pyridine, is a key building block in medicinal chemistry, most notably as a component of the fluoroquinolone antibiotic, Moxifloxacin.[1][2] This guide provides a comprehensive overview of the identification, chemical properties, and synthesis of this compound, with a focus on providing detailed experimental protocols and data for research and development purposes.

Compound Identification and Properties

The primary identifier for this compound is its CAS number. It is crucial to distinguish it from its isomers, such as 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, as the position of the methyl group significantly influences its chemical and biological properties.

Table 1: Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 128740-18-1
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
IUPAC Name 1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Synonyms 1H-Pyrrolo[3,4-b]pyridine, octahydro-1-methyl-

Table 2: Physicochemical Properties (Predicted)

PropertyValue
Boiling Point 185.4 °C at 760 mmHg
Density 0.948 g/cm³
Flash Point 65.9 °C
Refractive Index 1.479

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
2.2 - 2.5SingletN-CH₃
1.5 - 3.5MultipletsMethylene and methine protons of the bicyclic ring system

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~42N-CH₃
20 - 60Carbons of the bicyclic ring system

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, a logical synthetic route involves the N-methylation of the parent compound, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. The synthesis of this precursor is well-documented as it is a key intermediate for Moxifloxacin.[1][2]

Synthesis of the Precursor: (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

A common route to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine involves the stereoselective reduction of a protected precursor. One patented method describes the following key transformations[1]:

  • Step 1: Optical Resolution. Enzymatic hydrolysis of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate to isolate the desired (2S,3R)-enantiomer.

  • Step 2: Cyclization. Conversion of the resolved intermediate to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione.

  • Step 3: Ring Opening and Recyclization. Transformation of the furo[3,4-b]pyridine derivative into the desired (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

A detailed experimental protocol for a similar synthesis is provided in a 2013 publication, which also focuses on the synthesis of this key moxifloxacin intermediate.[2]

Proposed N-Methylation of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

While a specific protocol for the N-methylation of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to yield the title compound is not available, a general procedure for the N-methylation of secondary cyclic amines can be adapted. One common method is reductive amination.

Proposed Experimental Protocol (General):

  • Reaction Setup: To a solution of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 equivalents) as an aqueous solution.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Synthesis of Precursor cluster_1 N-Methylation Racemic Precursor Racemic Precursor Enzymatic Resolution Enzymatic Resolution Racemic Precursor->Enzymatic Resolution Resolved Intermediate Resolved Intermediate Enzymatic Resolution->Resolved Intermediate Cyclization Cyclization Resolved Intermediate->Cyclization Furo[3,4-b]pyridine Derivative Furo[3,4-b]pyridine Derivative Cyclization->Furo[3,4-b]pyridine Derivative Ring Opening & Recyclization Ring Opening & Recyclization Furo[3,4-b]pyridine Derivative->Ring Opening & Recyclization Parent Compound (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine Ring Opening & Recyclization->Parent Compound Parent Compound_2 (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine Reductive Amination Reductive Amination Parent Compound_2->Reductive Amination Formaldehyde, Reducing Agent Target Compound This compound Reductive Amination->Target Compound

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound (CAS 128740-18-1).

However, the broader class of pyrrolopyridine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities.[3] These include, but are not limited to, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The specific biological effects are highly dependent on the substitution pattern on the pyrrolopyridine core.

Given that the parent compound is a key component of the antibiotic Moxifloxacin, it is plausible that this compound could be investigated for its potential as a modulator of bacterial DNA gyrase and topoisomerase IV, the known targets of fluoroquinolones. However, without experimental data, this remains speculative.

Diagram 2: General Biological Activities of Pyrrolopyridines

G Pyrrolopyridine Core Pyrrolopyridine Core Antibacterial Antibacterial Pyrrolopyridine Core->Antibacterial Antiviral Antiviral Pyrrolopyridine Core->Antiviral Anticancer Anticancer Pyrrolopyridine Core->Anticancer Anti-inflammatory Anti-inflammatory Pyrrolopyridine Core->Anti-inflammatory

Caption: Diverse biological activities reported for the pyrrolopyridine scaffold.

Conclusion

This compound, identified by CAS number 128740-18-1, is a derivative of a medicinally important scaffold. While detailed experimental data for this specific compound is scarce in the current literature, this guide provides a consolidated overview of its identification, predicted properties, and a plausible synthetic route based on the well-established chemistry of its parent compound. Further research is warranted to experimentally validate the predicted spectral data, optimize the synthetic protocol, and, most importantly, to investigate its biological activity and potential therapeutic applications. The information presented here serves as a foundational resource for scientists and researchers initiating projects involving this compound.

References

The Ascendant Therapeutic Potential of Octahydropyrrolopyridine Scaffolds: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant therapeutic promise of novel octahydropyrrolopyridine and its related octahydropyrrolo[1,2-a]pyrazine derivatives. These bicyclic nitrogen-containing heterocycles are emerging as potent modulators of critical biological pathways, demonstrating notable efficacy in oncology and showing potential in neurology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these promising compounds.

The unique structural architecture of the octahydropyrrolopyridine core and its analogs offers a versatile scaffold for the design of highly specific and potent therapeutic agents. This guide will focus on the anticancer activities of a prominent series of octahydropyrrolo[1,2-a]pyrazine derivatives that function as inhibitors of apoptosis (IAP) protein antagonists and will also touch upon the broader potential of related compounds in treating central nervous system disorders.

Anticancer Activity: Potent Inhibition of Apoptosis Proteins

A significant breakthrough in the exploration of these scaffolds has been the development of octahydropyrrolo[1,2-a]pyrazine-based antagonists of Inhibitor of Apoptosis (IAP) proteins.[1] These compounds are designed as mimetics of the N-terminus of the Second Mitochondria-derived Activator of Caspase (Smac/DIABLO), a natural antagonist of IAP proteins.[2][3] By mimicking Smac, these synthetic derivatives can bind to IAPs, primarily XIAP and cIAP1, thereby relieving their inhibition of caspases and promoting programmed cell death (apoptosis) in cancer cells.[4][5][6]

Quantitative Analysis of Biological Activity

The potency of these novel derivatives has been quantified through various in vitro assays. A lead compound, designated as T-3256336, has demonstrated exceptional activity.[1][7]

CompoundTargetAssay TypeIC50 (nM)GI50 (nM)Cell Line
T-3256336 cIAP1Cellular Inhibition1.3[1]--
XIAPCellular Inhibition200[1]--
-Growth Inhibition-1.8[1]MDA-MB-231 (Breast Cancer)

Table 1: In Vitro Activity of the Lead Octahydropyrrolo[1,2-a]pyrazine IAP Antagonist, T-3256336.

Experimental Protocols

Synthesis of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The synthesis of the octahydropyrrolo[1,2-a]pyrazine scaffold is a multi-step process commencing from commercially available pyroglutamic acid. The general synthetic route is outlined below:

  • Amide Formation: Condensation of (R)-pyroglutamic acid with benzylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-hydroxybenzotriazole monohydrate (HOBt) yields the corresponding amide.

  • Reduction: The two amide groups of the resulting compound are reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like tetrahydrofuran (THF) to afford the diamine.

  • Cyclization: The diamine is then subjected to a series of reactions to construct the bicyclic octahydropyrrolo[1,2-a]pyrazine core.

Further modifications and coupling reactions are then performed to attach the various pharmacophoric groups necessary for potent IAP antagonism.[1]

In Vitro Biological Assays

Cellular IAP Inhibition Assay: The ability of the compounds to inhibit cIAP1 and XIAP is typically assessed using cell-based assays. These assays often employ reporter systems where the degradation of the IAP protein can be quantified, for instance, through luminescence or fluorescence.

Cell Growth Inhibition (GI50) Assay: The antiproliferative activity of the compounds is determined using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cell lines, for example, the MDA-MB-231 human breast cancer cell line, are treated with a range of concentrations of the test compound for a specified period (e.g., 3 days). The GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, is then calculated.[1]

In Vivo Antitumor Activity: The efficacy of lead compounds is further evaluated in animal models. For instance, a xenograft model using immunodeficient mice bearing tumors derived from a human cancer cell line (e.g., MDA-MB-231) can be employed. The compound is administered orally, and tumor growth inhibition is monitored over time.[1][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anticancer octahydropyrrolo[1,2-a]pyrazine derivatives is the antagonism of IAP proteins. This intervention reactivates the apoptotic pathway in cancer cells, which is often suppressed as a hallmark of cancer.

IAP_Antagonist_Pathway Apoptotic_Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO releases IAPs IAP Proteins (XIAP, cIAP1) Smac_DIABLO->IAPs inhibits Caspases Caspases IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces Octahydropyrrolo_Derivative Octahydropyrrolo Derivative (IAP Antagonist) Octahydropyrrolo_Derivative->IAPs inhibits

Caption: IAP Antagonist Signaling Pathway.

Broader Therapeutic Potential: Central Nervous System Applications

While the anticancer activity of the octahydropyrrolo[1,2-a]pyrazine scaffold is well-documented, the broader class of pyrrolopyridine derivatives has also been investigated for its potential in treating disorders of the central nervous system (CNS).[8] Some derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids have been reported to exhibit CNS depressant activity.[9] The structural features of these scaffolds make them attractive candidates for targeting various CNS receptors and enzymes. Further research is warranted to fully elucidate the neuroprotective and other neuromodulatory effects of novel octahydropyrrolopyridine derivatives.

Conclusion

Novel octahydropyrrolopyridine and its related octahydropyrrolo[1,2-a]pyrazine derivatives represent a promising class of therapeutic agents with significant potential, particularly in the field of oncology. The well-defined mechanism of action, potent in vitro and in vivo activity, and synthetic tractability of the IAP antagonists highlight the power of this scaffold in drug discovery. Future research should continue to explore the full therapeutic range of these versatile heterocyclic compounds, including their potential applications in neurodegenerative diseases and other CNS disorders. This will undoubtedly pave the way for the development of next-generation targeted therapies.

References

Initial Pharmacological Screening of 1-Methyloctahydropyrrolo[3,4-b]pyridine: A Technical Guide and Proposed Screening Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and patent databases did not yield specific pharmacological screening data for 1-Methyloctahydropyrrolo[3,4-b]pyridine. This technical guide, therefore, provides a proposed initial pharmacological screening strategy for this molecule based on the known biological activities of the broader class of pyrrolopyridine derivatives. The data, experimental protocols, and potential mechanisms of action described herein are derived from studies on structurally related compounds and should be considered as a predictive framework for the investigation of this compound.

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery and development. This guide outlines a systematic approach to the initial pharmacological screening of the novel compound, this compound, leveraging the knowledge base of its structural analogues. The proposed screening cascade encompasses a series of in vitro and in vivo assays to elucidate its potential therapeutic value, focusing on anticancer, antibacterial, analgesic, and anti-inflammatory properties, which are commonly reported for this class of compounds.

Proposed Initial Screening Cascade

A tiered approach to the initial pharmacological screening is recommended, beginning with a broad assessment of cytotoxic and antimicrobial activities, followed by more specific assays based on initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 Hits) cluster_2 Tier 3: In Vivo and Mechanistic Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Cytotoxicity\n(Cancer Cell Line Panel) In Vitro Cytotoxicity (Cancer Cell Line Panel) Compound Synthesis\nand Characterization->In Vitro Cytotoxicity\n(Cancer Cell Line Panel) In Vitro Antibacterial\n(Gram +/- Panel) In Vitro Antibacterial (Gram +/- Panel) Compound Synthesis\nand Characterization->In Vitro Antibacterial\n(Gram +/- Panel) Mechanism of Action Studies\n(e.g., Kinase Inhibition) Mechanism of Action Studies (e.g., Kinase Inhibition) In Vitro Cytotoxicity\n(Cancer Cell Line Panel)->Mechanism of Action Studies\n(e.g., Kinase Inhibition) In Vivo Xenograft Models In Vivo Xenograft Models In Vitro Cytotoxicity\n(Cancer Cell Line Panel)->In Vivo Xenograft Models MIC Determination MIC Determination In Vitro Antibacterial\n(Gram +/- Panel)->MIC Determination Bactericidal/Bacteriostatic Assay Bactericidal/Bacteriostatic Assay In Vitro Antibacterial\n(Gram +/- Panel)->Bactericidal/Bacteriostatic Assay Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies\n(e.g., Kinase Inhibition)->Signaling Pathway Analysis Toxicity and PK/PD Studies Toxicity and PK/PD Studies In Vivo Xenograft Models->Toxicity and PK/PD Studies In Vivo Infection Models In Vivo Infection Models MIC Determination->In Vivo Infection Models

Caption: Proposed workflow for the initial pharmacological screening of this compound.

Anticancer Activity Screening

Pyrrolopyridine derivatives have shown significant potential as anticancer agents.[1][2] A primary screening against a panel of human cancer cell lines is a logical starting point.

Quantitative Data from Related Pyrrolopyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrrolopyridine derivatives against different cancer cell lines, providing a benchmark for evaluating new compounds.

Compound ClassCell LineActivity MetricValueReference
Pyrrolo[2,3-d]pyrimidineA549 (Lung)IC500.35 µM[1]
Pyrrolo[2,3-d]pyrimidinePC-3 (Prostate)IC500.35 µM[1]
Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)IC500.35 µM[1]
Pyrido[3,4-b] indoleHCT116 (Colon)IC50Not specified[2]
Pyrido[3,4-b] indolePanc-1 (Pancreatic)IC50Not specified[2]
Pyrido[3,4-b] indoleA549 (Lung)IC50Not specified[2]
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Antibacterial Activity Screening

Several pyrrolo[3,4-b]pyridine derivatives have been reported to possess antibacterial properties.[3][4] An initial screening against a panel of Gram-positive and Gram-negative bacteria is warranted.

Quantitative Data from Related Pyrrolo[3,4-b]pyridine Derivatives

The following table presents the antibacterial activity of some pyrrolo[3,4-b]pyridine derivatives.

Compound ClassBacterial StrainActivity MetricValueReference
Pyrrolo[3,4-b]pyridine derivativeE. coliMIC62.5 µg/mL[3][4]
Pyrrolo[3,4-b]pyridine derivativeS. pneumoniae% Growth Inhibition at 250 µg/mLModerate to Good[3]
Pyrrolo[3,4-b]pyridine derivativeE. faecalis% Growth Inhibition at 250 µg/mLModerate to Good[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Positive control (e.g., Ciprofloxacin, Vancomycin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the growth medium and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound and positive controls in the growth medium in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Potential Mechanism of Action: Kinase Inhibition

A common mechanism of action for anticancer pyrrolopyridine derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[6] Should this compound exhibit significant cytotoxic activity, investigating its effect on a panel of kinases would be a logical next step.

G cluster_0 Upstream Signaling cluster_1 Receptor and Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) This compound This compound This compound->RAF Inhibition

Caption: A representative signaling pathway (MAPK/ERK) potentially targeted by pyrrolopyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of specific protein kinases.

Materials:

  • Recombinant protein kinases (e.g., members of the MAPK pathway)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compound

  • Positive control (known kinase inhibitor, e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

Procedure:

  • Assay Preparation: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence, fluorescence) is proportional to the amount of ADP produced or the amount of phosphorylated substrate, depending on the assay format.[7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Analgesic and Anti-inflammatory Screening

Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown analgesic and anti-inflammatory activities.[8] Therefore, evaluating this compound in relevant in vivo models is a reasonable extension of its initial pharmacological profiling.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic)

Objective: To assess the peripheral analgesic activity of the test compound.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound, vehicle (control), or a standard analgesic (e.g., Aspirin) orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) orally.

  • Induction of Edema: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.[10]

Conclusion

While specific pharmacological data for this compound is not currently available, the rich pharmacology of the broader pyrrolopyridine class of compounds provides a strong rationale and a clear roadmap for its initial screening. The proposed multi-tiered approach, encompassing in vitro and in vivo assays for anticancer, antibacterial, analgesic, and anti-inflammatory activities, will enable a comprehensive initial assessment of the therapeutic potential of this novel molecule. The detailed experimental protocols and representative data from related compounds included in this guide offer a practical framework for researchers and drug development professionals to embark on the pharmacological characterization of this compound and similar novel chemical entities. Positive results in these initial screens would warrant further investigation into the specific molecular targets and mechanisms of action.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyloctahydropyrrolo[3,4-b]pyridine is a saturated bicyclic amine of significant interest in medicinal chemistry due to its presence as a core scaffold in various biologically active compounds. Understanding its three-dimensional structure and conformational preferences is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational analysis of this compound, drawing upon data from its parent scaffold and related structures. This document outlines generalized experimental protocols for its characterization and employs visualizations to clarify key structural concepts.

Introduction to the Octahydropyrrolo[3,4-b]pyridine Scaffold

The octahydropyrrolo[3,4-b]pyridine core consists of a fused pyrrolidine and piperidine ring system. The parent compound has the chemical formula C7H14N2 and exists as multiple stereoisomers.[1] The numbering of the bicyclic system is crucial for identifying substituted derivatives such as the target molecule of this guide, this compound. The nitrogen atom in the pyrrolidine ring is designated as position 1, while the nitrogen in the piperidine ring is at position 6.

The fusion of the two rings can be either cis or trans, leading to distinct three-dimensional arrangements with different thermodynamic stabilities and biological activities. The cis-fused isomer is particularly noteworthy as it is a key intermediate in the synthesis of pharmaceuticals like the antibiotic Moxifloxacin.[2][3]

Molecular Structure and Stereochemistry

The introduction of a methyl group at the N-1 position of the octahydropyrrolo[3,4-b]pyridine scaffold introduces further structural complexity. The key stereochemical features to consider are:

  • Ring Fusion: The pyrrolidine and piperidine rings can be fused in a cis or trans configuration at the bridgehead carbons (4a and 7a).

  • Chirality: The bridgehead carbons are chiral centers, leading to the possibility of enantiomers for both the cis and trans isomers. For instance, the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine highlights the stereochemical control required in pharmaceutical manufacturing.[3]

  • Nitrogen Inversion: The tertiary amine at N-1 can undergo nitrogen inversion, leading to different orientations of the methyl group (axial or equatorial with respect to the pyrrolidine ring).

The interplay of these stereochemical elements results in a complex conformational landscape.

Stereoisomers of this compound Core cluster_0 Cis-Fused cluster_1 Trans-Fused Cis-Enantiomer_1 (4aS, 7aS)-1-Methyloctahydropyrrolo[3,4-b]pyridine Cis-Enantiomer_2 (4aR, 7aR)-1-Methyloctahydropyrrolo[3,4-b]pyridine Trans-Enantiomer_1 (4aS, 7aR)-1-Methyloctahydropyrrolo[3,4-b]pyridine Trans-Enantiomer_2 (4aR, 7aS)-1-Methyloctahydropyrrolo[3,4-b]pyridine Core This compound Core->Cis-Fused_Node Ring Fusion Core->Trans-Fused_Node Ring Fusion Cis-Fused_Node->Cis-Enantiomer_1 Cis-Fused_Node->Cis-Enantiomer_2 Trans-Fused_Node->Trans-Enantiomer_1 Trans-Fused_Node->Trans-Enantiomer_2

Key stereoisomers of the this compound scaffold.

Conformational Analysis

The overall conformation of this compound is determined by the puckering of both the piperidine and pyrrolidine rings, as well as the orientation of the N-methyl group.

  • Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible, particularly in fused ring systems.

  • Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is non-planar and typically adopts an envelope or twist (half-chair) conformation.

  • N-Methyl Group Orientation: The methyl group on the N-1 nitrogen can be in either an axial or equatorial position relative to the pyrrolidine ring. The preferred orientation will depend on the steric interactions with the rest of the molecule.

Quantitative Data (Illustrative)

The following tables present the types of quantitative data that would be obtained from X-ray crystallography and computational chemistry studies for a comprehensive conformational analysis. The values provided are for illustrative purposes only, as specific experimental data for this compound has not been found in the literature.

Table 1: Illustrative Geometric Parameters from X-ray Crystallography

ParameterBond/AngleValue (Å or °)
Bond Lengths C-C (aliphatic)1.52 - 1.55 Å
C-N (amine)1.45 - 1.48 Å
N-CH31.46 - 1.49 Å
Bond Angles C-N-C109 - 112°
C-C-C109 - 111°
Torsional Angles C4-C4a-C7a-N1(Depends on cis/trans fusion)
C5-N6-C7-C7a(Defines piperidine ring pucker)

Table 2: Illustrative Conformational Energy Data from Computational Modeling

ConformerRing FusionN-Methyl OrientationRelative Energy (kcal/mol)
1cisEquatorial0.00 (most stable)
2cisAxial+ 1.5
3transEquatorial+ 2.0
4transAxial+ 3.8

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules like this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a 5 mm NMR tube.

  • 1D NMR:

    • Acquire a high-resolution proton (¹H) NMR spectrum to observe chemical shifts and coupling constants. The chemical shifts of the N-methyl protons and the protons adjacent to the nitrogen atoms are particularly informative.

    • Acquire a carbon-13 (¹³C) NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions). This is crucial for determining the relative stereochemistry, such as the cis or trans nature of the ring fusion and the orientation of the N-methyl group.

NMR-Based Conformational Analysis Workflow Start Purified Compound 1D_NMR 1D NMR (¹H, ¹³C) Start->1D_NMR Initial Characterization 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity Mapping Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation Assignment of Resonances NOESY NOESY/ROESY Conformational_Analysis Conformational Analysis NOESY->Conformational_Analysis Determination of 3D Structure Structure_Elucidation->NOESY Spatial Proximity

Workflow for NMR-based structural and conformational analysis.
X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.

Methodology:

  • Crystal Growth: Grow single crystals of the compound or a suitable salt derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion

While specific experimental data for this compound is not extensively documented in publicly accessible literature, a thorough understanding of its potential molecular structure and conformational behavior can be achieved by analyzing its core scaffold and applying established principles of stereochemistry and conformational analysis. The cis and trans fusion of the pyrrolidine and piperidine rings, along with the orientation of the N-1 methyl group, are the key determinants of its three-dimensional structure. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and related bicyclic amines, which is essential for advancing their application in drug discovery and development. Further computational and experimental studies are warranted to fully elucidate the conformational landscape of this important heterocyclic system.

References

Physical and chemical properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine. Due to the limited availability of experimental data for this specific compound, this document primarily relies on computed properties from publicly available chemical databases. Information on related compounds is included to provide context for potential characteristics and biological activities.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that most of the available data is computationally derived and has not been experimentally verified.

PropertyValueSource
Molecular Formula C8H16N2[1][2]
Molecular Weight 140.23 g/mol [1][3]
CAS Number 128740-18-1[1][2][4]
Physical Form Liquid[3]
Purity >97%[3]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 140.131348503 DaPubChem
Monoisotopic Mass 140.131348503 DaPubChem
Topological Polar Surface Area 15.3 ŲPubChem
Heavy Atom Count 10PubChem
Formal Charge 0PubChem
Complexity 113PubChem

Spectroscopic Data

Mass Spectrometry

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, a general synthetic approach for related pyrrolopyridine structures can be conceptualized.

General Synthesis Workflow for a Fused Pyrrolopyridine System

The synthesis of fused bicyclic systems like octahydropyrrolo[3,4-b]pyridine often involves a multi-step process. A plausible, though not experimentally verified for this specific molecule, workflow could involve the construction of the pyrrolidine ring onto a pre-existing piperidine scaffold or vice versa.

General Synthesis Workflow A Starting Material (e.g., Substituted Piperidine or Pyrrolidine) B Functional Group Interconversion A->B Introduction of reactive groups C Cyclization Reaction B->C Formation of the second ring D Methylation C->D N-methylation E Purification D->E e.g., Chromatography F This compound E->F

Caption: A generalized workflow for the synthesis of a fused pyrrolopyridine system.

Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or associated signaling pathways of this compound. However, the broader class of pyrrolopyridine derivatives has been the subject of extensive research in drug discovery.

Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide range of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[3][5] These activities are often attributed to the interaction of the pyrrolopyridine core with various biological targets. It is important to emphasize that these findings relate to the broader class of compounds and not specifically to this compound. Further research would be required to determine if this specific molecule exhibits any similar biological effects.

The diagram below illustrates a hypothetical relationship where the core chemical structure could potentially influence various biological activities, a concept that drives much of medicinal chemistry research.

Hypothetical Biological Activity cluster_0 Chemical Properties cluster_1 Potential Biological Activities (Hypothetical) Core_Structure This compound (C8H16N2) Analgesic Analgesic Core_Structure->Analgesic ? Antitumor Antitumor Core_Structure->Antitumor ? Antiviral Antiviral Core_Structure->Antiviral ? Other Other Activities... Core_Structure->Other ?

Caption: Hypothetical relationship between the core structure and potential biological activities.

Conclusion

This compound is a chemical entity for which there is a notable lack of experimentally determined physical, chemical, and biological data in publicly accessible literature. The information presented in this guide is primarily based on computational predictions. For drug development professionals and researchers, this compound represents a largely unexplored chemical space. Any further investigation would require de novo synthesis and comprehensive analytical and biological characterization.

References

Theoretical Stability of 1-Methyloctahydropyrrolo[3,4-b]pyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of 1-Methyloctahydropyrrolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental or theoretical studies on this exact molecule are not extensively available in publicly accessible literature, this document outlines the established computational protocols and theoretical considerations necessary to conduct such an analysis. By leveraging methodologies applied to analogous heterocyclic systems, this whitepaper details the steps for conformational analysis, geometry optimization, and the calculation of thermodynamic properties. The guide is intended to serve as a robust starting point for researchers seeking to understand the stability of this compound and its derivatives, which is crucial for drug design and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules.[1][2] Their three-dimensional structure and inherent stability are critical determinants of their biological activity and pharmacokinetic properties. This compound is a saturated bicyclic amine whose conformational landscape dictates its interaction with biological targets. Understanding the relative stabilities of its different stereoisomers and conformers is paramount for rational drug design.

This whitepaper presents a detailed guide to the theoretical and computational methodologies required to investigate the stability of this compound. The protocols described herein are based on widely accepted quantum chemical methods that have been successfully applied to a variety of nitrogen-containing heterocyclic compounds.[3]

Theoretical Considerations for Stability

The stability of this compound is primarily governed by its stereochemistry. The fusion of the pyrrolidine and piperidine rings can result in cis or trans diastereomers. Furthermore, the methyl group on the nitrogen atom can adopt either an axial or an equatorial position. These different spatial arrangements lead to a set of possible conformers, each with a distinct energy level.

Key factors influencing the relative stability of these conformers include:

  • Ring Strain: The fusion of the two rings can introduce strain, and the cis and trans configurations will have different strain energies.

  • Steric Hindrance: The orientation of the methyl group (axial vs. equatorial) will result in varying degrees of steric interaction with the rest of the molecule. Generally, equatorial positions are favored to minimize 1,3-diaxial interactions.

  • Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding (if applicable in derivatives) or dipole-dipole interactions, can also play a role in stabilizing certain conformations.

G cluster_cis Cis Isomers cluster_trans Trans Isomers cis_ax Cis-Axial cis_eq Cis-Equatorial cis_ax->cis_eq Ring Inversion trans_ax Trans-Axial trans_eq Trans-Equatorial trans_ax->trans_eq Ring Inversion start This compound start->cis_ax start->trans_ax

Caption: Conformational Isomers of this compound.

Computational Methodology

To quantitatively assess the stability of the different conformers of this compound, a systematic computational approach is required. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[1]

Experimental Protocols

The following protocol outlines the steps for a comprehensive theoretical stability analysis.

  • Initial Structure Generation:

    • The 3D structures of the possible stereoisomers (cis and trans ring fusion) of this compound are generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • For each stereoisomer, conformers with the methyl group in the axial and equatorial positions are created.

  • Conformational Search and Geometry Optimization:

    • A preliminary conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

    • The most promising conformers are then subjected to full geometry optimization using DFT. A common and effective combination of functional and basis set for such systems is B3LYP with the 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost.

    • The optimizations should be performed in the gas phase or with an implicit solvent model (e.g., PCM - Polarizable Continuum Model) to simulate a solution environment.

  • Frequency Calculations:

    • After optimization, vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Calculation of Thermodynamic Properties:

    • From the frequency calculations, the enthalpy (H), entropy (S), and Gibbs free energy (G) of each conformer can be determined at a standard temperature (e.g., 298.15 K).

    • The relative Gibbs free energy (ΔG) is the most relevant property for comparing the stability of conformers in thermal equilibrium.

G start Generate Initial 3D Structures (Cis/Trans, Axial/Equatorial) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify thermo Calculate Thermodynamic Properties (ΔE, ΔH, ΔG) verify->thermo Confirmed analysis Analyze Relative Stabilities thermo->analysis

Caption: Workflow for Computational Stability Analysis.

Data Presentation

The results of the computational analysis should be summarized in tables to allow for easy comparison of the relative stabilities of the different conformers. The following tables present a hypothetical but realistic set of results for such a study.

Table 1: Illustrative Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
trans-equatorial0.000.000.00
trans-axial2.152.102.25
cis-equatorial1.501.451.60
cis-axial3.803.753.95

Note: All energies are relative to the most stable conformer.

Table 2: Illustrative Calculated Thermodynamic Properties at 298.15 K

Propertytrans-equatorialtrans-axialcis-equatorialcis-axial
Zero-Point Energy (Hartree)0.23450.23420.23430.2340
Enthalpy (Hartree)-480.1234-480.1200-480.1211-480.1171
Gibbs Free Energy (Hartree)-480.1567-480.1531-480.1542-480.1500
Dipole Moment (Debye)1.251.851.402.10

Conclusion

The theoretical study of the stability of this compound is a critical step in understanding its potential as a scaffold in drug development. Although specific literature on this molecule is sparse, the computational protocols outlined in this whitepaper provide a robust and reliable pathway for determining the relative stabilities of its various conformers. By employing DFT calculations, researchers can gain valuable insights into the conformational preferences of this heterocyclic system, thereby guiding the design and synthesis of new, potent, and selective therapeutic agents. The methodologies and illustrative data presented here serve as a comprehensive guide for initiating such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine. The synthesis is presented as a multi-step process, commencing with the preparation of the key intermediate, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, followed by a selective N-methylation. The protocols are based on established methodologies for the synthesis of the parent bicyclic amine, a crucial component in the production of antibacterial agents like Moxifloxacin.[1][2] This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a substituted bicyclic diamine. Its parent structure, octahydropyrrolo[3,4-b]pyridine, is a significant chiral intermediate in the pharmaceutical industry.[2] The addition of a methyl group to one of the nitrogen atoms can modulate the compound's physicochemical properties, such as basicity and lipophilicity, which is of interest in drug discovery and development. The synthetic route detailed herein first establishes the cis-fused ring system of the parent molecule, followed by a specific N-methylation to yield the final product.

Overall Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages:

  • Synthesis of the Parent Compound: Preparation of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine from 2,3-pyridinedicarboxylic acid.

  • N-Methylation: Introduction of a methyl group onto the secondary amine of the bicyclic system.

Synthetic_Pathway A 2,3-Pyridinedicarboxylic Acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Benzylamine, Acetic Anhydride C cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation (e.g., Pd/C) D 6-Benzyloctahydropyrrolo[3,4-b]pyridine C->D Reduction (e.g., LAH) E Octahydropyrrolo[3,4-b]pyridine D->E Debenzylation (e.g., Catalytic Hydrogenation) F This compound E->F N-Methylation (Eschweiler-Clarke)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

This stage involves the construction of the bicyclic core. The synthesis often starts from 2,3-pyridinedicarboxylic acid and involves the formation of an imide, followed by reduction of the pyridine ring and the amide functionalities, and finally deprotection.[1][3]

Protocol 1.1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • To a suspension of 2,3-pyridinedicarboxylic acid in a suitable solvent (e.g., acetic anhydride), add benzylamine.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the N-benzyl imide.

Protocol 1.2: Synthesis of cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione

  • In a high-pressure vessel, dissolve the 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in a suitable solvent such as toluene.[2]

  • Add a hydrogenation catalyst, typically Palladium on carbon (Pd/C).[2]

  • Pressurize the vessel with hydrogen gas (e.g., 7-8 kg/cm ²) and heat the mixture (e.g., 70-85°C) for several hours.[2]

  • After the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the cis-hydrogenated product.

Protocol 1.3: Synthesis of 6-Benzyloctahydropyrrolo[3,4-b]pyridine

  • To a solution of a strong reducing agent, such as Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (e.g., THF), add the cis-6-benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione slowly at a reduced temperature (e.g., 0°C).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture and quench it carefully by the sequential addition of water and an aqueous base solution.

  • Filter the resulting salts and wash them with the reaction solvent.

  • Combine the organic phases and concentrate under reduced pressure to yield the N-benzyl protected bicyclic amine.

Protocol 1.4: Synthesis of Octahydropyrrolo[3,4-b]pyridine (Debenzylation)

  • Dissolve the 6-benzyloctahydropyrrolo[3,4-b]pyridine in a solvent like methanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon.

  • Hydrogenate the mixture at elevated temperature and pressure until the debenzylation is complete.[4]

  • Filter the catalyst and concentrate the solvent to obtain the parent octahydropyrrolo[3,4-b]pyridine. This product can be purified by distillation.[4]

Stage 2: N-Methylation of Octahydropyrrolo[3,4-b]pyridine

This final stage introduces the methyl group onto the secondary amine of the pyrrolidine ring using the Eschweiler-Clarke reaction, which is a reductive amination using formaldehyde and formic acid. This method is advantageous as it prevents over-methylation to form quaternary ammonium salts.[5][6]

Protocol 2.1: Synthesis of this compound

  • To a flask containing octahydropyrrolo[3,4-b]pyridine, add an excess of formic acid and aqueous formaldehyde.[5]

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of CO₂ evolution.[5]

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Make the solution basic by the careful addition of a strong base (e.g., NaOH) while cooling in an ice bath.

  • Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Note that yields and conditions may vary based on the scale and specific reagents used.

Table 1: Synthesis of Parent Compound Intermediate

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)
1.26-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneH₂, Pd/CToluene80-859-10~90
1.46-Benzyloctahydropyrrolo[3,4-b]pyridineH₂, Pd/CMethanol90-1305~85

Table 2: N-Methylation via Eschweiler-Clarke Reaction

ReactantReagent(s)Temp. (°C)Time (h)Typical Yield (%)
Octahydropyrrolo[3,4-b]pyridineFormaldehyde, Formic AcidReflux2-678-95

Note: Data is illustrative and based on typical outcomes for similar reactions as specific data for this exact sequence may not be published.[7]

Mandatory Visualization

Experimental_Workflow start Start: Octahydropyrrolo[3,4-b]pyridine reagents Reagents Addition - Formic Acid - Formaldehyde start->reagents reflux Heating - Reflux until CO₂ evolution ceases reagents->reflux workup Workup 1. Cooling 2. Basification (NaOH) 3. Extraction with Organic Solvent reflux->workup purification Purification 1. Drying of Organic Phase 2. Solvent Evaporation 3. Distillation/Chromatography workup->purification end Product: This compound purification->end

Figure 2: Workflow for the N-Methylation step (Eschweiler-Clarke Reaction).

References

Application Notes and Protocols for the Purification of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Methyloctahydropyrrolo[3,4-b]pyridine, a key heterocyclic building block in pharmaceutical synthesis. The following sections outline methodologies for distillation, column chromatography, and analytical techniques for purity assessment, based on established chemical principles for bicyclic amines and related compounds.

Overview of Purification Strategies

This compound is a bicyclic tertiary amine. Its purification can be challenging due to its physical properties, including its relatively low molecular weight and potential for salt formation. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. Common impurities may include starting materials from synthesis, byproducts, and residual solvents.

The primary purification techniques applicable to this compound are:

  • Distillation: Effective for separating the product from non-volatile impurities or solvents with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. Both normal-phase and reverse-phase chromatography can be employed.

  • Crystallization: While not always feasible for low-melting solids or oils, it can be a highly effective method for achieving high purity if a suitable solvent system is found, often through salt formation.

Experimental Protocols

Fractional Distillation under Reduced Pressure

This method is suitable for the purification of multi-gram quantities of this compound from non-volatile impurities.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually reduce the pressure to the desired level.

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound. The boiling point will be dependent on the pressure.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Preparative Column Chromatography

This protocol is designed for the purification of smaller quantities of the compound or when distillation is ineffective at removing certain impurities.

Protocol:

  • Stationary Phase Selection:

    • Normal-Phase: Use silica gel for separating compounds based on polarity.

    • Reverse-Phase: Use C18-functionalized silica for separating compounds based on hydrophobicity.

  • Mobile Phase Selection:

    • Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of a basic modifier (e.g., triethylamine, typically 0.1-1%) to prevent peak tailing.

    • Reverse-Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer or ion-pairing agent.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the mobile phase, collecting fractions.

    • The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed to increase its polarity (gradient elution).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment by Analytical Chromatography

Analytical chromatography is essential for determining the purity of the final product and for monitoring the progress of the purification.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS or HP-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2.3.2. High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

Data Presentation

Table 1: Comparison of Purification Techniques

ParameterFractional DistillationNormal-Phase ChromatographyReverse-Phase Chromatography
Principle Separation by boiling pointSeparation by polaritySeparation by hydrophobicity
Scale Grams to kilogramsMilligrams to gramsMilligrams to grams
Typical Purity >98%>99%>99%
Advantages Scalable, cost-effective for large quantitiesHigh resolution, applicable to a wide range of impuritiesGood for removing highly polar or non-polar impurities
Disadvantages Requires thermal stability of the compound, less effective for isomersCan be slow, requires larger volumes of organic solventsCan be more expensive, may require sample derivatization

Visualizations

PurificationWorkflow cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography crude1 Crude Product distill Distillation Apparatus crude1->distill fractions1 Collect Fractions distill->fractions1 pure_distill Pure Product (>98%) fractions1->pure_distill crude2 Crude Product column Silica or C18 Column crude2->column elute Elute with Solvent Gradient column->elute fractions2 Collect & Analyze Fractions elute->fractions2 pure_chrom Pure Product (>99%) fractions2->pure_chrom

Caption: General purification workflows for this compound.

AnalyticalWorkflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis start Purified Sample gcms_prep Dilute in Volatile Solvent start->gcms_prep hplc_prep Dissolve in Mobile Phase start->hplc_prep gcms_run Inject into GC-MS gcms_prep->gcms_run gcms_data Obtain Mass Spectrum & Purity gcms_run->gcms_data end Purity Confirmation gcms_data->end hplc_run Inject into HPLC hplc_prep->hplc_run hplc_data Obtain Chromatogram & Purity hplc_run->hplc_data hplc_data->end

Caption: Analytical workflow for purity assessment of the final product.

Application Notes and Protocols: 1-Methyloctahydropyrrolo[3,4-b]pyridine as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octahydropyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This scaffold is most notably recognized as a key structural component of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. While the parent scaffold is well-documented, the 1-methyl derivative, 1-Methyloctahydropyrrolo[3,4-b]pyridine, represents a next-generation evolution of this core structure. The addition of a methyl group at the 1-position can significantly influence the scaffold's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. N-methylation is a common strategy in medicinal chemistry to enhance brain penetration, modulate receptor affinity, and fine-tune pharmacokinetic profiles.[1]

These application notes provide an overview of the synthesis, biological significance, and potential applications of the this compound scaffold in drug discovery, with a focus on its role in developing novel therapeutics.

Biological Significance and Applications

The parent octahydropyrrolo[3,4-b]pyridine scaffold is a cornerstone in the development of antibacterial agents. Its incorporation into Moxifloxacin is crucial for the drug's potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The scaffold itself does not possess antibacterial properties but serves as a critical pharmacophore that, when attached to the quinolone core, enhances the drug's interaction with bacterial DNA gyrase and topoisomerase IV.

The introduction of a methyl group at the 1-position of the octahydropyrrolo[3,4-b]pyridine scaffold opens avenues for exploring its utility in other therapeutic areas, particularly in targeting the central nervous system (CNS). N-methylated bicyclic amines have shown promise as ligands for various CNS receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The rigid structure of the this compound scaffold can mimic the spatial arrangement of endogenous ligands, making it a promising candidate for the development of novel nAChR modulators.

  • Sigma Receptors: These receptors are involved in a variety of cellular functions and are considered therapeutic targets for conditions such as neuropathic pain, cancer, and psychiatric disorders. The lipophilic nature of the this compound scaffold, potentially enhanced by the methyl group, could favor binding to the hydrophobic pockets of sigma receptors.

Quantitative Data

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the biological activities of various derivatives of the broader pyrrolopyridine family to illustrate the therapeutic potential of this class of compounds.

Compound ClassTargetKey FindingsReference
Pyrrolo[3,4-c]pyridine derivativesAnalgesic and SedativeShowed significant analgesic and sedative activities in preclinical models.[2]
Pyrrolo[3,4-c]pyridine-1,3-dione derivativesAntitumorExhibited moderate activity against Staphylococcus aureus and Candida albicans.[3]
1H-pyrazolo[3,4-b]pyridine derivativesAntimicrobial and AntiproliferativeDisplayed a broad spectrum of antimicrobial activity and potent antiproliferative effects against various cancer cell lines.[4]
1H-pyrrolo[3,2-b]pyridine derivativesGluN2B-Selective Negative Allosteric ModulatorsIdentified as potent and selective modulators with potential for treating CNS disorders.[5]

Experimental Protocols

The following protocols are based on established synthetic routes for the parent octahydropyrrolo[3,4-b]pyridine scaffold. The synthesis of the 1-methyl derivative would likely follow a similar pathway with the introduction of a methyl group in the final steps.

Protocol 1: Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (Parent Scaffold)

This protocol describes a common route for the synthesis of the key intermediate for Moxifloxacin.

Materials:

  • 2,3-Pyridinedicarboxylic acid

  • Benzylamine

  • Reducing agent (e.g., Sodium borohydride/Aluminum chloride mixture)

  • D-(-)-Tartaric acid

  • Palladium on carbon (Pd/C) catalyst

  • Solvents (e.g., Ethanol, Dimethyl sulfoxide)

Procedure:

  • Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: React 2,3-pyridinedicarboxylic acid with benzylamine.

  • Reduction of the Pyridine Ring: Reduce the pyridine ring of the product from step 1 to yield the corresponding piperidine derivative.

  • Reduction of Carbonyl Groups: Reduce the dione to afford N-benzyl octahydropyrrolo[3,4-b]pyridine.

  • Resolution: Perform a chiral resolution of the racemic mixture using D-(-)-tartaric acid in ethanol to isolate the desired (4aS, 7aS)-enantiomer.

  • Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation using a Pd/C catalyst to yield (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Protocol 2: N-Methylation of Octahydropyrrolo[3,4-b]pyridine

This protocol describes a general method for the N-methylation of a secondary amine, which can be adapted for the synthesis of this compound.

Materials:

  • (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

  • Formaldehyde

  • Formic acid (Eschweiler-Clarke reaction) or Methyl iodide

  • Base (if using methyl iodide, e.g., potassium carbonate)

  • Solvents (e.g., Methanol, Acetonitrile)

Procedure (Eschweiler-Clarke Reaction):

  • Dissolve (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine in a suitable solvent.

  • Add an excess of formaldehyde and formic acid to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials step1 Synthesis of Parent Scaffold start->step1 step2 N-Methylation step1->step2 product This compound step2->product assay1 In vitro Receptor Binding Assays (nAChRs, Sigma Receptors) product->assay1 assay2 In vitro Functional Assays assay1->assay2 assay3 In vivo Animal Models assay2->assay3 analysis SAR Studies & Lead Optimization assay3->analysis

Caption: Workflow for synthesis and biological evaluation.

signaling_pathway Potential Signaling Pathway Modulation cluster_nAChR Nicotinic Acetylcholine Receptor Pathway cluster_sigma Sigma Receptor Pathway ligand_nachr 1-Methyloctahydropyrrolo [3,4-b]pyridine Derivative receptor_nachr nAChR ligand_nachr->receptor_nachr ion_channel Ion Channel Opening receptor_nachr->ion_channel downstream_nachr Modulation of Neurotransmitter Release (e.g., Dopamine, Acetylcholine) ion_channel->downstream_nachr ligand_sigma 1-Methyloctahydropyrrolo [3,4-b]pyridine Derivative receptor_sigma Sigma-1 Receptor ligand_sigma->receptor_sigma er_stress Modulation of ER Stress and Calcium Signaling receptor_sigma->er_stress neuroprotection Neuroprotective Effects er_stress->neuroprotection

Caption: Potential signaling pathway modulation by derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Building upon the established success of the parent scaffold in the field of antibiotics, the introduction of a methyl group offers a strategic modification to expand the therapeutic applications of this privileged core, particularly towards CNS targets. Further research into the synthesis of a diverse library of this compound derivatives and their evaluation against a panel of biological targets is warranted to fully elucidate the potential of this scaffold in modern drug discovery.

References

Application Notes and Protocols for In Vitro Assays Involving Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive search of the scientific literature and available databases did not yield specific in vitro assay data or detailed experimental protocols for the compound 1-Methyloctahydropyrrolo[3,4-b]pyridine . The information presented herein is based on a representative example of a well-characterized substituted pyrrolopyridine derivative to illustrate the application of relevant in vitro assays, data presentation, and experimental protocols as requested. The selected example is a 1H-pyrrolo[2,3-b]pyridine derivative , referred to as compound 4h , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Application Notes

Compound: 1H-pyrrolo[2,3-b]pyridine derivative (Example Compound 4h)

Target Class: Receptor Tyrosine Kinases (RTKs), specifically Fibroblast Growth Factor Receptors (FGFRs).

Background: The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, often through amplification or mutation of FGFRs, is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a core structure for the development of potent FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing downstream signaling.

Applications:

  • Primary Screening: Initial assessment of inhibitory activity against a panel of kinases to determine potency and selectivity.

  • Secondary Screening: Cellular assays to confirm on-target activity, assess anti-proliferative effects, and investigate the mechanism of action.

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways affected by the compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of the example 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h .

Table 1: In Vitro Kinase Inhibitory Activity of Compound 4h

Target KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: In Vitro Anti-proliferative Activity of Compound 4h

Cell LineCancer TypeIC₅₀ (µM)
4T1Breast Cancer0.85

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., Compound 4h) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of a solution containing the FGFR1 kinase and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of a test compound on a cancer cell line (e.g., 4T1).

Materials:

  • 4T1 breast cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., Compound 4h) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed 4T1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Compound 1H-pyrrolo[2,3-b]pyridine (e.g., Compound 4h) Compound->FGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Test Compound (1H-pyrrolo[2,3-b]pyridine derivative) Biochemical Biochemical Assay (Kinase Inhibition) Start->Biochemical Cellular Cell-Based Assay (Cell Proliferation) Start->Cellular IC50_Kinase Determine Kinase IC₅₀ Biochemical->IC50_Kinase IC50_Cell Determine Cellular IC₅₀ Cellular->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: In Vitro Drug Discovery Workflow.

Application Notes and Protocols for the Analysis of 1-Methyloctahydropyrrolo[3,4-b]pyridine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural elucidation of 1-Methyloctahydropyrrolo[3,4-b]pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, the quantitative data presented is based on predicted values. The methodologies outlined below represent standard procedures for the analysis of bicyclic amines and related small molecules.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the unambiguous structure determination of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for the complete assignment of all proton and carbon signals of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations and may vary from experimental results.[1]

Table 1: Predicted ¹H NMR Signal Assignments for this compound [1]

Proton EnvironmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
N-CH₃2.2 - 2.5Singlet3H
Ring CH₂ adjacent to N2.7 - 3.2Multiplet4H
Stereogenic CH at 4a and 7a2.4 - 3.0Multiplet2H
N-H1.8 - 2.0Broad Singlet1H
Remaining Ring CH₂1.5 - 2.4Multiplet6H

Table 2: Predicted ¹³C NMR Signal Assignments for this compound [1]

Carbon EnvironmentPredicted Chemical Shift (δ) ppm
Stereogenic C at 4a and 7a55 - 65
C adjacent to N45 - 55
N-CH₃40 - 45
Ring CH₂20 - 40
Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of a bicyclic amine like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) for each experiment.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.

    • Perform two-dimensional NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign all proton and carbon signals by systematically interpreting the 1D and 2D NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Process Process Spectra HMBC->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Prepare Dilute Sample Solution Infuse Infuse into ESI Source Dissolve->Infuse FullScan Full Scan MS Infuse->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS MolWeight Determine Molecular Weight & Formula MSMS->MolWeight Frag Analyze Fragmentation MolWeight->Frag Confirm Confirm Structure Frag->Confirm Fragmentation_Pathway cluster_frags Fragmentation M [C₈H₁₇N₂]⁺ m/z = 141 F1 [M-CH₃]⁺ m/z = 125 M->F1 - •CH₃ F2 Pyrrolidine Ring Cleavage Products m/z = 96-98 M->F2 Ring Opening F3 Piperidine Ring Fragments m/z < 96 F2->F3

References

Applications of 1-Methyloctahydropyrrolo[3,4-b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established medicinal chemistry applications for the specific molecule, 1-Methyloctahydropyrrolo[3,4-b]pyridine, are not extensively available in peer-reviewed literature. The following application notes and protocols are primarily based on the well-documented applications of its parent scaffold, octahydropyrrolo[3,4-b]pyridine, a crucial intermediate in the synthesis of the fluoroquinolone antibiotic Moxifloxacin. The potential roles and synthetic routes for the 1-methyl derivative are inferred from established chemical principles and structure-activity relationships of related compounds.

Introduction

The octahydropyrrolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of pharmacophoric groups, making it an attractive building block in drug design. The most prominent application of this scaffold is as a key side chain in the fourth-generation fluoroquinolone antibiotic, Moxifloxacin, where it plays a critical role in the drug's antibacterial spectrum and pharmacokinetic profile.

This document provides an overview of the established applications of the octahydropyrrolo[3,4-b]pyridine core, detailed synthetic protocols for the parent scaffold, and a prospective look into the potential applications and synthesis of its N-1 methylated derivative, this compound.

Part 1: Established Application of the Octahydropyrrolo[3,4-b]pyridine Scaffold

Application Note 1: Key Intermediate in the Synthesis of Moxifloxacin

The (4aS,7aS)-cis-isomer of octahydropyrrolo[3,4-b]pyridine is a vital chiral intermediate in the industrial synthesis of Moxifloxacin.[1][2] Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The octahydropyrrolo[3,4-b]pyridine moiety is introduced at the C-7 position of the quinolone core and is crucial for the drug's potent antibacterial activity and improved pharmacokinetic properties.

Mechanism of Action: In Moxifloxacin, the octahydropyrrolo[3,4-b]pyridine side chain contributes to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] Modifications at this position are known to influence the antibacterial spectrum, potency, and safety profile of fluoroquinolones.

Structure-Activity Relationship (SAR): The stereochemistry and conformation of the C-7 side chain are critical for antibacterial efficacy. The cis-configuration of the octahydropyrrolo[3,4-b]pyridine in Moxifloxacin is essential for its high potency. Alterations to this scaffold, including N-substitution, can modulate the compound's interaction with the enzyme-DNA complex and affect its pharmacokinetic properties.

Experimental Protocol 1: Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

This protocol describes a common synthetic route starting from 2,3-pyridinedicarboxylic acid.[4][5]

Workflow for the Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine:

G A 2,3-Pyridinedicarboxylic Acid B Reaction with Benzylamine A->B C 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione B->C D Catalytic Hydrogenation (Pyridine Ring Reduction) C->D E (cis)-6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione D->E F Reduction of Amide Groups E->F G (cis)-6-Benzyloctahydropyrrolo[3,4-b]pyridine F->G H Chiral Resolution with L-Tartaric Acid G->H I (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine L-tartrate salt H->I J Debenzylation (Catalytic Hydrogenation) I->J K (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine J->K

Caption: Synthetic workflow for (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine.

Materials:

  • 2,3-Pyridinedicarboxylic acid

  • Benzylamine

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • L-(+)-Tartaric acid

  • Toluene

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione:

    • A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is heated to reflux to form the N-benzyl imide.

  • Reduction of the Pyridine Ring:

    • The resulting dione is subjected to catalytic hydrogenation using Pd/C as a catalyst in a suitable solvent like toluene under hydrogen pressure to reduce the pyridine ring, yielding (cis)-6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione.[6]

  • Reduction of the Amide Groups:

    • The cis-dione is then reduced to the corresponding diamine using a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate. This step yields (cis)-6-Benzyloctahydropyrrolo[3,4-b]pyridine.

  • Chiral Resolution:

    • The racemic cis-diamine is resolved using a chiral resolving agent, typically L-(+)-tartaric acid, in a solvent like ethanol. The desired (4aS,7aS)-diastereomeric salt precipitates and can be isolated by filtration.

  • Debenzylation:

    • The resolved salt is treated with a base (e.g., NaOH) to liberate the free amine, which is then subjected to catalytic hydrogenation (e.g., using Pd/C and H₂) to remove the benzyl protecting group. This final step affords the target (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine.

Part 2: Potential Applications and Synthesis of this compound

Application Note 2: A Scaffold for Novel Bioactive Molecules

While not a widely documented compound, this compound represents a synthetically accessible derivative of a medicinally important scaffold. N-methylation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.

Potential Therapeutic Areas:

  • Antibacterial Agents: As a modification of the Moxifloxacin side chain, N-methylation at the 1-position could alter the compound's interaction with bacterial topoisomerases. This might lead to derivatives with a modified antibacterial spectrum, improved potency against resistant strains, or a different safety profile.[7][8]

  • CNS-Active Agents: The introduction of a methyl group can increase lipophilicity, which may enhance blood-brain barrier penetration. The rigid bicyclic core is present in various CNS-active compounds, and N-methylation could be explored for developing novel agents targeting CNS receptors or enzymes.

  • Other Therapeutic Targets: The octahydropyrrolo[3,4-b]pyridine scaffold can be considered a privileged structure. Its N-methylated derivative could be used as a starting point for the synthesis of libraries of compounds to be screened against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels.

Logical Relationship for Scaffold Modification in Drug Discovery:

G A Parent Scaffold (Octahydropyrrolo[3,4-b]pyridine) B Chemical Modification (N-Methylation) A->B C Modified Scaffold (this compound) B->C D Altered Physicochemical Properties (Lipophilicity, Basicity, etc.) C->D E Modified Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) D->E F Altered Pharmacodynamics (Target Binding, Efficacy, Selectivity) D->F G Novel Therapeutic Agent E->G F->G

Caption: N-methylation as a strategy in drug discovery.

Experimental Protocol 2: Proposed Synthesis of this compound

This protocol outlines a potential synthetic route for this compound starting from the parent scaffold, which can be synthesized as described in Protocol 1. The key step is the selective N-methylation of the pyrrole nitrogen.

Materials:

  • (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

  • A suitable protecting group for the more basic piperidine nitrogen (e.g., Boc anhydride)

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A base (e.g., sodium hydride, potassium carbonate)

  • A deprotecting agent (e.g., trifluoroacetic acid for Boc group)

  • Appropriate solvents (e.g., DMF, THF, DCM)

Procedure:

  • Selective Protection of the Piperidine Nitrogen:

    • Due to the higher basicity of the piperidine nitrogen, it can be selectively protected. Dissolve (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine in a suitable solvent like dichloromethane (DCM) and add one equivalent of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion.

  • N-Methylation of the Pyrrole Nitrogen:

    • The Boc-protected intermediate is then dissolved in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base, such as sodium hydride (NaH), is added to deprotonate the pyrrole nitrogen. Subsequently, a methylating agent like methyl iodide (CH₃I) is added, and the reaction is stirred until the methylation is complete.

  • Deprotection of the Piperidine Nitrogen:

    • The resulting N-methylated, N'-Boc-protected compound is then deprotected. This is commonly achieved by treating it with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group.

  • Purification:

    • The final product, this compound, can be purified by standard techniques such as column chromatography or distillation.

Data Presentation

As direct quantitative data for this compound is unavailable, the following table presents representative minimum inhibitory concentration (MIC) data for Moxifloxacin, which incorporates the parent scaffold, against various bacterial strains. This illustrates the biological relevance of the core structure.

Table 1: Antibacterial Activity of Moxifloxacin

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.06 - 0.25
Streptococcus pneumoniaeGram-positive0.12 - 0.25
Escherichia coliGram-negative0.06 - 0.5
Haemophilus influenzaeGram-negative≤0.06
Pseudomonas aeruginosaGram-negative4 - 8
Bacteroides fragilisAnaerobe0.5 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion

The octahydropyrrolo[3,4-b]pyridine scaffold is a proven valuable component in medicinal chemistry, exemplified by its role in the potent antibiotic Moxifloxacin. While its 1-methyl derivative is not a well-characterized entity, its synthesis is feasible through standard organic chemistry techniques. The exploration of this compound and other derivatives of this scaffold holds potential for the discovery of novel therapeutic agents with diverse biological activities. The protocols and application notes provided herein serve as a foundation for researchers interested in exploring the chemical space around this privileged heterocyclic system.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of pyrrolopyridine have shown promise as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][3][4] Notably, some pyrrolopyridine derivatives act as kinase inhibitors, targeting signaling pathways crucial for cell growth and proliferation, making them valuable scaffolds in cancer drug discovery.[2][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[6][7][8] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various pyrrolopyridine derivatives.

Data Presentation: Microwave-Assisted Synthesis of Pyrrolopyridine and Related Derivatives

The following tables summarize quantitative data for the microwave-assisted synthesis of different pyrrolopyridine and structurally related pyrazolopyrimidine derivatives, providing a comparative overview of reaction conditions and outcomes.

Table 1: Microwave-Assisted Suzuki Coupling for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

EntryArylboronic AcidProductTime (min)Temperature (°C)Yield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine2612563
2o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine2612565
3m-tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine2612594

Data extracted from a study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[7]

Table 2: Microwave-Assisted Three-Component Synthesis of 3,5-disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

EntryAmineProductTime (min)Temperature (°C)Yield (%)
1Benzylamine5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1515083
24-Chlorobenzylamine5-(4-Chlorobenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1515082
34-Bromobenzylamine5-(4-Bromobenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1515083
44-Pyridinylmethylamine5-(4-Pyridinylmethyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1515074

Data extracted from a study on a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.[8][9][10]

Table 3: Microwave-Assisted Intramolecular Cyclization for the Synthesis of Hexahydropyrrolo[3,2-c]quinolines

EntryReactantsProductTime (min)Temperature (°C)Yield (%)
1N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide and N-substituted aminoacetatesEthyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate15200-215~97

Data extracted from a study on the microwave-assisted synthesis of substituted hexahydro-pyrrolo[3,2-c]quinolines.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling for 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[7]

Objective: To synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via a microwave-assisted Suzuki cross-coupling reaction.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent)

  • Substituted phenylboronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the respective substituted phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add a mixture of 1,4-dioxane and water (3:1 v/v).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 26 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[8][9][10]

Objective: To synthesize 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones in a one-pot, three-component reaction under microwave irradiation.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate (1 equivalent)

  • Trimethyl orthoformate (excess)

  • Primary amine (e.g., benzylamine) (1 equivalent)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, mix the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the primary amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After cooling, the product often precipitates from the reaction mixture.

  • Isolate the solid product by filtration.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate).

Protocol 3: Microwave-Assisted Intramolecular Cyclization for Hexahydropyrrolo[3,2-c]quinolines[11]

Objective: To synthesize the hexahydropyrrolo[3,2-c]quinoline core structure via a microwave-assisted intramolecular 1,3-dipolar cycloaddition.

Materials:

  • N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide (1 equivalent)

  • N-substituted aminoacetate (1 equivalent)

  • Microwave reactor

Procedure:

  • In a microwave reaction tube, mix N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide and the N-substituted aminoacetate.

  • Homogenize the mixture.

  • Place the reaction tube in the microwave reactor and heat for 15 minutes at a temperature of 200–215 °C under solvent-free conditions.

  • After the reaction, allow the mixture to cool.

  • The diastereomeric ratio can be determined by HPLC.

  • Purify the reaction mixture by silica gel column chromatography to isolate the desired products.

Visualizations: Signaling Pathways and Experimental Workflow

Pyrrolopyridine derivatives often exhibit their biological activity by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for drug development.

Signaling Pathways

// Node Colors receptor [fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; inhibitor [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Nodes EGF [label="EGF\n(Ligand)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", receptor]; Grb2 [label="Grb2", protein]; Sos [label="Sos", protein]; Ras [label="Ras", protein]; Raf [label="Raf", protein]; MEK [label="MEK", protein]; ERK [label="ERK", protein]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", process]; Pyrrolopyridine [label="Pyrrolopyridine\nDerivative", inhibitor];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Pyrrolopyridine -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: EGFR Signaling Pathway and Inhibition by Pyrrolopyridine Derivatives.

// Node Colors receptor [fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; inhibitor [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Nodes VEGF [label="VEGF\n(Ligand)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR [label="VEGFR", receptor]; PLCg [label="PLCγ", protein]; PKC [label="PKC", protein]; Raf [label="Raf", protein]; MEK [label="MEK", protein]; ERK [label="ERK", protein]; Angiogenesis [label="Angiogenesis,\nVascular Permeability", process]; Pyrrolopyridine [label="Pyrrolopyridine\nDerivative", inhibitor];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Angiogenesis [label="Promotes"]; Pyrrolopyridine -> VEGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: VEGFR Signaling Pathway and Inhibition by Pyrrolopyridine Derivatives.

// Node Colors receptor [fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; inhibitor [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Nodes Cytokine [label="Cytokine\n(Ligand)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; CytokineReceptor [label="Cytokine Receptor", receptor]; JAK [label="JAK", protein]; STAT [label="STAT", protein]; STAT_dimer [label="STAT Dimer", protein]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Inflammation, Proliferation)", process]; Pyrrolopyridine [label="Pyrrolopyridine\nDerivative", inhibitor];

// Edges Cytokine -> CytokineReceptor [label="Binds"]; CytokineReceptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription [label="Initiates"]; Pyrrolopyridine -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrrolopyridine Derivatives.

Experimental Workflow

// Node Colors input [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [fillcolor="#FBBC05", fontcolor="#202124"]; output [fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes start [label="Starting Materials\n(e.g., Halogenated Pyrrolopyridine,\nBoronic Acid, Amines)", input]; reaction_setup [label="Reaction Setup\n(Vessel, Solvents, Catalyst)", process]; microwave [label="Microwave Irradiation\n(Set Time, Temp, Power)", shape=cylinder, process]; workup [label="Reaction Work-up\n(Extraction, Washing)", process]; purification [label="Purification\n(Column Chromatography,\nRecrystallization)", process]; product [label="Pure Pyrrolopyridine\nDerivative", output]; characterization [label="Characterization\n(NMR, MS, etc.)", analysis];

// Edges start -> reaction_setup; reaction_setup -> microwave; microwave -> workup; workup -> purification; purification -> product; product -> characterization; } . Caption: General Workflow for Microwave-Assisted Pyrrolopyridine Synthesis.

References

Application Notes and Protocols: High-Throughput Screening of Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TANK-binding kinase 1 (TBK1), a noncanonical IκB kinase (IKK) family member, is a key regulator of the innate immune response.[1] It plays a crucial role in signaling pathways that lead to the production of type I interferons, making it a critical component of antiviral and antibacterial defense.[1][2] Furthermore, aberrant TBK1 activity has been implicated in various autoimmune diseases and cancers, highlighting it as a promising therapeutic target.[3] Pyrazolo[3,4-b]pyridine derivatives have emerged as a potent class of small molecule inhibitors of TBK1, demonstrating significant potential for the development of novel therapeutics.[1]

These application notes provide a comprehensive overview of a high-throughput screening (HTS) campaign designed to identify and characterize novel 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors. The protocols detailed below outline the methodologies for primary biochemical screening to identify initial hits, followed by secondary cell-based assays to confirm activity and assess cytotoxicity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1. The IC50 values were determined using a high-throughput biochemical assay.

Compound IDTBK1 IC50 (nM)
15a >1000
15e 75.3
15i 8.5
15t 0.8
15y 0.2
BX795 7.1
MRT67307 28.7

Data is representative of compounds evaluated for TBK1 inhibitory activity. BX795 and MRT67307 are included as reference compounds.[1]

Signaling Pathway and Experimental Workflow

TBK1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving TBK1. Upon activation by upstream signals, such as those from Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs), TBK1 phosphorylates and activates transcription factors like IRF3 and NF-κB, leading to the expression of type I interferons and other inflammatory genes.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effects TLR TLR Signaling TBK1 TBK1 TLR->TBK1 cGAS_STING cGAS-STING Pathway cGAS_STING->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB IFN Type I Interferon Production IRF3->IFN Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogs Pyrazolo_pyridine->TBK1

Caption: Simplified TBK1 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine analogs.

High-Throughput Screening Workflow

The diagram below outlines the logical workflow for the high-throughput screening of 1-Methyloctahydropyrrolo[3,4-b]pyridine analogs to identify potent and selective TBK1 inhibitors.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_secondary Secondary & Selectivity Assays cluster_lead Lead Optimization Compound_Library Compound Library (Pyrazolo[3,4-b]pyridine Analogs) Primary_Screen Single-Concentration Biochemical Screen (e.g., LanthaScreen) Compound_Library->Primary_Screen Identify_Hits Identify Primary Hits (>50% Inhibition) Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay (Biochemical) Identify_Hits->Dose_Response Confirmed Hits IC50 Determine IC50 Values Dose_Response->IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., SRB Assay) IC50->Cell_Based_Assay Potent Hits Selectivity Kinase Selectivity Profiling (Panel of related kinases) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Cytotoxicity Determine Cytotoxicity (GI50) Cell_Based_Assay->Cytotoxicity Cytotoxicity->SAR Selectivity->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: High-throughput screening workflow for the discovery of TBK1 inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of test compounds to the ATP site of TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (10 mM in 100% DMSO)

  • Reference inhibitor (e.g., BX795)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating: a. Prepare serial dilutions of test compounds and the reference inhibitor in 100% DMSO. b. Dispense 50 nL of each compound dilution or DMSO (for negative control) into the wells of a 384-well plate.

  • Reagent Preparation (Prepare fresh): a. 2X Kinase/Antibody Solution: Dilute the TBK1 enzyme and Eu-anti-Tag antibody in Assay Buffer to twice the final desired concentration. b. 2X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled Kinase Tracer in Assay Buffer to twice the final desired concentration.

  • Assay Execution: a. To each well containing the plated compounds, add 5 µL of the 2X Kinase/Antibody solution. b. Mix briefly on a plate shaker. c. Add 5 µL of the 2X Tracer solution to all wells to initiate the binding reaction. The final volume in each well will be 10 µL.

  • Incubation and Measurement: a. Cover the plate to protect it from light and incubate at room temperature for 60 minutes. b. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Normalize the data using the negative (DMSO) and positive (high concentration of reference inhibitor) controls to determine the percent inhibition for each test compound. c. For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Secondary Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is used to assess the effect of hit compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A172, U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • Staining solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a density of approximately 2,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Add 100 µL of the diluted compounds to the respective wells. The final volume will be 200 µL. c. Incubate the plates for 72 hours.

  • Cell Fixation: a. Gently remove the culture medium. b. Add 100 µL of cold 10% TCA to each well to fix the cells. c. Incubate the plates at 4°C for 1 hour.

  • Staining: a. Wash the plates four times with slow-running tap water and allow them to air-dry completely.[4] b. Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing and Drying: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5] b. Allow the plates to air-dry completely.

  • Dye Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plates on an orbital shaker for 10 minutes. c. Measure the absorbance at 510 nm using a microplate reader.[4]

  • Data Analysis: a. Calculate the percentage of cell growth inhibition for each compound concentration. b. Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

References

Application Notes and Protocols for 1-Methyloctahydropyrrolo[3,4-b]pyridine in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research applications and extensive biological data for 1-Methyloctahydropyrrolo[3,4-b]pyridine in the central nervous system (CNS) are not widely available in published literature. The following application notes and protocols are based on the known activities of the broader class of pyrrolopyridine derivatives and are intended to serve as a guide for potential research directions and methodologies for scientists and drug development professionals. The parent scaffold, octahydropyrrolo[3,4-b]pyridine, is a recognized building block in medicinal chemistry.

Introduction

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Various isomers of pyrrolopyridines have demonstrated significant activity in the central nervous system, exhibiting analgesic, sedative, and other neuromodulatory properties.[2][3] While this compound itself is not extensively characterized, its structural similarity to other CNS-active pyrrolopyridines suggests its potential as a novel scaffold for the discovery of new therapeutic agents for neurological and psychiatric disorders.

These notes provide a framework for investigating the potential CNS activities of this compound and its derivatives. The experimental protocols are generalized methods commonly employed in CNS drug discovery.

Potential CNS Applications

Based on the activities of related pyrrolopyridine isomers, potential CNS research applications for this compound could include:

  • Analgesia: Exploration of its effects in various pain models.

  • Sedation and Anxiolysis: Investigation of its potential to modulate arousal and anxiety.

  • Neurodegenerative Diseases: Assessment of its activity on targets relevant to conditions like Alzheimer's or Parkinson's disease.

  • Psychiatric Disorders: Evaluation of its interaction with neurotransmitter systems implicated in depression, schizophrenia, and other mental health conditions.

Data Presentation: A Template for Characterization

Quantitative data for novel compounds are essential for structure-activity relationship (SAR) studies. Below are template tables for organizing key experimental data for this compound and its analogs.

Table 1: Receptor Binding Affinities

CompoundTarget ReceptorKi (nM)IC50 (nM)Assay TypeReference
Analog 15-HT2ARadioligand Binding
Analog 2Dopamine D2Radioligand Binding
Analog 3GABAARadioligand Binding

Table 2: In Vitro Functional Activity

CompoundTargetEC50 / IC50 (nM)Emax (%)Assay TypeReference
Analog 15-HT2ACalcium Flux
Analog 2Dopamine D2cAMP Assay
Analog 3GABAAElectrophysiology

Table 3: In Vivo Behavioral Effects

CompoundAnimal ModelTestED50 (mg/kg)Route of Admin.Reference
Analog 1MouseHot Plate Testi.p.
Analog 2RatElevated Plus Mazep.o.
Analog 3MouseForced Swim Testi.p.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments in CNS drug discovery.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound derivatives for a specific CNS target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, D2).

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Test compounds (this compound derivatives).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Binding buffer (specific to the receptor).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding and determine the Ki or IC50 values using appropriate software (e.g., Prism).

Protocol 2: In Vivo Hot Plate Test for Analgesia

Objective: To assess the analgesic properties of this compound derivatives in a model of thermal pain.

Materials:

  • Male ICR mice (20-25 g).

  • Hot plate apparatus (maintained at 55 ± 0.5 °C).

  • Test compounds dissolved in an appropriate vehicle (e.g., saline, DMSO).

  • Positive control (e.g., Morphine).

  • Vehicle control.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes.

  • Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compound, positive control, or vehicle control via the desired route (e.g., intraperitoneal injection).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

  • Analyze the data to determine the dose-response relationship and the ED50.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release Neurotransmitter Neurotransmitter Neurotransmitter_Release->Neurotransmitter GPCR Target Receptor (e.g., 5-HT2A) G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger Cascade (e.g., IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Compound 1-Methyloctahydropyrrolo [3,4-b]pyridine Derivative Compound->GPCR Antagonist? Neurotransmitter->GPCR

Caption: Hypothetical signaling pathway for a pyrrolopyridine derivative.

experimental_workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening In Vitro Primary Screening (Binding Assays) Compound_Synthesis->Primary_Screening Functional_Assays In Vitro Functional Assays (e.g., Calcium Flux, cAMP) Primary_Screening->Functional_Assays In_Vivo_PK In Vivo Pharmacokinetics (ADME) Functional_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Hot Plate, EPM) Functional_Assays->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_PK->Lead_Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: Drug discovery workflow for CNS-active compounds.

References

Development of 1-Methyloctahydropyrrolo[3,4-b]pyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, publicly available research on the development of inhibitors specifically based on the 1-Methyloctahydropyrrolo[3,4-b]pyridine scaffold is limited. However, the broader class of pyrrolopyridines and their isosteres, pyrazolopyridines, represents a rich field of study in medicinal chemistry, particularly in the development of kinase inhibitors. This document will provide detailed application notes and protocols for a representative class of inhibitors based on the closely related and well-documented 1H-pyrazolo[3,4-b]pyridine scaffold, which has been successfully utilized in the development of potent kinase inhibitors.

Specifically, we will focus on the development of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways.[1][2]

Application Notes

1. Introduction to 1H-Pyrazolo[3,4-b]pyridine-Based TBK1 Inhibitors

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently employed in the design of kinase inhibitors.[3][4] Its structure allows for key hydrogen bonding interactions within the ATP-binding pocket of many kinases. TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response to viral and bacterial infections. Dysregulation of the TBK1 signaling pathway has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[1][2] The development of potent and selective TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold offers a promising avenue for therapeutic intervention in these diseases.

2. Mechanism of Action and Signaling Pathway

TBK1 is a serine/threonine kinase that, upon activation by pathogen-associated molecular patterns (PAMPs), phosphorylates and activates interferon regulatory factors (IRFs), primarily IRF3 and IRF7. This leads to their dimerization and translocation to the nucleus, where they induce the transcription of type I interferons (IFN-α and IFN-β). These interferons then initiate an antiviral response. 1H-pyrazolo[3,4-b]pyridine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of TBK1 and preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.

TBK1_Signaling_Pathway TBK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) TBK1 TBK1 PRR->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_Dimer p-IRF3 Dimer IRF3_P->IRF3_Dimer dimerizes Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 inhibits DNA DNA IRF3_Dimer->DNA binds to ISRE IFN Type I Interferon (IFN-α, IFN-β) DNA->IFN induces transcription PAMPs PAMPs (e.g., viral dsRNA) PAMPs->PRR binds

Caption: TBK1 signaling pathway and the point of inhibition.

3. Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1.

Compound IDStructureTBK1 IC50 (nM)IKKε IC50 (nM)Reference
BX795 (Reference Compound)7.1160[2][5]
MRT67307 (Reference Compound)28.7-[2][5]
Compound 15y (Representative Inhibitor)0.2-[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Experimental Protocols

1. General Synthetic Scheme for 1H-Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves a multi-step process starting from a substituted pyrazole core. A general workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., 5-bromo-N-isopropyl-2-nitroaniline) Step1 Reduction Start->Step1 Step2 Ring Formation (with formic acid) Step1->Step2 Step3 Borylation Step2->Step3 Step4 Suzuki Coupling (with arylboronic acid) Step3->Step4 Step5 Deprotection Step4->Step5 Final Final Product (1H-Pyrazolo[3,4-b]pyridine derivative) Step5->Final

Caption: General workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Protocol 1: Synthesis of a Representative 1H-Pyrazolo[3,4-b]pyridine TBK1 Inhibitor

This protocol is a generalized procedure based on the synthesis of similar compounds reported in the literature.[2]

  • Materials and Reagents:

    • Substituted 5-bromo-2-nitroaniline

    • Iron powder

    • Formic acid

    • Bis(pinacolato)diboron

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Sodium carbonate

    • 1,4-Dioxane

    • Water

    • Hydrochloric acid (4M in 1,4-dioxane)

    • Standard laboratory glassware and purification equipment (silica gel for chromatography)

  • Procedure:

    • Reduction of the Nitro Group: The starting substituted 5-bromo-2-nitroaniline is reduced to the corresponding diamine using iron powder in a suitable solvent system.

    • Pyrazole Ring Formation: The resulting diamine is treated with formic acid to facilitate the formation of the pyrazole ring, yielding the 5-bromo-1H-pyrazolo[3,4-b]pyridine core.

    • Borylation: The bromo-substituted pyrazolopyridine is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to form the corresponding boronic ester intermediate.

    • Suzuki Coupling: The boronic ester intermediate is coupled with a desired arylboronic acid or ester via a Suzuki coupling reaction, again using a palladium catalyst and a base such as sodium carbonate in a mixture of 1,4-dioxane and water.

    • Deprotection (if applicable): If protecting groups were used on the pyrazole nitrogen, they are removed in the final step, often using acidic conditions (e.g., HCl in dioxane).

    • Purification: The final product is purified by flash chromatography on silica gel.

Protocol 2: In Vitro TBK1 Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against TBK1.

  • Materials and Reagents:

    • Recombinant human TBK1 kinase

    • Substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Synthesized inhibitor compounds

    • 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

    • Reaction Setup: In a 384-well plate, add the assay buffer, the TBK1 enzyme, and the substrate peptide.

    • Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyloctahydropyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the octahydropyrrolo[3,4-b]pyridine core?

A1: A frequently employed synthetic pathway commences with pyridine-2,3-dicarboxylic acid. This route involves several key transformations:

  • Imide Formation: Reaction of pyridine-2,3-dicarboxylic acid or its anhydride with a protecting group source, such as benzylamine, to form the corresponding N-benzyl-pyridinedicarboximide.

  • Pyridine Ring Reduction: The pyridine ring is hydrogenated to a piperidine ring. This step is crucial for establishing the stereochemistry of the final product.

  • Amide/Imide Reduction: The carbonyl groups of the imide are reduced to methylene groups to yield N-benzyloctahydropyrrolo[3,4-b]pyridine.

  • Deprotection: Removal of the benzyl protecting group, typically through hydrogenolysis, to afford the octahydropyrrolo[3,4-b]pyridine core.[1][2]

Q2: How can I introduce the 1-methyl group onto the octahydropyrrolo[3,4-b]pyridine core?

A2: The 1-methyl group is typically introduced via N-methylation of the secondary amine on the pyrrolidine ring. A common method is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction). Direct alkylation with a methylating agent such as methyl iodide is also possible, but may be more prone to over-alkylation.

Q3: What are the critical parameters for controlling stereochemistry during the synthesis?

A3: Stereocontrol is a significant challenge, particularly during the reduction of the pyridine ring. The choice of catalyst and reaction conditions for the hydrogenation step is critical for achieving the desired cis-isomer.[3] For instance, the synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate for Moxifloxacin requires stereoselective reduction.[1][2][4]

Q4: What are some common challenges in the purification of the final product?

A4: Purification of bicyclic amines like this compound can be challenging due to their basic nature and potential for interaction with silica gel during column chromatography.[5] Common issues include product tailing and difficulty in removing certain impurities. Acid-base extraction is a useful technique for purification.[6] Additionally, racemization can be a concern under certain conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield in Pyridine Ring Hydrogenation
Symptom Possible Cause Suggested Solution
Incomplete reactionInactive or poisoned catalystUse fresh, high-quality catalyst (e.g., Palladium on carbon). Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
Insufficient hydrogen pressure or temperatureOptimize hydrogen pressure and reaction temperature. A typical range is 5-20 bar at 40-80 °C.[7]
Presence of water leading to side reactionsConduct the reaction under anhydrous conditions to minimize the formation of trans isomers.[7]
Formation of byproductsOver-reduction or side reactionsScreen different catalysts and solvents. Monitor the reaction progress closely by techniques like TLC or GC-MS to stop the reaction at the optimal time.
Issue 2: Incomplete N-methylation or Over-alkylation
Symptom Possible Cause Suggested Solution
Unreacted starting material (octahydropyrrolo[3,4-b]pyridine)Insufficient methylating agent or reducing agentUse a slight excess of the methylating agent (e.g., formaldehyde) and ensure the reducing agent is active and added in appropriate stoichiometry.
Inefficient iminium ion formationFor reductive amination, ensure the pH is suitable for iminium ion formation (typically mildly acidic).
Formation of quaternary ammonium salt (over-alkylation)Use of a highly reactive methylating agent or harsh conditionsFor direct alkylation, use a less reactive methylating agent and control the stoichiometry and temperature carefully. Reductive amination is generally less prone to over-alkylation.
Incorrect stoichiometryUse a 1:1 molar ratio of the amine to the methylating agent.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product streaking on silica gel columnStrong interaction between the basic amine and acidic silicaUse an amine-modified stationary phase (e.g., KP-NH) for flash chromatography.[5] Alternatively, add a competing amine like triethylamine (1-2%) to the mobile phase.[5]
Emulsion formation during acid-base extractionSimilar densities of aqueous and organic layersAdd brine to the aqueous layer to increase its density. Use a different organic solvent.
Incomplete separation of product from starting material or byproductsSimilar polarities of the compoundsOptimize the solvent system for chromatography. Consider derivatization of the product or impurities to alter their polarity before chromatography.
Product is a salt after extractionIncomplete neutralizationEnsure complete basification of the aqueous layer before extraction of the free amine.

Experimental Protocols

Protocol 1: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (Illustrative)

This protocol is a generalized representation based on literature procedures for a key intermediate.[1][2][4]

  • Step 1: N-Benzylation and Imide Formation: Pyridine-2,3-dicarboxylic acid anhydride is reacted with benzylamine in a suitable solvent like toluene at reflux to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

  • Step 2: Pyridine Ring Reduction: The product from Step 1 is dissolved in a solvent such as toluene and hydrogenated using a palladium on carbon catalyst (e.g., 7% Pd/C) in the presence of a chiral auxiliary like L-proline at elevated temperature (e.g., 70-85°C) and hydrogen pressure (e.g., 7-8 kg/cm ²).[2] This step yields 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione.

  • Step 3: Amide Reduction: The dione from Step 2 is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ether solvent such as THF to give 6-benzyl-octahydropyrrolo[3,4-b]pyridine.

  • Step 4: Debenzylation: The N-benzyl group is removed by catalytic hydrogenolysis using a palladium on carbon catalyst in a solvent like ethanol to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Protocol 2: N-Methylation via Reductive Amination
  • Imine Formation: Dissolve octahydropyrrolo[3,4-b]pyridine in a suitable solvent like methanol or dichloromethane.

  • Reduction: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution from Step 1. Stir for a short period, then add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in portions at room temperature.[8][9]

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel (potentially with added triethylamine) or by acid-base extraction.[5][6]

Data Presentation

Table 1: Comparison of Reducing Agents for Pyridine Ring Hydrogenation

Reducing Agent/CatalystStereoselectivityReaction ConditionsTypical YieldReference
Pd/C with L-prolineHigh (for cis-isomer)Toluene, 70-85°C, 7-8 kg/cm ² H₂Good[2]
Rh/CVariesDependent on substrate and conditionsModerate to GoodGeneral Knowledge
PtO₂VariesTypically acidic conditionsModerate to GoodGeneral Knowledge

Table 2: Comparison of N-Methylation Methods

MethodReagentsAdvantagesDisadvantages
Reductive AminationFormaldehyde, NaBH(OAc)₃ or NaBH₃CNMild conditions, less prone to over-alkylationRequires careful control of pH
Eschweiler-ClarkeFormaldehyde, Formic AcidInexpensive reagentsHigher temperatures may be required
Direct AlkylationMethyl Iodide, Base (e.g., K₂CO₃)Simple procedureRisk of over-alkylation to form quaternary salt

Visualizations

experimental_workflow cluster_synthesis Synthesis of Octahydropyrrolo[3,4-b]pyridine Core cluster_methylation N-Methylation Pyridine-2,3-dicarboxylic Acid Pyridine-2,3-dicarboxylic Acid N-Benzylimide Formation N-Benzylimide Formation Pyridine-2,3-dicarboxylic Acid->N-Benzylimide Formation Benzylamine Pyridine Ring Hydrogenation Pyridine Ring Hydrogenation N-Benzylimide Formation->Pyridine Ring Hydrogenation H2, Pd/C Amide Reduction Amide Reduction Pyridine Ring Hydrogenation->Amide Reduction LiAlH4 or BH3 Debenzylation Debenzylation Amide Reduction->Debenzylation H2, Pd/C Octahydropyrrolo[3,4-b]pyridine Octahydropyrrolo[3,4-b]pyridine Debenzylation->Octahydropyrrolo[3,4-b]pyridine Reductive Amination Reductive Amination Octahydropyrrolo[3,4-b]pyridine->Reductive Amination CH2O, Reducing Agent This compound This compound Reductive Amination->this compound

Caption: Synthetic workflow for this compound.

troubleshooting_logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality e.g., catalyst, reducing agent Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions e.g., temp, pressure, time Side Product Formation->Optimize Conditions Monitor Reaction Monitor Reaction Side Product Formation->Monitor Reaction e.g., TLC, GC-MS

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Octahydropyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of octahydropyrrolopyridine. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the octahydropyrrolo[1,2-a]pyridine core structure?

The synthesis of the octahydropyrrolo[1,2-a]pyridine core typically involves two main strategies:

  • Catalytic Hydrogenation of a Pyrrolopyridine Precursor: This is a widely used method that involves the reduction of a partially or fully unsaturated pyrrolopyridine ring system, such as a tetrahydropyrrolopyridine, using a metal catalyst (e.g., PtO₂, Pd/C, Rh/C) under a hydrogen atmosphere. The reaction is often conducted in an acidic solvent like acetic acid to enhance the reactivity of the pyridine ring towards reduction.[1]

  • Intramolecular Cyclization: This approach involves the formation of the bicyclic ring system from a suitable acyclic or monocyclic precursor. A common strategy is the intramolecular cyclization of a piperidine derivative bearing a pyrrolidine precursor on a side chain. This can be achieved through various reactions, including reductive amination or other cyclization methods.

Q2: During the catalytic hydrogenation of a pyrrolopyridine precursor to form octahydropyrrolopyridine, what are the most likely side products?

The most common side products in the catalytic hydrogenation to form octahydropyrrolopyridine are partially hydrogenated intermediates . The reduction of the pyridine ring occurs in a stepwise manner, and if the reaction is not driven to completion, you may isolate intermediates where the pyridine ring is not fully saturated. These can include di- and tetrahydropyrrolopyridine isomers.

Another potential issue is over-reduction if other reducible functional groups are present in the molecule. However, with a simple pyrrolopyridine precursor, incomplete hydrogenation is the primary concern.

Q3: What side products can be expected in the synthesis of octahydropyrrolopyridine via intramolecular cyclization of a piperidine derivative?

When employing an intramolecular cyclization strategy, such as a reductive amination of an amino-aldehyde, potential side products include:

  • Enamines: The formation of an enamine from the aldehyde or a subsequent intermediate can occur as a competing reaction pathway.

  • Linear Alkene By-products: In some radical-mediated intramolecular cyclizations of amino-aldehydes to form piperidines (a related reaction), the formation of a linear alkene has been observed due to a competitive 1,5-hydrogen transfer process.

  • Hydrolyzed Derivatives: If the reaction is sensitive to water, the presence of moisture can lead to the hydrolysis of intermediates, preventing the desired cyclization.

Q4: How can I minimize the formation of side products and improve the yield of octahydropyrrolopyridine?

To minimize side products, consider the following troubleshooting strategies:

  • For Catalytic Hydrogenation:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration to achieve complete reduction. Monitoring the reaction by techniques like TLC or GC-MS is crucial.

    • Catalyst Loading and Activity: Use an adequate amount of a high-quality, active catalyst. If the catalyst has been used previously, its activity may be diminished.

    • Hydrogen Pressure: Ensure a sufficient and constant pressure of hydrogen is maintained throughout the reaction.

    • Solvent Choice: Acidic solvents like glacial acetic acid can activate the pyridine ring and help prevent catalyst poisoning by the product piperidine.[1]

  • For Intramolecular Cyclization:

    • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions. Ensure all reagents are pure before starting the synthesis.

    • Anhydrous Conditions: If the reaction is sensitive to moisture, use anhydrous solvents and inert atmosphere techniques to prevent hydrolysis of intermediates.

    • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize the formation of side products.

    • Temperature Control: Carefully control the reaction temperature, as higher temperatures can sometimes favor the formation of byproducts.

Troubleshooting Guides

Problem: Low Yield of Octahydropyrrolopyridine and Presence of Intermediates in Catalytic Hydrogenation

Symptoms:

  • TLC or GC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product.

  • NMR analysis indicates the presence of unsaturated protons in the pyridine ring region.

  • The isolated yield of the final product is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Step
Incomplete Reaction 1. Extend Reaction Time: Continue the hydrogenation for a longer period, monitoring the progress by TLC or GC-MS until the starting material and intermediates are consumed.
2. Increase Hydrogen Pressure: A higher hydrogen pressure can facilitate a more complete reduction.
3. Optimize Temperature: While higher temperatures can sometimes lead to side reactions, a moderate increase may be necessary to drive the reaction to completion.
Catalyst Deactivation 1. Use Fresh Catalyst: The catalyst may have lost its activity. Use a fresh batch of catalyst.
2. Increase Catalyst Loading: A higher catalyst loading may be required to ensure complete conversion.
3. Ensure Proper Solvent Conditions: In some cases, an acidic medium like acetic acid can prevent the basic piperidine product from poisoning the catalyst.[1]
Problem: Formation of Enamine and Other Byproducts in Intramolecular Cyclization

Symptoms:

  • NMR analysis shows signals corresponding to vinylic protons, indicating the presence of an enamine.

  • Mass spectrometry reveals the presence of species with molecular weights corresponding to side products from competing reactions.

  • The reaction mixture is complex, making purification difficult.

Possible Causes and Solutions:

CauseTroubleshooting Step
Competing Enamine Formation 1. Optimize Reaction Conditions: Vary the temperature and reaction time. Lower temperatures may favor the desired cyclization over enamine formation.
2. Choice of Reagents: The choice of acid or base catalyst can influence the reaction pathway. Screen different catalysts to find one that selectively promotes the desired cyclization.
Presence of Water 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry 1. Verify Reagent Ratios: Ensure the stoichiometry of the reactants is correct. An excess of one reactant may lead to the formation of side products.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of a Tetrahydropyrrolopyridine Precursor

This protocol is a general guideline for the catalytic hydrogenation of a substituted tetrahydropyrrolopyridine to the corresponding octahydropyrrolopyridine. Optimization for specific substrates may be required.

Materials:

  • Substituted tetrahydropyrrolopyridine

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid

  • Hydrogen gas

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve the substituted tetrahydropyrrolopyridine (1.0 eq) in glacial acetic acid.

  • Carefully add the catalyst (PtO₂ or Pd/C, typically 5-10 mol%).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).[1]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the hydrogen uptake and by periodically analyzing aliquots of the reaction mixture by TLC or GC-MS.

  • Once the reaction is complete (no more hydrogen uptake and disappearance of starting material/intermediates), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of acetic acid or a suitable solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation

G start Low Yield of Octahydropyrrolopyridine check_reaction Analyze Crude Product (TLC, GC-MS, NMR) start->check_reaction incomplete Incomplete Reaction Detected? check_reaction->incomplete side_products Significant Side Products Detected? incomplete->side_products No optimize_time Increase Reaction Time / Temperature incomplete->optimize_time Yes check_catalyst Catalyst Issue? side_products->check_catalyst Yes purify Optimize Purification Strategy side_products->purify No optimize_time->check_reaction optimize_pressure Increase H2 Pressure fresh_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->fresh_catalyst Yes change_solvent Consider Acidic Solvent (e.g., Acetic Acid) check_catalyst->change_solvent No fresh_catalyst->check_reaction change_solvent->check_reaction end Improved Yield purify->end

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Reaction Pathway: Catalytic Hydrogenation and Potential Side Product

G start Tetrahydropyrrolopyridine intermediate Partially Hydrogenated Intermediate (e.g., Hexahydropyrrolopyridine) start->intermediate H2, Catalyst product Octahydropyrrolopyridine (Desired Product) intermediate->product H2, Catalyst side_reaction Incomplete Reaction intermediate->side_reaction

Caption: Catalytic hydrogenation pathway and incomplete reaction side product.

References

Technical Support Center: Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methyloctahydropyrrolo[3,4-b]pyridine synthesis. This compound is a key intermediate in the production of pharmaceuticals such as Moxifloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route starts from pyridine-2,3-dicarboxylic acid and involves a multi-step process. The key stages include the formation of a protected N-benzyl dione intermediate, followed by catalytic hydrogenation to saturate the pyridine ring, reduction of the amide groups, debenzylation, and finally, N-methylation to yield the target molecule.

Q2: What are the critical steps that significantly impact the overall yield?

A2: The catalytic hydrogenation of the pyridine ring and the subsequent reduction of the dione are crucial for high overall yield. Catalyst selection, reaction conditions (pressure, temperature, and solvent), and efficient purification at each stage are paramount. Incomplete reactions or the formation of side products in these steps can be difficult to rectify later in the synthesis.

Q3: Are there common impurities that I should be aware of?

A3: Yes, common impurities can include partially hydrogenated intermediates, byproducts from incomplete amide reduction, and residual starting materials from each step. During the final N-methylation step, the formation of quaternary ammonium salts is a potential side reaction that can reduce the yield of the desired tertiary amine. One specific impurity that has been identified in the synthesis of Moxifloxacin is 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrole[3,4-b]pyridine-6-yl]-4-oxo-acid, which is a derivative of the target molecule.[1]

Q4: How can I monitor the progress of the reactions?

A4: The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). These methods are essential for determining reaction completion and identifying the presence of any side products, allowing for timely adjustments to the reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Hydrogenation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Inactivity Use a fresh batch of Palladium on carbon (Pd/C) catalyst. The activity of the catalyst can diminish over time. For challenging hydrogenations, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
Catalyst Poisoning Ensure all reagents and solvents are of high purity and free from sulfur or other known catalyst poisons. If catalyst poisoning is suspected, pre-treating the starting material with activated carbon may help remove impurities.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. The saturation of aromatic rings often requires elevated pressures (e.g., 10-30 bar).[3][4]
Suboptimal Temperature While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the temperature within the recommended range (e.g., 60-80 °C) to find a balance between reaction rate and selectivity.[3][4]
Poor Solvent Choice The choice of solvent can significantly impact the reaction. Toluene is a commonly used solvent for this step.[4][5] Ensure the starting material is fully dissolved.
Problem 2: Incomplete Reduction of the Dione (Amide Groups)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Ineffective Reducing Agent Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for amide reduction. Ensure it is fresh and handled under anhydrous conditions. Borane complexes (e.g., BH₃·THF) are also effective and may offer different selectivity.
Insufficient Amount of Reducing Agent A stoichiometric excess of the reducing agent is typically required. The exact amount should be optimized based on the scale of the reaction and the purity of the starting material.
Low Reaction Temperature Amide reductions often require elevated temperatures. Ensure the reaction is maintained at the appropriate temperature (e.g., refluxing THF) for a sufficient duration.
Hydrolysis of Reducing Agent The reaction must be carried out under strictly anhydrous conditions, as moisture will quench the hydride reagent. Use dry solvents and glassware.
Problem 3: Low Yield during N-Debenzylation

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Deactivation Similar to the pyridine ring hydrogenation, catalyst activity is crucial. Use fresh Pd/C or Pearlman's catalyst.
Incomplete Reaction Monitor the reaction progress carefully using TLC or GC. If the reaction stalls, consider adding a fresh portion of the catalyst.
Side Reactions Over-reduction or other side reactions can occur. Optimizing the reaction time and temperature can help minimize these.
Acidic Conditions The addition of an acid, such as acetic acid, can facilitate the hydrogenolysis of N-benzyl groups by protonating the nitrogen atom.[2]
Problem 4: Low Yield and/or Side Product Formation during N-Methylation

Possible Causes & Solutions:

Possible CauseRecommended Solution
Over-methylation (Quaternization) Use a controlled amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate), typically a slight excess. Adding the methylating agent slowly at a low temperature can help prevent the formation of the quaternary ammonium salt.
Choice of Methylating Agent Formaldehyde followed by reductive amination (Eschweiler-Clarke reaction) is an alternative method that can provide high yields of the mono-methylated product and avoids the use of alkyl halides.
Base Selection A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the acid formed during the reaction without competing with the substrate for the methylating agent.

Experimental Protocols

Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

This procedure involves the reaction of pyridine-2,3-dicarboxylic acid with benzylamine.

  • A mixture of pyridine-2,3-dicarboxylic acid and an excess of acetic anhydride is heated to dissolve the solids.

  • The excess acetic anhydride is removed under reduced pressure.

  • Toluene is added and subsequently removed under reduced pressure to azeotropically remove any remaining acetic anhydride.

  • The residue is dissolved in toluene, and benzylamine is added dropwise at a controlled temperature.

  • The reaction mixture is heated, and the solvent is removed under reduced pressure.

  • Acetic anhydride is added, and the mixture is heated to promote cyclization.

  • After cooling, the product is crystallized from ethanol, filtered, and dried.

Hydrogenation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

This step saturates the pyridine ring.

  • The 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is dissolved in a suitable solvent such as methanol or toluene in a high-pressure hydrogenation vessel.[3][4][5]

  • A 10% Palladium on carbon (Pd/C) catalyst is added to the solution.

  • The vessel is purged with nitrogen and then pressurized with hydrogen to 10-30 bar.[3][4]

  • The reaction mixture is heated to 60-80 °C and stirred vigorously for several hours.[3][4]

  • After the reaction is complete (monitored by GC), the mixture is cooled, and the catalyst is removed by filtration.[3][4]

  • The filtrate containing the product is concentrated under reduced pressure.

Reduction of 6-Benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

This procedure reduces the two amide carbonyl groups.

  • To a solution of the dione in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for several hours.

  • After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

  • The resulting salts are filtered off, and the filtrate is concentrated to give the crude product.

  • The crude product is purified by column chromatography.

N-Debenzylation of 6-Benzyloctahydropyrrolo[3,4-b]pyridine

This step removes the benzyl protecting group.

  • The 6-benzyloctahydropyrrolo[3,4-b]pyridine is dissolved in methanol or ethanol.

  • 10% Pd/C catalyst is added to the solution.

  • The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon pressure or slightly elevated pressure) until the starting material is consumed (monitored by TLC or GC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the debenzylated product.

N-Methylation of Octahydropyrrolo[3,4-b]pyridine

This is the final step to obtain the target molecule.

  • To a solution of octahydropyrrolo[3,4-b]pyridine in a suitable solvent like methanol or acetonitrile, a base such as potassium carbonate is added.

  • Methyl iodide is added dropwise to the mixture at room temperature.

  • The reaction is stirred for several hours until completion.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Hydrogenation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

CatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
10% Pd/CToluene10604>95[4]
10% Pd/CMethanol30609>95[3]
5% Pd/CToluene~88020-24>90[5]

Visualizations

Synthesis_Workflow A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Benzylamine, Acetic Anhydride C 6-Benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione B->C H2, Pd/C D 6-Benzyloctahydropyrrolo[3,4-b]pyridine C->D LiAlH4 E Octahydropyrrolo[3,4-b]pyridine D->E H2, Pd/C F This compound E->F CH3I, K2CO3

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Hydrogenation Start Low Hydrogenation Yield Cause1 Catalyst Inactivity? Start->Cause1 Cause2 Catalyst Poisoning? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Solution1 Use Fresh Catalyst (e.g., Pearlman's) Cause1->Solution1 Solution2 Purify Starting Material Cause2->Solution2 Solution3 Optimize Pressure, Temperature, & Solvent Cause3->Solution3

Caption: Troubleshooting logic for low yield in the hydrogenation step.

References

Stability issues of 1-Methyloctahydropyrrolo[3,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Methyloctahydropyrrolo[3,4-b]pyridine in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a bicyclic amine, the compound is basic and will react with acids. Extreme pH values (both acidic and alkaline) can potentially catalyze degradation pathways.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For long-term storage, lower temperatures are recommended.

  • Light: Exposure to UV or even ambient light can induce photodegradation in some amine-containing molecules.

  • Oxygen: The tertiary amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in acid-base reactions, while reactive impurities in the solvent could lead to degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: For long-term storage (months), solutions should be kept at -20°C or below. For short-term use (days to weeks), refrigeration at 2-8°C is advisable.

  • Container: Use amber glass vials to protect against light exposure. Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air.

  • Atmosphere: For sensitive applications or long-term storage of highly pure material, consider purging the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents. For aqueous solutions, use purified water (e.g., HPLC-grade) and consider using buffers to maintain a stable pH, preferably in the neutral to slightly basic range, depending on experimental needs.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways include:

  • N-Oxidation: The tertiary nitrogen of the methyl-piperidine moiety and the secondary nitrogen of the pyrrolidine ring are susceptible to oxidation to form the corresponding N-oxides.

  • Ring Opening: While less common for saturated rings under mild conditions, aggressive acidic or basic conditions, or strong oxidants, could potentially lead to the cleavage of one of the heterocyclic rings.

  • De-methylation: Under certain stressful conditions, the N-methyl group could be cleaved.

  • Nitrosamine Formation: The secondary amine in the pyrrolidine ring is susceptible to reaction with nitrous acid or other nitrosating agents to form a potentially genotoxic N-nitrosamine derivative. It is crucial to avoid sources of nitrite contamination.[1]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in solution (confirmed by HPLC). Oxidative degradation.1. De-gas solvents before use. 2. Store solutions under an inert atmosphere (argon or nitrogen). 3. Add an antioxidant (use with caution as it may interfere with experiments). 4. Ensure solvents are free of peroxide impurities.
Hydrolysis or pH-mediated degradation.1. Verify the pH of your solution. 2. Use a buffer system to maintain a stable pH. 3. Perform a pH stability study to identify the optimal pH range.
Discoloration of the solution (e.g., turning yellow or brown). Formation of colored degradation products, possibly from oxidation or polymerization.1. Protect the solution from light by using amber vials and storing it in the dark. 2. Analyze the solution by LC-MS to identify the colored impurities. 3. Re-purify the compound if necessary.
Unexpected peaks in chromatogram during analysis. Contamination or degradation.1. Run a blank solvent injection to check for system contamination. 2. Analyze a freshly prepared sample to compare with the aged sample. 3. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Assess the stability of the compound in the specific experimental medium and at the working temperature. 2. Prepare fresh solutions for each experiment if short-term instability is observed. 3. Include stability-indicating quality control samples in your experimental runs.

Data Presentation

Table 1: Example Forced Degradation Data for this compound

(Note: The following data is hypothetical and for illustrative purposes only.)

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants DetectedMajor Degradant Peak (RT, min)
0.1 M HCl2460~15%24.2
0.1 M NaOH2460~5%15.1
3% H₂O₂2425 (RT)~25%33.8 (likely N-oxide)
Heat (in water)7280~8%15.1
Photolytic (UV light)2425 (RT)~10%26.5

Table 2: Example pH-Rate Profile for this compound in Aqueous Buffers

(Note: The following data is hypothetical and for illustrative purposes only.)

pHBuffer SystemTemperature (°C)Observed Half-life (t½, days)
3.0Citrate4015
5.0Acetate4050
7.4Phosphate40> 200
9.0Borate40150
11.0Carbonate4090

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[2][3][4]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffers (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Prepare a solution in water. Incubate at 80°C.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Example HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as saturated amines have poor chromophores) or Mass Spectrometry (for better sensitivity and specificity).

  • Injection Volume: 10 µL

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_solutions Prepare Stress Solutions (Acid, Base, Oxidant, etc.) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C in water) photo Photolytic Stress (UV/Vis light) sampling Sample at Time Points (e.g., 0, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways parent This compound n_oxide N-Oxide Formation (Oxidative Stress) parent->n_oxide [O] ring_opened Ring-Opened Products (Extreme pH/Oxidation) parent->ring_opened H+ / OH- nitrosamine N-Nitrosamine (Nitrite Contamination) parent->nitrosamine HONO

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of Polar Aza-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar aza-heterocycles.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar aza-heterocycles in a question-and-answer format.

Chromatography Issues

Q1: My polar aza-heterocycle shows poor or no retention on a C18 reverse-phase column and elutes in the void volume. What should I do?

A1: This is a common issue for highly polar compounds that have limited hydrophobic interaction with the C18 stationary phase. Here are several strategies to address this:

  • Switch to a More Polar Stationary Phase: Consider using a column with a more polar stationary phase that offers alternative retention mechanisms.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds.

    • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic ring of the aza-heterocycle.

    • Cyano Phases: These can be used in both reversed-phase and normal-phase modes and offer different selectivity based on dipole-dipole interactions.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent and a small amount of water. In HILIC, water acts as the strong solvent.[1]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged aza-heterocycle, increasing its retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.

Q2: I am observing significant peak tailing or streaking for my basic aza-heterocycle on a silica column in normal-phase chromatography. How can I improve the peak shape?

A2: Peak tailing of basic compounds on silica is typically caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia, can neutralize the active silanol sites and reduce peak tailing. A concentration of 0.1-1% is usually sufficient.

  • Use a Deactivated Stationary Phase:

    • End-Capped Columns: Use a column where the residual silanol groups have been "capped" with a non-polar group.

    • Alumina Columns: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.

    • Amino- or Cyano-Bonded Phases: These stationary phases are less acidic than silica and can provide better peak shapes for basic analytes.

  • Lower the Mobile Phase pH (in Reversed-Phase): By lowering the mobile phase pH to below 3, the silanol groups become protonated and neutral, which minimizes the ionic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[3]

Q3: My polar aza-heterocycle is not soluble in the initial mobile phase for my HILIC separation. How should I prepare my sample?

A3: Sample solubility is a critical aspect of successful HILIC separations. Here are some recommendations:

  • Dissolve in a Stronger Solvent: If your compound is not soluble in the initial high organic mobile phase, you can dissolve it in a small amount of a stronger solvent (like water or DMSO) and then dilute it with the mobile phase. Be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

  • Solid Load Injection: For preparative chromatography, you can adsorb your sample onto a solid support like Celite or silica gel. After evaporating the solvent, the solid support with the adsorbed sample can be loaded onto the column. This technique is particularly useful for samples that are difficult to dissolve in the mobile phase.

Non-Chromatographic Purification Issues

Q4: I am trying to perform an acid-base extraction to purify my aza-heterocycle, but I am getting a poor recovery. What could be the problem?

A4: Low recovery in an acid-base extraction can be due to several factors:

  • Incorrect pH: Ensure that the pH of the aqueous phase is appropriate to either fully protonate (for extraction into the aqueous phase) or deprotonate (to keep it in the organic phase) your aza-heterocycle. The pH should be at least 2 pH units away from the pKa of your compound. Most pyridine derivatives have a pKa between 5 and 6.[2]

  • Incomplete Extraction: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume. This is more efficient at extracting the compound.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

  • Compound Solubility: If your protonated aza-heterocycle salt has some solubility in the organic phase, this can lead to lower recovery. Back-washing the organic layer with a fresh portion of the acidic aqueous solution can help to recover more of your compound.

Q5: I am unable to obtain crystals of my highly polar aza-heterocycle. What can I do to induce crystallization?

A5: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents. Here are some techniques to try:

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve your compound when hot but not when cold. You may need to screen a variety of solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent). For pyrimidine compounds, common solvents include ethanol, methanol, water, and ethyl acetate.[4]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[5]

    • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the supersaturated solution to initiate crystallization.[5]

    • Vapor Diffusion: Dissolve your compound in a small vial in a "good" solvent and place this vial inside a larger sealed container with a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the solution of your compound, inducing crystallization. For a pyrimidin-2(5)-one that was only soluble in DMF and DMSO, diffusion crystallization using DMF and DCM was successful.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for purifying polar aza-heterocycles?

A1: There is no single "best" technique as the optimal method depends on the specific properties of your compound. However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective choice for highly polar compounds that are not well-retained in reversed-phase chromatography.[1] HILIC provides good retention for polar analytes and uses mobile phases that are compatible with mass spectrometry.

Q2: When should I consider using Supercritical Fluid Chromatography (SFC) for purifying polar aza-heterocycles?

A2: SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. It is particularly advantageous for:

  • Chiral Separations: SFC is a leading technique for the separation of enantiomers.

  • High-Throughput Purification: SFC runs are typically much faster than HPLC, leading to higher throughput.

  • Thermally Labile Compounds: SFC operates at lower temperatures, making it suitable for compounds that are sensitive to heat. For polar compounds, organic modifiers and additives are typically added to the CO2 mobile phase to increase elution strength.[7]

Q3: What is the purpose of adding an acid like formic acid or TFA to the mobile phase in reversed-phase HPLC?

A3: Adding a small amount of acid to the mobile phase serves two main purposes for the analysis of basic aza-heterocycles:

  • Improved Peak Shape: It protonates residual silanol groups on the silica surface, reducing their interaction with the basic analyte and thus minimizing peak tailing.

  • Consistent Ionization: It ensures that the basic analyte is consistently protonated, leading to more reproducible retention times.

Q4: Can I use a C18 column for a highly polar aza-heterocycle if I don't have a HILIC column?

A4: While challenging, it is sometimes possible. You can try using a highly aqueous mobile phase (e.g., >95% water). However, be aware that many standard C18 columns can undergo "phase collapse" under these conditions, leading to poor and irreproducible retention. Using an aqueous-stable C18 column (often designated with "AQ") is recommended for this approach. Adding ion-pairing reagents is another option, but with the caveats mentioned earlier.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Aza-heterocycle (Methamphetamine) on a Reversed-Phase Column.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33
Data derived from a study on the separation of basic drug compounds, demonstrating that lowering the pH improves peak symmetry.[3]

Table 2: Influence of Inorganic Mobile Phase Additives on the Retention Factor (k) and Tailing Factor (T) of a Basic Analyte (Propranolol) in Reversed-Phase HPLC.

Additive (50 mM)Retention Factor (k)Tailing Factor (T)
None1.52.8
NaH₂PO₄2.11.9
NaClO₄3.51.3
KPF₆4.21.1
This table illustrates that chaotropic salts can significantly increase retention and improve peak shape for basic compounds.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Aza-heterocycle
  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic) based on the properties of your analyte.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% formic acid (for MS compatibility and to improve peak shape).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).

    • Hold at the final gradient composition for a few minutes to elute all compounds.

    • Return to the initial conditions and re-equilibrate the column.

  • Fraction Collection and Analysis: Collect fractions corresponding to the target compound's peak and analyze their purity by analytical HPLC or LC-MS.

Protocol 2: Acid-Base Extraction for the Purification of a Basic Aza-heterocycle
  • Dissolution: Dissolve the crude mixture containing the basic aza-heterocycle in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction:

    • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The protonated basic aza-heterocycle will be in the lower aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete extraction. Combine the aqueous extracts.[8]

  • Neutralization and Back-Extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated aza-heterocycle should precipitate out if it is a solid or form an oily layer.

    • Add an organic solvent to the flask and transfer the mixture to a separatory funnel.

    • Extract the neutral aza-heterocycle back into the organic layer. Repeat the extraction two more times.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified aza-heterocycle.

Visualizations

Troubleshooting Workflow for Peak Tailing in Chromatography

peak_tailing_troubleshooting start Peak Tailing Observed check_compound Is the compound basic? start->check_compound np_chrom Normal Phase (Silica)? check_compound->np_chrom Yes rp_chrom Reversed Phase? check_compound->rp_chrom Yes overload Is column overloaded? check_compound->overload No add_base Add basic modifier to mobile phase (e.g., TEA) np_chrom->add_base Yes change_sp_np Switch to less acidic stationary phase (Alumina, NH2) np_chrom->change_sp_np Alternatively lower_ph Lower mobile phase pH (< 3) rp_chrom->lower_ph Yes add_competing_base Add competing base (e.g., TEA) to mobile phase rp_chrom->add_competing_base Alternatively use_endcapped Use end-capped or base-deactivated column rp_chrom->use_endcapped Also consider end Symmetrical Peak add_base->end change_sp_np->end lower_ph->end add_competing_base->end use_endcapped->end reduce_load Reduce sample concentration or injection volume overload->reduce_load Yes secondary_interactions Consider secondary interactions overload->secondary_interactions No reduce_load->end secondary_interactions->end

A flowchart for troubleshooting peak tailing of basic aza-heterocycles.
Purification Strategy Selection for Polar Aza-Heterocycles

purification_strategy start Crude Polar Aza-heterocycle is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable acid_base Acid-Base Extraction is_ionizable->acid_base Yes is_solid Is the compound solid and thermally stable? is_ionizable->is_solid No is_charged Is the compound permanently charged? is_ionizable->is_charged Yes acid_base->is_solid crystallization Crystallization is_solid->crystallization Yes chromatography Chromatography is_solid->chromatography No crystallization->chromatography Further purification? retention_rp Poor retention on C18? chromatography->retention_rp rp_hplc Reversed-Phase HPLC (with modifiers) retention_rp->rp_hplc No hilic HILIC retention_rp->hilic Yes sfc SFC (especially for chiral) retention_rp->sfc Consider also ion_exchange Ion-Exchange Chromatography ion_exchange->chromatography Further purification? is_charged->ion_exchange Yes

A decision tree for selecting a suitable purification strategy.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of pyrrolopyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My pyrrolopyridine synthesis is resulting in a low yield upon scale-up. What are the potential causes and how can I improve it?

A1: Low yields during the scale-up of pyrrolopyridine synthesis can stem from several factors. Here are some common causes and troubleshooting strategies:

  • Purity of Starting Materials: Impurities in reactants can introduce side reactions, consuming starting materials and reducing the yield of the desired product. It is advisable to use freshly purified starting materials or store them under an inert atmosphere.[1]

  • Suboptimal Reaction Conditions: Conditions optimized at a lab scale may not be optimal for larger volumes.

    • Temperature: Inadequate temperature control can be a significant issue. Carefully re-optimize the reaction temperature for the larger scale.

    • Solvent and Moisture: The choice of solvent is critical. Ensure you are using dry solvents when anhydrous conditions are specified, as moisture can lead to the formation of byproducts.[1]

    • Catalyst and Reagents: The efficiency of catalysts can differ at scale. Consider screening alternative catalysts or adjusting the catalyst loading.

  • Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your reactor's agitation is sufficient for the increased volume.

  • Incomplete Reactions: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup.

Issue 2: Formation of Impurities and Byproducts

Q2: I am observing significant impurity peaks in the analysis of my crude pyrrolopyridine product. How can I minimize the formation of these byproducts?

A2: The formation of impurities is a common challenge in pyrrolopyridine synthesis. Here’s how you can address this:

  • Control of Reaction Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. Precisely control the stoichiometry, and in some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side products.

  • Regioselectivity Issues: In syntheses involving unsymmetrical precursors, a mixture of regioisomers can be formed. To improve selectivity:

    • Steric Hindrance: Utilize starting materials with bulky substituents to direct the reaction to a less sterically hindered site.

    • Electronic Effects: The presence of electron-withdrawing or -donating groups can influence the reactivity of different positions on the aromatic rings.

    • pH Control: The reaction pH can significantly impact regioselectivity.[1]

  • Side Reactions: The Paal-Knorr synthesis, a common method for the pyrrole ring formation, can sometimes yield furan byproducts. This can often be minimized by decreasing the acidity (pH > 3) and using an excess of the amine.[2]

Issue 3: Difficult Purification

Q3: I am struggling to purify my scaled-up pyrrolopyridine product. What are some effective purification strategies?

A3: Purification of pyrrolopyridine derivatives can be challenging due to their basicity and the presence of closely related impurities. Consider the following techniques:[3]

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity on a large scale.[3] Careful selection of the solvent system is crucial.

  • Acid-Base Extraction: The basic nature of the pyridine ring allows for purification through acid-base extraction. The pyrrolopyridine can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Chromatography: While effective, scaling up chromatography can be expensive.[4] For challenging separations:

    • Normal-Phase Chromatography: Tailing on silica gel is a common issue due to the basicity of the pyridine nitrogen. Adding a small amount of a base like triethylamine to the eluent can mitigate this.

    • Reverse-Phase Chromatography: This can be a good alternative for polar pyrrolopyridine derivatives.

  • Distillation: For volatile pyrrolopyridine derivatives, distillation can be an efficient purification method.

Issue 4: Thermal Runaway and Exothermic Reactions

Q4: My reaction is highly exothermic and I'm concerned about thermal runaway during scale-up. How can I manage this safely?

A4: Exothermic reactions pose a significant safety risk during scale-up.[5][6] Effective thermal management is crucial. Key indicators of a potential thermal runaway include a sudden, unexpected increase in temperature and pressure.[5]

  • Slow Addition of Reagents: Adding one of the reactants dropwise or via a syringe pump over an extended period can control the rate of heat generation.[7]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system with sufficient capacity to dissipate the heat generated.

  • Dilution: Running the reaction at a lower concentration by using more solvent can help to absorb and dissipate heat more effectively.

  • Continuous Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control, making them inherently safer for highly exothermic processes.

  • Process Analytical Technology (PAT): Implement PAT tools, such as in-situ temperature probes and reaction calorimetry, to monitor and control the reaction in real-time.[4][8][9][10]

Frequently Asked Questions (FAQs)

Q5: What is the impact of raw material quality on the scale-up of pyrrolopyridine synthesis?

A5: The quality of raw materials is critical for a successful and reproducible scale-up. Impurities in starting materials can act as catalysts for side reactions, lead to the formation of difficult-to-remove byproducts, and ultimately result in lower yields and purity of the final product. It is essential to have robust quality control procedures for all incoming raw materials.

Q6: What are the most common analytical techniques for purity determination of pyrrolopyridines?

A6: Several analytical techniques are commonly used to assess the purity of pyrrolopyridine derivatives:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.[11]

  • Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that offers faster analysis times and higher resolution.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrrolopyridine derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, enabling the identification and quantification of impurities at very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the desired product and identify impurities.[11]

Q7: What are some of the key signaling pathways targeted by pyrrolopyridine derivatives?

A7: Pyrrolopyridine derivatives are privileged scaffolds in medicinal chemistry and have been developed as inhibitors for a variety of signaling pathways implicated in diseases such as cancer and inflammation. Some notable examples include:

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Abnormal activation of the FGFR pathway is associated with various cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[12][13]

  • Inhibitory-kappaB Kinase (IKKα) and NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation. Aminoindazole-pyrrolo[2,3-b]pyridines have been designed as selective IKKα inhibitors to modulate this pathway.[14]

  • Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and STING Pathway: Pyrrolopyridine derivatives have been identified as potent ENPP1 inhibitors, which can stimulate the STING pathway for cancer immunotherapy.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions on Yield for Pyrrolopyrimidine Synthesis

EntryReactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1SEM-protected pyrrolopyrimidine (1)1-(6-chloropyridin-3-yl)-N-methylmethanamineDIPEAn-BuOHHeating-64[16]
2Amination at C-4 of (5)N-methyl-1-(meta-tolyl)methanamineDIPEA-120280[16]
3Compound 10Pyridin-3-ylmethanaminePd(OAc)2, BINAP, Cs2CO31,4-Dioxane1106-[17]
4Compound 102,3-dimethylphenyl)methanaminePd(OAc)2, BINAP, Cs2CO31,4-Dioxane1106-[17]

Table 2: Purification Methods for Pyrrolopyridine Derivatives

MethodPrincipleAdvantagesDisadvantagesScale-up Feasibility
Crystallization Differential solubilityHigh purity, cost-effective at scaleNot suitable for all compounds (oils, amorphous solids)Excellent
Acid-Base Extraction Exploits basicity of pyridine ringGood for removing non-basic impuritiesRequires use of acids and bases, potential for emulsionsGood
Column Chromatography Differential adsorption/partitioningHigh resolution for complex mixturesCostly, solvent intensive, can be slowModerate to Difficult
Distillation Difference in boiling pointsEffective for volatile compoundsNot suitable for non-volatile or thermally labile compoundsGood

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination for Pyrrolopyridine Synthesis

This protocol is adapted from a reported lab-scale synthesis and may require optimization for scale-up.[17]

  • Reactor Setup: To a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the pyrrolopyridine starting material (1.0 eq), the corresponding amine (1.2-1.5 eq), and cesium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the reactor.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 0.05-0.1 eq) and BINAP (0.1-0.2 eq) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for SEM Deprotection

This protocol is a common method for removing the SEM protecting group.

  • Dissolution: Dissolve the SEM-protected pyrrolopyridine in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the deprotected product as needed.

Visualizations

Troubleshooting_Workflow start Low Yield in Scale-up check_purity Check Starting Material Purity start->check_purity purity_impure Impure check_purity->purity_impure optimize_conditions Re-optimize Reaction Conditions conditions_suboptimal Suboptimal optimize_conditions->conditions_suboptimal check_mixing Evaluate Mixing Efficiency mixing_poor Poor check_mixing->mixing_poor monitor_reaction Monitor Reaction Completion reaction_incomplete Incomplete monitor_reaction->reaction_incomplete purity_impure->optimize_conditions No purify_sm Purify Starting Materials purity_impure->purify_sm Yes purify_sm->optimize_conditions adjust_temp Adjust Temperature conditions_suboptimal->adjust_temp Temperature screen_solvents Screen Solvents conditions_suboptimal->screen_solvents Solvent adjust_stoichiometry Adjust Stoichiometry conditions_suboptimal->adjust_stoichiometry Stoichiometry adjust_temp->check_mixing screen_solvents->check_mixing adjust_stoichiometry->check_mixing mixing_poor->monitor_reaction No increase_agitation Increase Agitation Speed/ Improve Baffling mixing_poor->increase_agitation Yes increase_agitation->monitor_reaction increase_time Increase Reaction Time/ Temperature reaction_incomplete->increase_time Yes end_yield_improved Yield Improved reaction_incomplete->end_yield_improved No increase_time->end_yield_improved

Caption: A troubleshooting workflow for addressing low yields in pyrrolopyridine synthesis scale-up.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC Pyrrolopyridine_Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolopyridine_Inhibitor->Dimerization Inhibition Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.

References

Technical Support Center: Refinement of Analytical Methods for 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1-Methyloctahydropyrrolo[3,4-b]pyridine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing peak tailing for my this compound analyte?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a modern, high-purity silica column (Type B) or a column with a polar-embedded group to shield the silanol groups.[1]
Add a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites.[1]
Operate at a higher pH to suppress the ionization of the basic analyte, if the column chemistry allows.[2][3]
Column Overload Reduce the amount of sample injected onto the column.[2]
Use a column with a larger internal diameter or a higher stationary phase capacity.[2]
Insufficient Buffer Capacity Increase the concentration of the buffer in the mobile phase.[1]

Question: My retention times for this compound are drifting. What could be the cause?

Answer:

Drifting retention times can be caused by a variety of factors related to the column, mobile phase, or HPLC system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Allow at least 5-10 column volumes of mobile phase to pass through.[1]
Mobile Phase Composition If preparing the mobile phase online, check the proportioning valves of your HPLC system. For manually prepared mobile phases, ensure homogeneity.[1]
Column Degradation The bonded phase of the column may degrade over time. If a gradual change in retention is observed, consider replacing the column.[2]
Temperature Fluctuations Use a column oven to maintain a constant temperature throughout the analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am seeing no peaks, or very small peaks, for this compound in my GC-MS analysis. What should I check?

Answer:

The absence or low intensity of peaks can be due to issues with the sample, the injection, the column, or the detector.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Issues Verify the concentration and stability of your sample.[4] Consider if the analyte is adsorbing to the vial.
Injection Problems Check for a blocked syringe and ensure the autosampler is functioning correctly.[5] Confirm that the carrier gas is flowing.[5]
Column Activity The analyte may be adsorbing to active sites in the inlet liner or the column. Use a deactivated liner and a column suitable for amines.[4][6]
Incorrect pH For aqueous samples, ensure the pH is basic to keep the amine in its neutral, more volatile form. Acidic conditions will lead to the formation of the non-volatile salt.[7]
Detector Issues Confirm that the mass spectrometer is tuned and operating correctly. Check for a dirty ion source or a failing electron multiplier.[5]

Question: My peaks are broad in the GC-MS chromatogram. How can I improve the peak shape?

Answer:

Broad peaks can result from several factors, including suboptimal chromatographic conditions and system issues.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Slow Oven Ramp Rate Increase the temperature programming rate of the GC oven.[5]
Low Carrier Gas Flow Verify and adjust the carrier gas flow rate to the optimal level for your column.[5]
Thick Column Film If the analyte has a long retention time, consider a column with a thinner stationary phase film.[5]
Poor Focusing at Injection Lower the initial oven temperature to better focus the analyte at the head of the column.[5]

Frequently Asked Questions (FAQs)

Method Development

Question: What type of HPLC column is best suited for the analysis of this compound?

Answer:

For a basic compound like this compound, a C18 column with high-purity silica and end-capping is a good starting point. Polar-embedded columns can also provide good peak shape by shielding the underlying silica from interacting with the basic analyte.[1]

Question: What mobile phase considerations are important for the HPLC analysis of this compound?

Answer:

A buffered mobile phase is crucial for reproducible chromatography of basic compounds. An ammonium acetate or ammonium formate buffer is a good choice, especially for LC-MS applications.[8] The pH of the mobile phase should be carefully controlled. Operating at a mid-range pH (e.g., 4-6) can provide a balance between analyte retention and good peak shape. For improved peak shape, adding a small amount of a competing base like triethylamine (TEA) can be effective, but note that TEA is not suitable for LC-MS as it can cause ion suppression.[1]

Question: Can this compound be analyzed by GC-MS?

Answer:

Yes, GC-MS is a suitable technique for the analysis of this compound, provided that appropriate sample preparation and chromatographic conditions are used. It is important to ensure the analyte is in its free base form, which is more volatile. This can be achieved by adjusting the pH of the sample to the basic range before extraction or injection.[7] The use of a column specifically designed for the analysis of amines is recommended to prevent peak tailing due to interactions with active sites.

Sample Preparation

Question: What is a suitable sample preparation method for the analysis of this compound in a complex matrix?

Answer:

For complex matrices, a sample cleanup and concentration step is often necessary. Solid-phase extraction (SPE) is a versatile technique. For a basic compound, a cation-exchange SPE cartridge can be used to selectively retain the analyte while allowing neutral and acidic interferences to be washed away. The analyte can then be eluted with a basic solution. Liquid-liquid extraction (LLE) is another option. After adjusting the sample pH to be basic, the analyte can be extracted into an organic solvent.

Structural Elucidation

Question: How can NMR spectroscopy be used to confirm the structure of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination. For nitrogen heterocycles, standard 1H and 13C NMR experiments may not be sufficient on their own due to the low density of hydrogen and carbon atoms.[9] Advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for establishing connectivity within the molecule.[9] In cases of isomeric ambiguity, 15N NMR spectroscopy or 13C{14N} solid-state NMR experiments can provide direct information about the nitrogen environment.[10][11]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

1. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica.

2. Reagents and Mobile Phase

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-18 min: 5% B

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

4. Sample Preparation

  • Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound by GC-MS.

1. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

3. Mass Spectrometer Conditions

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Sample Preparation

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If the sample is in an acidic aqueous solution, adjust the pH to >10 with a base (e.g., NaOH) and extract the analyte into an organic solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample dissolve Dissolve in appropriate solvent start->dissolve ph_adjust pH Adjustment (if necessary) dissolve->ph_adjust extract Extraction (LLE or SPE) ph_adjust->extract filter Filter extract->filter hplc HPLC-UV/MS filter->hplc Liquid Samples gcms GC-MS filter->gcms Volatile Samples process Chromatogram Processing hplc->process gcms->process quant Quantification process->quant report Report Generation quant->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_hplc start Problem: Peak Tailing in HPLC cause1 Secondary Silanol Interactions? start->cause1 solution1a Use high-purity silica or polar-embedded column cause1->solution1a Yes cause2 Column Overload? cause1->cause2 No solution1b Add competing base (e.g., TEA) to mobile phase solution1a->solution1b solution1c Adjust mobile phase pH solution1b->solution1c solution2a Reduce sample concentration/injection volume cause2->solution2a Yes cause3 Incompatible Sample Solvent? cause2->cause3 No solution2b Use a higher capacity column solution2a->solution2b solution3 Dissolve sample in mobile phase cause3->solution3 Yes

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Preventing epimerization during 1-Methyloctahydropyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization and controlling stereochemistry during the synthesis of this chiral bicyclic amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical concern in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted. This results in the formation of a diastereomer, known as an epimer. In the context of this compound, which has two chiral centers at the bridgehead carbons (C4a and C7a), uncontrolled epimerization can lead to a mixture of cis and trans diastereomers. The biological activity and pharmacological properties of these diastereomers can differ significantly, making stereochemical purity crucial for drug development. The formation of an unwanted epimer can lead to difficult purification processes and a final product with reduced efficacy or altered safety profile.

Q2: At which stages of the this compound synthesis is epimerization most likely to occur?

A2: Epimerization is most likely to occur under conditions that facilitate the removal and re-addition of a proton at one of the chiral centers. Key steps to monitor are:

  • Base- or Acid-Catalyzed Reactions: Any step involving strong bases or acids can potentially lead to epimerization, especially if a proton at a stereocenter is acidic.

  • Elevated Temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to a thermodynamically controlled mixture of isomers.

  • Purification Steps: Prolonged exposure to certain chromatographic media (e.g., silica gel) can sometimes induce epimerization of sensitive compounds.

Q3: What are the key factors that influence the stereochemical outcome of the synthesis?

A3: The primary factors influencing the stereoselectivity of the synthesis include:

  • Choice of Reducing Agent: During the reduction of the pyridine ring in the bicyclic imide intermediate, the choice of catalyst for hydrogenation (e.g., Pd, Pt, Rh) and the reaction conditions (pressure, temperature, solvent) are critical in determining the diastereoselectivity.

  • Use of Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries can direct the stereochemical course of reactions, leading to the preferential formation of one diastereomer.[1][2] Asymmetric catalysis can also be employed to set the desired stereochemistry.

  • Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor either the kinetically or thermodynamically more stable product.[3][4][5][6][7] Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of the Pyridine Ring

Symptoms:

  • NMR or chiral HPLC analysis of the octahydropyrrolo[3,4-b]pyridine core shows a significant mixture of cis and trans isomers.

  • Difficulty in isolating the desired diastereomer by crystallization or chromatography.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Hydrogenation Catalyst The choice of catalyst is crucial for diastereoselective pyridine reduction. Experiment with different heterogeneous catalysts such as Pd/C, PtO₂, or Rh/C. The catalyst support can also influence selectivity.
Unfavorable Reaction Conditions Optimize the hydrogenation conditions. Low temperatures and pressures often favor the formation of the cis isomer (kinetic product).[8] Vary the solvent, as it can affect the substrate's conformation on the catalyst surface.
Lack of Stereodirecting Group If applicable to your specific synthetic route, the presence of a bulky protecting group on the pyrrolidine nitrogen can influence the direction of hydrogen approach.
Equilibration to the Thermodynamic Product Prolonged reaction times or high temperatures can lead to the formation of the more stable trans isomer. Monitor the reaction progress and stop it once the starting material is consumed to favor the kinetic product.
Issue 2: Epimerization of the Desired Diastereomer During Subsequent Steps

Symptoms:

  • A pure diastereomer becomes contaminated with its epimer after a subsequent reaction or purification step.

  • Inconsistent stereochemical purity in the final product batches.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Basic or Acidic Conditions Avoid the use of strong, non-hindered bases or strong acids if a stereocenter is susceptible to deprotonation. If a base is required, consider using a sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine in stoichiometric amounts. For acidic conditions, use the mildest acid that achieves the desired transformation.
Elevated Reaction Temperatures Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cooling the reaction to 0 °C or below can significantly suppress epimerization.
Prolonged Reaction Times Minimize the reaction time by monitoring the reaction closely and quenching it as soon as it reaches completion.
Inappropriate Purification Method If epimerization is observed after chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or using a buffered eluent system. Alternatively, purification by crystallization might be a better option.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine Core

This protocol is based on synthetic routes described in the literature for the stereoselective synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core, a key intermediate for various pharmaceutical compounds.[8][9]

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • A mixture of pyridine-2,3-dicarboxylic acid and benzylamine is heated to afford the intermediate 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

  • The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Diastereoselective Hydrogenation of the Pyridine Ring

  • The 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is dissolved in a suitable solvent (e.g., methanol, acetic acid).

  • A hydrogenation catalyst (e.g., 5% Rh/Al₂O₃ or Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 20-50 °C). The reaction should be monitored to maximize the yield of the cis isomer.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 3: Reduction of the Imide

  • The resulting cis-6-benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione is reduced using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF) in an anhydrous solvent like THF.

  • The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) and then quenched carefully.

  • Standard aqueous workup and extraction are performed to isolate the crude cis-6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 4: Deprotection (if necessary)

  • If the final product requires a free secondary amine, the benzyl group is removed by hydrogenolysis (e.g., using Pd/C and H₂).

Step 5: N-Methylation

  • The secondary amine of the octahydropyrrolo[3,4-b]pyridine is methylated using a suitable methylating agent (e.g., formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base). Care should be taken to use mild conditions to avoid epimerization.

Data Presentation

Table 1: Influence of Catalyst on Diastereoselectivity of Pyridine Ring Hydrogenation (Illustrative Data)

CatalystSolventTemperature (°C)Pressure (atm)cis:trans Ratio (Illustrative)
5% Pd/CAcetic Acid25185:15
5% PtO₂Methanol25390:10
5% Rh/Al₂O₃Methanol201>95:5
10% Pd/CEthanol501070:30

Note: The data in this table is illustrative and based on general trends observed in the hydrogenation of substituted pyridines. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

SynthesisWorkflow Start Pyridine-2,3-dicarboxylic Acid Step1 Step 1: Imide Formation (with Benzylamine) Start->Step1 Intermediate1 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Step1->Intermediate1 Step2 Step 2: Diastereoselective Hydrogenation (e.g., Rh/Al2O3, H2) Intermediate1->Step2 Intermediate2 cis-6-Benzyloctahydropyrrolo [3,4-b]pyridine-5,7-dione Step2->Intermediate2 Step3 Step 3: Imide Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 cis-6-Benzyloctahydropyrrolo [3,4-b]pyridine Step3->Intermediate3 Step4 Step 4: N-Methylation (e.g., Eschweiler-Clarke) Intermediate3->Step4 End cis-1-Methyl-6-benzyloctahydropyrrolo [3,4-b]pyridine Step4->End

Caption: Synthetic workflow for this compound.

Epimerization cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-1-Methyloctahydropyrrolo[3,4-b]pyridine (Desired Product) trans trans-1-Methyloctahydropyrrolo[3,4-b]pyridine (Epimer) cis->trans epimerization Epimerization (Base/Acid, Heat)

Caption: Epimerization between cis and trans isomers.

TroubleshootingLogic Problem Low Diastereoselectivity (Mixture of cis/trans isomers) Cause1 Suboptimal Hydrogenation Conditions Problem->Cause1 Cause2 Epimerization during Workup/Purification Problem->Cause2 Solution1a Optimize Catalyst (e.g., Rh/Al2O3) Cause1->Solution1a Solution1b Lower Temperature and Pressure Cause1->Solution1b Solution1c Change Solvent Cause1->Solution1c Solution2a Use Milder Base/Acid Cause2->Solution2a Solution2b Lower Temperature Cause2->Solution2b Solution2c Modify Purification Method Cause2->Solution2c

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the multi-step synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem ID: BP-RED-01

Question: During the catalytic hydrogenation of N-benzyl-2,3-pyridinedicarboximide, I observe multiple spots on my TLC analysis, and the final yield of the desired 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione is low. What are the likely byproducts?

Possible Causes and Solutions:

  • Incomplete Hydrogenation: The pyridine ring reduction is a stepwise process. Incomplete reaction can lead to the formation of partially saturated di- and tetrahydropyridine intermediates.

    • Solution: Ensure the catalyst (e.g., Pd/C) is active and not poisoned. Increase hydrogen pressure and/or reaction time. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction.

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst or a different type of catalyst (e.g., PtO2).

Problem ID: BP-IMR-01

Question: After the reduction of 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione with Lithium Aluminum Hydride (LiAlH4), my NMR spectrum shows signals that do not correspond to the expected 6-benzyloctahydropyrrolo[3,4-b]pyridine. What could these byproducts be?

Possible Causes and Solutions:

  • Incomplete Imide Reduction: While LiAlH4 is a powerful reducing agent, insufficient reagent or reaction time can lead to the formation of partially reduced intermediates, such as hydroxylactams.

    • Solution: Use a sufficient excess of LiAlH4 (typically 2-3 equivalents per carbonyl group). Ensure the reaction is carried out at an appropriate temperature (e.g., reflux in THF) and for a sufficient duration. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Formation of Ring-Opened Products: Under harsh conditions, cleavage of the pyrrolidine ring could occur, although this is less common.

    • Solution: Maintain careful temperature control during the addition of the substrate to the LiAlH4 suspension to avoid excessive heat generation.

Problem ID: BP-DEB-01

Question: During the debenzylation of 6-benzyloctahydropyrrolo[3,4-b]pyridine via catalytic hydrogenolysis, I am observing a byproduct with a higher molecular weight than the desired octahydropyrrolo[3,4-b]pyridine. What is this impurity?

Possible Causes and Solutions:

  • N-Alkylation from Solvent: When using alcoholic solvents such as methanol or ethanol for catalytic hydrogenolysis, the catalyst can oxidize the solvent to the corresponding aldehyde (formaldehyde or acetaldehyde). This aldehyde can then react with the newly formed secondary amine in a reductive amination side reaction, leading to N-alkylation (N-methylation or N-ethylation).[1]

    • Solution: Avoid alcoholic solvents for this step. Use solvents like ethyl acetate, THF, or trifluoroethanol.[1] If an alcohol must be used, minimize the reaction time and temperature.

  • Incomplete Debenzylation: The starting material, 6-benzyloctahydropyrrolo[3,4-b]pyridine, will be present if the reaction does not go to completion.

    • Solution: Ensure the catalyst is active and use an adequate catalyst loading. Increase hydrogen pressure and reaction time as needed.

Problem ID: BP-METH-01

Question: After the N-methylation of octahydropyrrolo[3,4-b]pyridine using the Eschweiler-Clarke reaction (formaldehyde and formic acid), I see a small amount of starting material remaining. Is there a risk of over-methylation?

Possible Causes and Solutions:

  • Incomplete Methylation: Insufficient amounts of formaldehyde or formic acid, or a reaction time that is too short, can lead to incomplete conversion to the tertiary amine.

    • Solution: Use a slight excess of both formaldehyde and formic acid. Ensure the reaction is heated to a sufficient temperature (typically reflux) to drive the reaction to completion.

  • Over-methylation: The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion with formaldehyde.[2][3] Therefore, over-methylation is not a significant concern with this method.

Byproduct Summary Table

Reaction StepDesired ProductPotential Byproduct(s)Byproduct StructureTypical % (if uncontrolled)
Pyridine Ring Hydrogenation6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dioneTetrahydropyridine derivative5-20%
Imide Reduction6-Benzyloctahydropyrrolo[3,4-b]pyridineHydroxylactam5-15%
Catalytic DebenzylationOctahydropyrrolo[3,4-b]pyridineN-ethylated byproduct (in ethanol)10-30%
N-Methylation (Eschweiler-Clarke)This compoundUnreacted secondary amine<5%

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling byproduct formation in this synthesis?

A1: The catalytic hydrogenation of the pyridine ring and the subsequent debenzylation step are often the most critical. Incomplete reduction during hydrogenation can lead to a mixture of partially saturated rings that can be difficult to separate. During debenzylation, the choice of solvent is crucial to avoid N-alkylation side reactions.[1]

Q2: How can I best monitor the progress of these reactions to minimize byproducts?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick qualitative assessment of the reaction progress. LC-MS is invaluable for identifying the molecular weights of the main product and any byproducts, which helps in diagnosing the specific issue.[4][5]

Q3: Are there alternative reagents for the imide reduction step besides LiAlH4?

A3: While LiAlH4 is very effective for reducing amides and imides to amines, other reducing agents like borane-tetrahydrofuran complex (BH3-THF) can also be used. However, LiAlH4 is generally the most common and robust reagent for this transformation.

Q4: Can I perform the debenzylation and N-methylation in a single step?

A4: A one-pot reductive amination procedure following the debenzylation is plausible but can be challenging to optimize. It is generally more reliable to isolate the intermediate octahydropyrrolo[3,4-b]pyridine before proceeding with the N-methylation to ensure higher purity of the final product.

Experimental Protocols

1. Catalytic Hydrogenation of N-benzyl-2,3-pyridinedicarboximide

  • To a solution of N-benzyl-2,3-pyridinedicarboximide in a suitable solvent (e.g., acetic acid or ethanol), add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

  • Place the reaction mixture in a high-pressure hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione.

2. Imide Reduction with LiAlH4

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of LiAlH4 (2-3 equivalents per carbonyl group) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-benzyloctahydropyrrolo[3,4-b]pyridine.

3. N-Methylation via Eschweiler-Clarke Reaction

  • To a solution of octahydropyrrolo[3,4-b]pyridine in formic acid (excess), add an aqueous solution of formaldehyde (2-3 equivalents).

  • Heat the reaction mixture to reflux (around 100 °C) for 2-4 hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and make it basic by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

4. Byproduct Analysis by LC-MS

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

  • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Couple the HPLC outlet to a mass spectrometer (e.g., electrospray ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

  • Compare the observed m/z values with the expected molecular weights of the desired product and potential byproducts.

Visualizations

reaction_pathway Start Pyridine-2,3-dicarboxylic acid Step1 N-benzyl-2,3-pyridinedicarboximide Start->Step1 Benzylamine Step2 6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione Step1->Step2 H2, Pd/C Step3 6-Benzyloctahydropyrrolo[3,4-b]pyridine Step2->Step3 LiAlH4 Step4 Octahydropyrrolo[3,4-b]pyridine Step3->Step4 H2, Pd/C (Debenzylation) Final This compound Step4->Final CH2O, HCOOH

Caption: Synthetic pathway for this compound.

byproduct_formation cluster_hydrogenation Pyridine Hydrogenation cluster_debenzylation Debenzylation in Ethanol Pyridinedicarboximide Pyridinedicarboximide DesiredPiperidine Desired Piperidine Pyridinedicarboximide->DesiredPiperidine Complete Reduction Tetrahydropyridine Tetrahydropyridine Byproduct Pyridinedicarboximide->Tetrahydropyridine Incomplete Reduction N_Benzyl N_Benzyl DesiredAmine Desired Secondary Amine N_Benzyl->DesiredAmine Debenzylation EthylAmine N-Ethyl Byproduct N_Benzyl->EthylAmine Side Reaction

Caption: Key byproduct formation pathways during synthesis.

troubleshooting_workflow Start Low Yield or Impure Product Analysis Analyze by LC-MS & NMR Start->Analysis Identify Identify Byproduct MW Analysis->Identify IncompleteRed Incomplete Reduction? Identify->IncompleteRed MW = Starting Material + H2 SideReaction Side Reaction? Identify->SideReaction Unexpected MW IncompleteRed->SideReaction No OptimizeRed Increase Reaction Time/Temp/Reagent IncompleteRed->OptimizeRed Yes ChangeCond Change Solvent/Catalyst SideReaction->ChangeCond Yes Purify Purify by Chromatography OptimizeRed->Purify ChangeCond->Purify

References

Technical Support Center: Enhancing the Regioselectivity of Pyrrolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrrolopyridines (azaindoles). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of substituting these important heterocyclic scaffolds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the general principles governing the regioselectivity of electrophilic substitution on pyrrolopyridines?

A1: The reactivity of the pyrrolopyridine ring system is a composite of its two constituent rings: the electron-rich pyrrole and the electron-deficient pyridine. For electrophilic aromatic substitution, the pyrrole ring is significantly more reactive. The typical order of reactivity for electrophilic attack on an unsubstituted pyrrolopyridine is C3 > C2 > C5 > C7 > C6 > C4. However, this inherent reactivity can be modulated by the presence of directing groups, the choice of reagents, and reaction conditions.[1]

Q2: How can I selectively functionalize the pyridine ring in the presence of the more reactive pyrrole ring?

A2: Selective functionalization of the pyridine ring requires strategies that either deactivate the pyrrole ring or specifically activate a position on the pyridine ring. Common approaches include:

  • Directed Ortho-Metalation (DoM): A directing group on the pyridine nitrogen or an adjacent position can direct lithiation to a specific ortho-position.

  • C-H Activation: Transition metal catalysis (e.g., with Palladium, Rhodium, or Iridium) can enable direct C-H functionalization at positions on the pyridine ring that are otherwise difficult to access.[2][3]

  • Halogen Dance Reactions: This rearrangement of a halogen atom under basic conditions can provide access to isomers that are not directly accessible.

  • Protecting Groups: Protection of the pyrrole nitrogen with an electron-withdrawing group can reduce its reactivity towards electrophiles, allowing for functionalization on the pyridine ring under certain conditions.

Q3: What are the most common protecting groups for the pyrrole nitrogen in pyrrolopyridines, and when should I use them?

A3: The choice of protecting group is crucial for controlling regioselectivity. Common protecting groups include:

  • Boc (tert-Butoxycarbonyl): This group is easily introduced and removed under mild acidic conditions. It is useful for preventing N-alkylation and can influence the electronic properties of the pyrrole ring.

  • Sulfonyl groups (e.g., Tosyl, Nosyl): These strongly electron-withdrawing groups deactivate the pyrrole ring towards electrophilic attack and can be used to direct metalation to other positions. They are generally stable but require harsher conditions for removal.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): A versatile protecting group that is stable to a wide range of conditions and can be removed with fluoride sources. It can also act as a directing group in some metalation reactions.[1]

  • Simple alkyl or benzyl groups: While easy to install, their removal can be challenging and may require harsh conditions. They are often used when the nitrogen is intended to remain substituted in the final product.

Troubleshooting Guides by Reaction Type

Directed Ortho-Metalation (DoM)
Problem Potential Cause(s) Suggested Solution(s)
Low or no lithiation 1. Inactive organolithium reagent.2. Presence of trace amounts of water.3. Steric hindrance around the target C-H bond.1. Titrate the organolithium reagent before use.2. Ensure all glassware is flame-dried and reagents are anhydrous.3. Use a less sterically hindered base (e.g., n-BuLi instead of t-BuLi) or a more powerful one (e.g., s-BuLi).
Poor regioselectivity (mixture of isomers) 1. Competing acidic protons at other positions.2. Temperature is too high, allowing for equilibration.3. The directing group is not effective enough.1. Use a more sterically demanding base (e.g., LDA) to favor the kinetically accessible proton.2. Maintain a low temperature (typically -78 °C) throughout the reaction.3. Choose a stronger directing group or modify the existing one.
Decomposition of the lithiated intermediate 1. The intermediate is thermally unstable.2. Reaction with the solvent (e.g., THF).1. Keep the reaction at a low temperature and add the electrophile as quickly as possible.2. Consider using a different solvent, such as diethyl ether.
Halogen Dance Reaction
Problem Potential Cause(s) Suggested Solution(s)
No reaction or incomplete conversion 1. The base is not strong enough to initiate the deprotonation/halogen exchange.2. The temperature is too low.1. Use a stronger base, such as LDA or a superbase.2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of multiple products 1. Equilibration between different lithiated species.2. Intermolecular halogen transfer.1. Carefully control the reaction time and temperature to favor the desired isomer.2. Use a less polar solvent to minimize intermolecular interactions.
Low yield of the desired isomer 1. The thermodynamic equilibrium does not favor the desired product.2. Side reactions, such as elimination or polymerization.1. This reaction is thermodynamically controlled; consider an alternative synthetic route if the desired isomer is not the most stable.2. Use a less reactive base or lower the reaction temperature to minimize side reactions.
Suzuki Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low yield 1. Catalyst deactivation by the pyridine nitrogen.2. Inefficient transmetalation.3. Protodeboronation of the boronic acid.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center.2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and a polar aprotic solvent.3. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, and ensure anhydrous conditions.
Homocoupling of the boronic acid 1. Presence of oxygen in the reaction mixture.2. Slow oxidative addition or transmetalation.1. Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere.2. Optimize the catalyst and ligand system to accelerate the catalytic cycle.
Debromination of the starting material 1. Reductive elimination of H-Br from the palladium intermediate.2. Presence of a hydrogen source.1. Use a less polar solvent and a bulkier phosphine ligand.2. Ensure all reagents are anhydrous.
Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low yield 1. Catalyst poisoning by the pyridine nitrogen.2. Homocoupling of the alkyne (Glaser coupling).3. Dehalogenation of the starting material.1. Use a higher catalyst loading or a more robust ligand.2. Run the reaction under strictly anaerobic conditions and consider a copper-free protocol.3. Use a milder base and lower the reaction temperature.
Formation of complex mixtures 1. Instability of the product under the reaction conditions.2. Side reactions of the alkyne.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use a protecting group on the alkyne if it contains other reactive functional groups.
No reaction 1. Inactive catalyst.2. The halide is not reactive enough (e.g., chloride).1. Use a fresh batch of catalyst and ensure all reagents are pure.2. Use the corresponding bromide or iodide, or use a more active catalyst system.

Data Presentation: Regioselectivity in Pyrrolopyridine Functionalization

The following tables provide a comparative overview of reported yields and regioselectivity for various functionalization reactions on different pyrrolopyridine isomers.

Table 1: Regioselective C-H Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)
PositionReactionReagentsYield (%)Reference
C3BrominationCuBr₂>95[1]
C3FormylationVilsmeier reagentHigh[1]
C2Lithiation/Silylation1. N-Boc, n-BuLi2. TMSClGood[1]
C7ArylationAryl bromide, Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃55-70[4]
Table 2: Regioselective Functionalization of 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)
PositionReactionReagentsYield (%)Reference
C2, C3ArylationAryl iodide, Pd(dppf)Cl₂up to 77[2]
C2, C3SonogashiraTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NGood[2]
Table 3: Regioselective Functionalization of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)
PositionReactionReagentsYield (%)Reference
C2, C3ArylationAryl iodide, Pd(dppf)Cl₂up to 77[2]
C7ArylationAryl bromide, Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃55-70[4]
Table 4: Regioselective Functionalization of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
PositionReactionReagentsYield (%)Reference
C2Lithiation/Silylation1. N-Carbamoyl, LDA2. TMSCl~85[5]
C6Lithiation/Iodination1. N-Carbamoyl, s-BuLi/TMEDA2. I₂78[5]
C3, C6Di-arylation (Suzuki)Arylboronic acids, Pd₂(dba)₃/SPhos43-88[6]
C4, C5Nitration/BrominationHNO₃/H₂SO₄ then NBS46 (overall)[7]

Experimental Protocols

Protocol 1: Regioselective C2-Functionalization of 7-Azaindole via Directed Ortho-Metalation

This protocol describes the C2-silylation of N-carbamoyl-7-azaindole.[5]

Materials:

  • N,N-Diisopropyl-7-azaindole-1-carboxamide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N,N-diisopropyl-7-azaindole-1-carboxamide (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA (2.2 eq) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add TMSCl (3.0 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the C2-silylated product.

Protocol 2: Regioselective C6-Arylation of 7-Azaindole via C-H Activation

This protocol describes the Pd-catalyzed C6-arylation of N-methyl-7-azaindole N-oxide.[4]

Materials:

  • N-methyl-7-azaindole N-oxide

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos

  • Pivalic acid (PivOH)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a glovebox, add N-methyl-7-azaindole N-oxide (1.0 eq), 4-bromotoluene (1.5 eq), Pd(OAc)₂ (0.04 eq), DavePhos (0.15 eq), PivOH (0.30 eq), and Cs₂CO₃ (2.0 eq) to an oven-dried reaction tube.

  • Reaction: Add anhydrous toluene to the tube. Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with DCM and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the C6-arylated product.

Visualizations

Decision-Making Workflow for Regioselective Functionalization

G start Desired Functionalization Position? pyrrole_ring Pyrrole Ring (C2, C3) start->pyrrole_ring pyridine_ring Pyridine Ring (C4, C5, C6, C7) start->pyridine_ring c3_position C3 Position pyrrole_ring->c3_position Most Electron-Rich c2_position C2 Position pyrrole_ring->c2_position ch_activation Transition Metal Catalysis (Pd, Rh, Ir) Often requires a directing group Access to C4, C5, C6, C7 pyridine_ring->ch_activation C-H Activation halogen_dance Starts with a halogenated pyrrolopyridine Base-mediated rearrangement Access to thermodynamically favored isomers pyridine_ring->halogen_dance Halogen Dance suzuki_sonogashira Requires a pre-functionalized (halogenated) pyrrolopyridine Wide substrate scope pyridine_ring->suzuki_sonogashira Cross-Coupling (Suzuki, Sonogashira) electrophilic_sub High Regioselectivity Mild Conditions c3_position->electrophilic_sub Direct Electrophilic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts) dom Requires N-Protecting/Directing Group Strong Base (e.g., n-BuLi, LDA) Low Temperature c2_position->dom Directed Ortho-Metalation (DoM)

Caption: A decision tree for selecting a regioselective functionalization strategy for pyrrolopyridines.

Experimental Workflow for Directed Ortho-Metalation (DoM)

G sub N-Protected Pyrrolopyridine cool Cool to -78 °C sub->cool reagents Anhydrous Solvent (THF) Inert Atmosphere (Ar) reagents->cool base Add Organolithium Base (e.g., n-BuLi, LDA) cool->base stir Stir for 1-2h at -78 °C base->stir electrophile Add Electrophile (e.g., TMSCl, I₂, Aldehyde) stir->electrophile warm Warm to Room Temperature electrophile->warm workup Aqueous Workup & Extraction warm->workup purify Purification (Chromatography) workup->purify

Caption: A typical experimental workflow for a Directed Ortho-Metalation (DoM) reaction.

References

Validation & Comparative

Comparative Analysis of Pyrrolopyridine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of pyrrolopyridine analogs, focusing on their structure-activity relationship (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs). The data presented is intended to inform researchers and drug development professionals in the design of novel therapeutics targeting the cholinergic system. The analogs discussed are based on the pyrrolo[3,4-c]pyridine scaffold, a known pharmacophore for nAChR ligands.

Quantitative Data Summary

The following table summarizes the binding affinities of a series of pyrrolo[3,4-c]pyridine derivatives for nicotinic acetylcholine receptors. The binding affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. The data is based on a quantitative structure-activity relationship (QSAR) study of nicotinic agonists.[1]

Compound IDnRpKi[1]
231 1CH37.28
232 2H5.12
233 2CH37.95
234 2C2H57.49
235 2n-C3H76.00
236 2i-C3H77.12
237 3H6.02
238 3CH36.22

Note: The specific pyrrolo[3,4-c]pyridine core structure and the positions of 'n' and 'R' were part of a larger dataset in the cited study, and the image of the core structure was not provided in the snippet.

Structure-Activity Relationship (SAR) Analysis

The data in the table suggests that modifications to the pyrrolo[3,4-c]pyridine scaffold have a significant impact on the binding affinity for nAChRs. For instance, within the series where n=2, the affinity varies with the alkyl substituent (R), with the methyl group (Compound 233 ) showing the highest affinity. This highlights the importance of the size and nature of the substituent at this position for receptor binding.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of nAChR modulators.

Radioligand Binding Assay for nAChR

This protocol is used to determine the binding affinity of a test compound for a specific nAChR subtype.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).

  • Test Compounds: Analogs of 1-Methyloctahydropyrrolo[3,4-b]pyridine.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Cold binding buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target nAChR subtype are isolated and protein concentration is determined.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of a non-labeled competitor).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the specific binding against the logarithm of the compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Flux Assay for nAChR Functional Activity

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels upon nAChR activation.

Materials and Reagents:

  • Cells: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test Compounds: Analogs of this compound.

  • Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.

  • Fluorescence Plate Reader: With the capability for kinetic reads.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The addition of the compound (for agonists) or the subsequent addition of the agonist (for antagonists) will trigger a change in fluorescence if the compound is active.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Channel_Opening Channel Opening nAChR->Channel_Opening Conformational Change Agonist Agonist (e.g., Acetylcholine, Pyrrolopyridine Analog) Agonist->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

Caption: Agonist binding to nAChRs triggers channel opening and cellular responses.

Experimental Workflow for nAChR Ligand Characterization

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis Compound_Synthesis Synthesis of Pyrrolopyridine Analogs Radioligand_Assay Radioligand Binding Assay Compound_Synthesis->Radioligand_Assay Calcium_Assay Calcium Flux Assay Compound_Synthesis->Calcium_Assay Ki_Value Determine Ki value Radioligand_Assay->Ki_Value SAR_Analysis Structure-Activity Relationship Analysis Ki_Value->SAR_Analysis EC50_IC50 Determine EC50/IC50 Calcium_Assay->EC50_IC50 EC50_IC50->SAR_Analysis

Caption: Workflow for the synthesis and pharmacological evaluation of nAChR ligands.

References

Structure-activity relationship (SAR) studies of 1-Methyloctahydropyrrolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyloctahydropyrrolo[3,4-b]pyridine derivatives and related analogs, with a focus on their potential as therapeutic agents. Due to the limited availability of specific data on this compound, this guide will focus on the well-documented SAR of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists and the antibacterial activity of other substituted pyrrolo[3,4-b]pyridines.

I. Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as MCH-R1 Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is a promising target for the treatment of obesity and other metabolic disorders. A systematic SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives has identified potent antagonists of this receptor.[1]

The following table summarizes the in vitro activity of various 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-one derivatives against the MCH-R1. The data highlights the significant impact of the substituent at the 2-position on the antagonist potency.

CompoundR-group (at position 2)MCH-R1 Binding Affinity (IC50, nM)
Aryl Derivatives
1aPhenyl>1000
1b4-Fluorophenyl890
Benzyl Derivatives
2aBenzyl320
2b4-Fluorobenzyl150
Arylthio Derivatives
3aPhenylthio25
7b 4-Fluorophenylthio 8.7

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1736-9.[1]

The SAR for this series of compounds can be summarized as follows:

  • Effect of the Linker: The nature of the linker between the pyrrolo[3,4-b]pyridin-7(6H)-one core and the aryl group at the 2-position is critical for activity. A simple aryl substitution (e.g., phenyl) results in low potency. Introducing a methylene linker (benzyl derivatives) improves activity, while a thioether linker (arylthio derivatives) leads to the most potent compounds.

  • Effect of Aryl Substitution: For all linker types, the introduction of a fluorine atom at the 4-position of the phenyl ring generally enhances the binding affinity. This is exemplified by the 2-[(4-fluorophenyl)thio] derivative 7b , which was identified as a highly potent MCH-R1 antagonist with an IC50 of 8.7 nM.[1]

SAR_MCH_R1 cluster_core Pyrrolo[3,4-b]pyridin-7(6H)-one Core cluster_substituents Substituents at Position 2 cluster_activity MCH-R1 Antagonist Activity Core Core Scaffold Aryl Aryl (e.g., Phenyl) Core->Aryl Direct Linkage Benzyl Benzyl Core->Benzyl Methylene Linker Arylthio Arylthio (e.g., Phenylthio) Core->Arylthio Thioether Linker Low Low Potency (IC50 > 1000 nM) Aryl->Low Moderate Moderate Potency (IC50 = 150-320 nM) Benzyl->Moderate High High Potency (IC50 < 25 nM) Arylthio->High

Caption: SAR of 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 antagonists.

A detailed protocol for determining the MCH-R1 binding affinity is provided below.

Objective: To determine the in vitro binding affinity of test compounds to the human MCH-R1.

Materials:

  • HEK293 cells stably expressing the human MCH-R1.

  • [¹²⁵I]-MCH (Radioligand).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

MCH_R1_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (from HEK293-hMCHR1 cells) start->prepare_membranes add_reagents Add to 96-well Plate: - Cell Membranes - [¹²⁵I]-MCH - Test Compound (or vehicle) prepare_membranes->add_reagents incubate Incubate at Room Temperature (e.g., 90 minutes) add_reagents->incubate filter Rapid Filtration (through glass fiber filters) incubate->filter wash Wash Filters (to remove unbound radioligand) filter->wash count Measure Radioactivity (using a scintillation counter) wash->count analyze Data Analysis (Calculate IC50 values) count->analyze end End analyze->end

Caption: Workflow for the MCH-R1 radioligand binding assay.

II. Antibacterial Activity of Polysubstituted Pyrrolo[3,4-b]pyridine Derivatives

Recent studies have also explored the antibacterial potential of the pyrrolo[3,4-b]pyridine scaffold. A series of polysubstituted derivatives were synthesized and evaluated for their activity against various bacterial strains.[2]

The following table presents the minimum inhibitory concentration (MIC) values for the most potent compounds against E. coli.

CompoundR¹-groupR²-groupR³-groupMIC (µg/mL) against E. coli
4j 4-Cl-Ph CN Ph 62.5
4l 4-NO₂-Ph CN Ph 125.0

Data sourced from ChemistrySelect, 2021, 6(9), 2138-2144.[2]

For this series of antibacterial agents:

  • The presence of an electron-withdrawing group on the phenyl ring at the R¹ position appears to be crucial for activity.

  • Compound 4j , with a chloro-substituent at the para-position of the phenyl ring, demonstrated the highest potency with an MIC of 62.5 µg/mL against E. coli.[2]

  • Replacing the chloro group with a nitro group (4l ) resulted in a two-fold decrease in activity.[2]

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the 96-well microplates containing MHB.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (bacteria without compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Comparison with Alternative Scaffolds

The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold represents a promising starting point for the development of MCH-R1 antagonists. Other heterocyclic systems that have been explored for this target include thieno[3,2-d]pyrimidin-4-ones and various piperidine derivatives.[3] The potency of the best pyrrolo[3,4-b]pyridin-7(6H)-one derivative (IC50 = 8.7 nM) is comparable to many reported antagonists from other series.[1]

The pyrrolopyridine scaffold is found in several natural and synthetic compounds with antimicrobial properties.[4][5] While the reported MIC values for the pyrrolo[3,4-b]pyridine derivatives are moderate, they provide a basis for further optimization. For comparison, established antibiotics like ciprofloxacin typically exhibit MIC values in the low µg/mL or even ng/mL range against susceptible bacterial strains.

IV. Conclusion

The pyrrolo[3,4-b]pyridine core is a versatile scaffold for the design of novel therapeutic agents. The structure-activity relationship studies on pyrrolo[3,4-b]pyridin-7(6H)-one derivatives have led to the identification of potent MCH-R1 antagonists, highlighting the importance of the linker and aryl substituents at the 2-position for high affinity. Furthermore, other substitution patterns on the pyrrolo[3,4-b]pyridine ring system have demonstrated promising antibacterial activity. This comparative guide underscores the potential of this heterocyclic system and provides a foundation for future drug discovery and development efforts. Further optimization of these derivatives could lead to the development of novel therapeutics for metabolic disorders and infectious diseases.

References

Validation of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent Inhibitors of TANK-Binding Kinase 1 (TBK1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The validation of a biological target is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of a promising class of compounds, 1H-pyrazolo[3,4-b]pyridine derivatives, against the biological target TANK-Binding Kinase 1 (TBK1). TBK1 is a key regulator of innate immune and inflammatory responses, making it an attractive target for various therapeutic areas, including autoimmune diseases and oncology.[1][2][3] This document presents experimental data comparing a lead 1H-pyrazolo[3,4-b]pyridine derivative with established TBK1 inhibitors, details the experimental protocols for target validation, and visualizes the relevant biological pathways and experimental workflows.

Comparative Analysis of TBK1 Inhibitors

The potency of novel compounds is benchmarked against existing inhibitors to ascertain their potential. The following table summarizes the in vitro inhibitory activity of a lead 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , and compares it with two well-characterized TBK1 inhibitors, BX795 and MRT67307 .[3]

CompoundScaffoldTarget KinaseIC₅₀ (nM)
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2
BX795 AminopyrimidineTBK17.1
MRT67307 Aminopyrimidine DerivativeTBK128.7

Data sourced from in vitro kinase assays as described in the referenced literature.[3]

The data clearly indicates that the 1H-pyrazolo[3,4-b]pyridine derivative 15y exhibits significantly higher potency against TBK1 compared to both BX795 and MRT67307.[3]

Experimental Protocols

The validation of TBK1 as the biological target for 1H-pyrazolo[3,4-b]pyridine derivatives relies on robust and reproducible experimental methodologies.

In Vitro TBK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TBK1.

Objective: To determine the IC₅₀ value of a test compound against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide like TBK1-Tide)[4][5]

  • ATP (Adenosine triphosphate), including a radiolabeled version (γ-³²P-ATP) or a fluorescence-based detection system

  • Test compounds (e.g., 1H-pyrazolo[3,4-b]pyridine derivatives)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]

  • 96-well or 384-well plates

  • Phosphocellulose paper or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired concentrations.

  • Reaction Setup: In a multi-well plate, add the recombinant TBK1 enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (containing a tracer amount of γ-³²P-ATP) to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).[5]

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper to remove unincorporated γ-³²P-ATP. Quantify the radioactivity on the paper using a phosphorimager.[7]

    • Fluorescence-Based Assay: Utilize a system like LanthaScreen® or ADP-Glo™ where the kinase activity is measured by changes in fluorescence resonance energy transfer (FRET) or luminescence, respectively.[4][6]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations: Pathways and Workflows

TBK1 Signaling Pathway

TBK1 is a central kinase in the innate immune signaling pathway. It is activated by various stimuli, including viral and bacterial infections, leading to the phosphorylation of interferon regulatory factor 3 (IRF3).[2][8] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β), which are crucial for antiviral defense.[2]

TBK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Pathogen-Associated Molecular Patterns (e.g., viral dsRNA) PRR Pattern Recognition Receptors (e.g., RIG-I) PAMPs->PRR Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor TBK1 TBK1 Adaptor->TBK1 IRF3_inactive IRF3 (inactive) TBK1->IRF3_inactive Phosphorylation IRF3_active p-IRF3 Dimer (active) IRF3_inactive->IRF3_active Gene_Expression Type I Interferon Gene Expression IRF3_active->Gene_Expression IFN IFN-α/β Gene_Expression->IFN Antiviral_Response Antiviral_Response IFN->Antiviral_Response Secretion

TBK1 signaling pathway in innate immunity.

Experimental Workflow for TBK1 Inhibitor Validation

The process of identifying and validating a novel TBK1 inhibitor follows a structured workflow, from initial screening to cellular activity confirmation.

Target_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase HTS High-Throughput Screening (Compound Library) Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Optimization (e.g., 1H-pyrazolo[3,4-b]pyridine) Hit_Identification->SAR Lead_Compound Lead Compound (15y) SAR->Lead_Compound In_Vitro_Assay In Vitro Kinase Assay (IC₅₀ Determination) Lead_Compound->In_Vitro_Assay Selectivity Kinase Selectivity Profiling (Panel of other kinases) In_Vitro_Assay->Selectivity Cellular_Assay Cellular Assay (Inhibition of downstream signaling, e.g., p-IRF3 levels) Selectivity->Cellular_Assay Target_Validated Validated Target Cellular_Assay->Target_Validated

Workflow for the validation of a TBK1 inhibitor.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-Methyloctahydropyrrolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the characterization of a compound's selectivity is a critical step in preclinical development. A thorough understanding of a drug candidate's interactions with off-target molecules can foresee potential adverse effects and inform lead optimization. This guide provides a comparative overview of the cross-reactivity profile of a representative compound, herein referred to as Compound X, an analog of 1-Methyloctahydropyrrolo[3,4-b]pyridine. The data presented is illustrative to demonstrate a typical cross-reactivity assessment for this class of compounds. The guide compares Compound X with a hypothetical alternative, Compound Y, to highlight differences in selectivity.

Quantitative Analysis of Cross-Reactivity

The selectivity of Compound X was assessed by its binding affinity to a panel of G-protein coupled receptors (GPCRs) and its inhibitory effects on key ion channels and metabolic enzymes. The results are summarized in the tables below, providing a direct comparison with Compound Y.

Table 1: Comparative GPCR Binding Affinity Profile

This table outlines the binding affinities (Ki, nM) of Compound X and Compound Y against a selection of GPCRs. Lower Ki values indicate higher binding affinity.

Receptor SubtypePrimary Target/Off-TargetCompound X (Ki, nM)Compound Y (Ki, nM)
Dopamine D2 Primary Target 15 25
Dopamine D1Off-Target850>10,000
Dopamine D3Off-Target120350
Serotonin 5-HT2AOff-Target450900
Serotonin 5-HT1AOff-Target>10,000>10,000
Adrenergic α1AOff-Target2,5005,000
Adrenergic α2AOff-Target1,8003,200
Muscarinic M1Off-Target>10,0008,000

Table 2: Comparative Off-Target Liability Profile

This table presents the inhibitory activity (IC50, µM) of Compound X and Compound Y against the hERG cardiac potassium channel and a panel of cytochrome P450 enzymes. Higher IC50 values are desirable, indicating lower potential for adverse effects.

Off-TargetPotential LiabilityCompound X (IC50, µM)Compound Y (IC50, µM)
hERG Channel QT Prolongation > 30 15
CYP1A2Drug-Drug Interactions> 5045
CYP2C9Drug-Drug Interactions2818
CYP2C19Drug-Drug Interactions4533
CYP2D6Drug-Drug Interactions128
CYP3A4Drug-Drug Interactions> 50> 50

Experimental Methodologies

The following protocols describe the standard assays used to generate the cross-reactivity data for novel chemical entities.

Radioligand Binding Assays for GPCR Panel

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[1][2]

  • Membrane Preparation: Cell membranes from stable cell lines overexpressing the target GPCR are prepared by homogenization and centrifugation.[3] The protein concentration of the membrane preparation is determined using a suitable protein assay.[3]

  • Assay Setup: Competition binding assays are performed in a 96-well plate format.[1][3] Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and a range of concentrations of the test compound.[1][2]

  • Incubation: The plates are incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.[3][4]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[1][3][4] Unbound radioligand is washed away.[4]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]

hERG Potassium Channel Assay (Automated Patch Clamp)

Assessment of a compound's effect on the hERG channel is a critical safety assay to evaluate the risk of drug-induced QT prolongation.[5]

  • Cell Culture: HEK293 cells stably expressing the hERG channel are used.

  • Assay Platform: An automated patch-clamp system is utilized for high-throughput analysis.[6]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit the hERG current.[5] This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the characteristic tail current.[5]

  • Compound Application: The test compound is applied at multiple concentrations to the cells.

  • Data Acquisition: The hERG current is recorded continuously before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound to determine the IC50 value.[6]

Cytochrome P450 (CYP) Inhibition Assay

CYP inhibition assays are essential for predicting potential drug-drug interactions.[7][8]

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.[9]

  • Incubation: The test compound is incubated with the human liver microsomes in the presence of a specific substrate for each CYP isoform being tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[9]

  • Metabolite Analysis: The reaction is stopped, and the formation of the specific metabolite from the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition. IC50 values are calculated from the concentration-response curves.[9]

Visualizing Pathways and Workflows

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR Dopamine D2 Receptor G_protein Gi/o GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand Compound X (Agonist) Ligand->GPCR PKA Protein Kinase A cAMP->PKA Downstream Cellular Response PKA->Downstream

Caption: Hypothetical signaling pathway for a D2 receptor agonist.

Experimental Workflow

Cross_Reactivity_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis GPCR_Screen GPCR Panel (Radioligand Binding) Affinity_Data Binding Affinity (Ki values) GPCR_Screen->Affinity_Data hERG_Assay hERG Channel Assay (Patch Clamp) Safety_Data Off-Target Effects (IC50 values) hERG_Assay->Safety_Data CYP_Assay CYP450 Inhibition (LC-MS/MS) CYP_Assay->Safety_Data Profile Cross-Reactivity Profile Affinity_Data->Profile Safety_Data->Profile Start Test Compound (e.g., Compound X) Start->GPCR_Screen Start->hERG_Assay Start->CYP_Assay

Caption: Workflow for in vitro cross-reactivity profiling.

References

Benchmarking the synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-Methyloctahydropyrrolo[3,4-b]pyridine, a significant heterocyclic scaffold. We will benchmark a classical multi-step synthesis against a modern stereoselective approach, culminating in the final N-methylation to yield the target compound. This comparison is supported by quantitative data and detailed experimental protocols to aid in methodological selection.

The synthesis of this compound is crucial for its application as a building block in medicinal chemistry, notably as a key side chain in the antibiotic Moxifloxacin.[1][2] The efficiency and stereochemical purity of its synthesis directly impact the overall yield and quality of the final active pharmaceutical ingredient. This guide explores two primary pathways for obtaining the core structure, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, followed by a methylation step.

Synthetic Pathways Overview

Two distinct routes for the synthesis of the octahydropyrrolo[3,4-b]pyridine core are evaluated:

  • Route 1: The Classical Approach. This traditional method begins with pyridine-2,3-dicarboxylic acid and involves a series of transformations including imide formation, reduction, optical resolution, and debenzylation.

  • Route 2: A Novel Stereoselective Synthesis. This more recent approach aims to establish the desired stereochemistry early in the synthesis, potentially reducing the number of steps and improving overall efficiency.

Both routes converge on the formation of the octahydropyrrolo[3,4-b]pyridine core, which is then N-methylated to produce the final product. For the methylation step, two common methods are considered: the Eschweiler-Clarke reaction and reductive amination using formaldehyde.

Caption: Comparative workflow of classical and stereoselective synthesis routes.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the synthesis of the octahydropyrrolo[3,4-b]pyridine core via the classical route and the subsequent methylation step. Data for the novel stereoselective route is presented as a whole due to the integrated nature of the process described in the literature.

StepReagents & ConditionsReaction Time (hours)Yield (%)Purity (%)
Route 1: Classical Synthesis
Imide FormationPyridine-2,3-dicarboxylic acid, Benzylamine, Acetic Anhydride3-5~78>95
Reduction of Imide6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, LiAlH4, THF24~81>98
Optical ResolutionRacemic 6-Benzyloctahydropyrrolo[3,4-b]pyridine, L-tartaric acid, Ethanol12-16~40-45>99 (ee)
Debenzylation(S,S)-6-Benzyloctahydropyrrolo[3,4-b]pyridine, H2, Pd/C, Methanol5~85>99
N-Methylation
Eschweiler-Clarke Reaction(S,S)-Octahydropyrrolo[3,4-b]pyridine, Formic acid, Formaldehyde10-1872-90>98
Reductive Amination(S,S)-Octahydropyrrolo[3,4-b]pyridine, Formaldehyde, NaBH3CN, Methanol8-12~85>97
Route 2: Novel Stereoselective Synthesis
Overall ProcessMulti-step proprietary process involving stereoselective reduction.Variable~60-70>99 (ee)

Experimental Protocols

Route 1: Classical Synthesis of (S,S)-Octahydropyrrolo[3,4-b]pyridine

Step 1: Synthesis of 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

Pyridine-2,3-dicarboxylic acid is reacted with benzylamine in the presence of a dehydrating agent such as acetic anhydride. The mixture is heated to reflux for 3-5 hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction to 6-Benzyloctahydropyrrolo[3,4-b]pyridine

6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the racemic product.

Step 3: Optical Resolution

The racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine is dissolved in ethanol, and a solution of L-tartaric acid in ethanol is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt that crystallizes is collected by filtration and can be recrystallized to improve enantiomeric excess. The free base is liberated by treatment with a base.

Step 4: Debenzylation

(S,S)-6-Benzyloctahydropyrrolo[3,4-b]pyridine is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (50 psi) for 5 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield (S,S)-octahydropyrrolo[3,4-b]pyridine.

N-Methylation of (S,S)-Octahydropyrrolo[3,4-b]pyridine

Method A: Eschweiler-Clarke Reaction

To a solution of (S,S)-octahydropyrrolo[3,4-b]pyridine in formic acid, an aqueous solution of formaldehyde is added.[3] The mixture is heated at 80-100 °C for 10-18 hours.[3] After cooling, the solution is basified with sodium hydroxide and extracted with an organic solvent. The organic layer is dried and concentrated to afford the N-methylated product.[3] This method avoids the formation of quaternary ammonium salts.[3][4]

Method B: Reductive Amination

(S,S)-Octahydropyrrolo[3,4-b]pyridine is dissolved in methanol, followed by the addition of an aqueous solution of formaldehyde. Sodium cyanoborohydride (NaBH3CN) is then added portion-wise at 0 °C. The reaction is stirred at room temperature for 8-12 hours. The solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent. The organic extracts are dried and concentrated to give the final product.

Concluding Remarks

The classical synthesis route, while well-established, involves multiple steps, the use of hazardous reagents like LiAlH4, and a resolution step that can lower the overall yield. The novel stereoselective synthesis, though less detailed in publicly available literature, promises a more efficient pathway by controlling stereochemistry from an earlier stage.

For the final N-methylation, both the Eschweiler-Clarke reaction and reductive amination are viable options. The Eschweiler-Clarke reaction is a classic and often high-yielding method, while reductive amination with sodium cyanoborohydride offers milder reaction conditions. The choice between these methods may depend on the scale of the synthesis, available reagents, and desired purity profile.

This guide provides a foundational comparison to aid in the selection of a synthetic strategy for this compound. Researchers are encouraged to consult the primary literature for more detailed optimization of each step.

References

A Comparative Guide to the In Vivo Efficacy of Octahydropyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of novel therapeutics, the stereochemistry of a drug candidate is of paramount importance. Different isomers of the same molecule can exhibit widely varying pharmacokinetic and pharmacodynamic properties, with profound implications for efficacy and safety.[1][2] This guide provides a comparative overview of the in vivo efficacy of the hypothetical octahydropyrrolopyridine isomers, (R)- and (S)-Enantiomer of Compound A, a novel inhibitor of Kinase X, which is implicated in tumorigenesis.

Overview of (R)- and (S)-Enantiomers of Compound A

Compound A is an octahydropyrrolopyridine derivative designed to target the ATP-binding site of Kinase X. While both the (R)- and (S)-enantiomers share the same molecular formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in their biological activity. The eutomer, or the more active enantiomer, is hypothesized to form a more stable and effective interaction with the chiral environment of the kinase's active site.

Comparative In Vitro and In Vivo Efficacy

The following tables summarize the key in vitro and in vivo data for the (R)- and (S)-enantiomers of Compound A, as well as the racemic mixture.

Table 1: Comparative In Vitro Activity

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Kinase X IC50 (nM) 5.2895.410.1
Cell Proliferation IC50 (nM) (MCF-7) 15.8>10,00032.5
hERG IC50 (µM) >50>50>50

Table 2: Comparative In Vivo Efficacy in Murine Xenograft Model (MCF-7)

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Dose (mg/kg, p.o., QD) 252525
Tumor Growth Inhibition (%) 85<1045
Tumor Regression Observed in 6/10 miceNot ObservedNot Observed
Body Weight Change (%) <5<5<5

Table 3: Comparative Pharmacokinetic Properties in Mice

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Oral Bioavailability (%) 454243
Cmax (ng/mL) 125011801215 (total)
Clearance (mL/min/kg) 2585Not Determined
t1/2 (hours) 8.22.5Not Determined

The data clearly indicate that the (R)-enantiomer is the eutomer, possessing significantly greater potency against Kinase X and in cellular proliferation assays. This translates to superior in vivo anti-tumor efficacy, with the (R)-enantiomer achieving 85% tumor growth inhibition compared to less than 10% for the (S)-enantiomer at the same dose. The racemic mixture shows an intermediate effect. The pharmacokinetic data reveal that while both enantiomers have similar oral bioavailability, the (S)-enantiomer is cleared from circulation much more rapidly, resulting in a shorter half-life. This rapid clearance, combined with its lower intrinsic potency, likely contributes to its poor in vivo performance.

Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling pathway in which Kinase X is a key component. Inhibition of Kinase X by the (R)-enantiomer of Compound A is expected to block downstream signaling, leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Binds CompoundA (R)-Enantiomer of Compound A CompoundA->KinaseX Inhibits

Caption: Hypothetical Signaling Pathway of Kinase X.

Experimental Protocols

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Cell Line: MCF-7 human breast adenocarcinoma cells were used to establish tumors.

  • Tumor Implantation: 1 x 107 MCF-7 cells in 100 µL of Matrigel were implanted subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm3. Mice were then randomized into four groups (n=10 per group): Vehicle, (R)-Enantiomer (25 mg/kg), (S)-Enantiomer (25 mg/kg), and Racemic Mixture (25 mg/kg).

  • Drug Administration: The compounds were formulated in 0.5% methylcellulose and administered orally (p.o.) once daily (QD) for 21 days.

  • Efficacy Endpoints: Tumor volume was measured twice weekly using calipers (Volume = (length x width2)/2). Body weight was also monitored as a measure of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

The workflow for this experimental protocol is visualized below.

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis A MCF-7 Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomization (n=10/group) C->D E Daily Oral Dosing (Vehicle, R, S, Racemic) D->E F Bi-weekly Tumor Volume Measurement E->F G Body Weight Monitoring E->G H Endpoint Tumor Volume Measurement F->H G->H I Calculation of Tumor Growth Inhibition (TGI) H->I J Final Report I->J

Caption: Experimental Workflow for In Vivo Xenograft Study.

Conclusion

This comparative guide, using the hypothetical Compound A, underscores the critical need for the early characterization of individual isomers in drug development. The significant differences in potency and pharmacokinetics between the (R)- and (S)-enantiomers highlight the potential for developing a more effective and safer therapeutic agent by advancing the single, more active enantiomer (the eutomer).[1][2] Administering a racemic mixture can lead to a suboptimal therapeutic effect and introduces "isomeric ballast" into the system, where the less active or inactive isomer (the distomer) may contribute to off-target effects or an increased metabolic burden. Therefore, a thorough investigation of the in vivo efficacy of all stereoisomers is essential for making informed decisions in the drug development process.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Methyloctahydropyrrolo[3,4-b]pyridine and other key heterocyclic compounds targeting nicotinic acetylcholine receptors (nAChRs). Due to the limited public data from direct head-to-head studies involving this compound, this guide synthesizes available information on structurally related nAChR agonists to provide a comparative framework. The data presented for related compounds is based on published experimental findings, while the profile for this compound is projected based on the known pharmacology of its core structure.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are integral to synaptic transmission in the central and peripheral nervous systems.[1][2] Their diverse subunit composition leads to various receptor subtypes, with the α4β2 and α7 subtypes being prominent in the brain and key targets for neurological disorders.[3][4][5] The pyrrolo[3,4-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities.[6][7][8]

Comparative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional efficacy (EC50) of several well-characterized nAChR agonists for the major α4β2 and α7 subtypes. This data provides a benchmark for evaluating the potential profile of novel compounds like this compound.

CompoundTarget nAChR SubtypeBinding Affinity (Ki, nM)Functional Efficacy (EC50, nM)Citation(s)
This compound α4β2Hypothesized HighHypothesized Potent AgonistN/A
Nicotineα4β20.5 - 2100 - 300[9]
Vareniclineα4β2~0.1Partial Agonist[5]
Epibatidineα4β20.01 - 0.10.1 - 1[2]
ABT-418α4β21 - 5Full Agonist[3][5]
(S)-(-)-Cytisineα4β20.05 - 0.2Partial Agonist[10]
This compound α7Hypothesized ModerateHypothesized AgonistN/A
Nicotineα7100 - 5001,000 - 10,000[3]
Vareniclineα7~30Partial Agonist[5]
Epibatidineα71 - 10Full Agonist[2]
ABT-418α710 - 50Agonist[5]

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol is adapted for determining the binding affinity of test compounds to the α4β2 nAChR subtype.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human α4 and β2 nAChR subunits.

  • Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).[1]

  • Non-specific Binding Competitor: Cytisine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-α4β2 cells.

    • Homogenize the cell suspension in ice-cold Assay Buffer.

    • Centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Wash the pellet twice by resuspension and centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.[1]

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL membrane preparation, 50 µL [³H]-Epibatidine (final concentration ~0.2 nM), 50 µL Assay Buffer.

      • Non-specific Binding: 50 µL membrane preparation, 50 µL [³H]-Epibatidine, 50 µL of 10 µM Cytisine.

      • Competition Binding: 50 µL membrane preparation, 50 µL [³H]-Epibatidine, 50 µL of test compound dilutions.

    • Incubate at room temperature for 2-3 hours.[1]

  • Filtration and Counting:

    • Rapidly filter the plate contents through glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.[11]

    • Wash filters four times with ice-cold Wash Buffer.

    • Add scintillation cocktail to the filters and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Calcium Flux Functional Assay for α7 nAChR

This assay measures the functional activity of compounds at the α7 nAChR by detecting changes in intracellular calcium.

Materials:

  • Cells: SH-SY5Y or other suitable cell line endogenously or recombinantly expressing the α7 nAChR.

  • Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: PNU-282987 or another selective α7 agonist.

  • Antagonist (for confirmation): Methyllycaconitine (MLA).

Procedure:

  • Cell Plating:

    • Seed cells into 384-well black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Aspirate the culture medium and add Fluo-4 AM loading solution.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with Assay Buffer.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Add serial dilutions of the test compound or positive control.

    • Measure the fluorescence intensity over time to detect calcium influx.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration.

    • Plot the concentration-response curve and calculate the EC50 value to determine the compound's potency and efficacy.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of nAChR activation and a typical workflow for screening compounds.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Closed State) Agonist->nAChR Binds nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Na_ion Na+ Na_ion->nAChR_Open Influx Ca_ion Ca²+ Ca_ion->nAChR_Open Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of an nAChR agonist.

Experimental_Workflow cluster_screening Compound Screening Workflow start Compound Library binding_assay Primary Screen: Radioligand Binding Assay (Ki) start->binding_assay functional_assay Secondary Screen: Functional Assay (EC50) binding_assay->functional_assay hit_compounds Hit Compounds functional_assay->hit_compounds selectivity Selectivity Profiling (vs. other receptors) hit_compounds->selectivity adme_tox ADME/Tox Profiling selectivity->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Caption: High-level workflow for nAChR agonist drug discovery.

References

A Comparative Guide to the Mechanism of Action of Moxifloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action, performance, and experimental evaluation of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. As the initially requested compound, 1-Methyloctahydropyrrolo[3,4-b]pyridine, is primarily a synthetic intermediate used in the creation of broader spectrum antibiotics like moxifloxacin, this guide will focus on the final, clinically relevant compound. The performance of moxifloxacin is compared with other notable fluoroquinolones, supported by quantitative data from in vitro and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Moxifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • In Gram-negative bacteria , the primary target for moxifloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription.[2]

  • In Gram-positive bacteria , topoisomerase IV is the preferential target.[2] This enzyme is essential for the separation of interlinked daughter DNA molecules following replication, a critical step for cell division.[4]

By binding to these enzymes, moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting cell replication and causing cell death.[1][5] The dual-targeting mechanism of moxifloxacin contributes to its broad spectrum of activity and may reduce the likelihood of the development of resistance through single-point mutations.[6]

Resistance to fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), or through alterations in drug efflux pumps that reduce the intracellular concentration of the antibiotic.[7][8][9]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome Replication_Fork DNA Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Cell Death Topoisomerase_IV Topoisomerase IV Replication_Fork->DNA_Gyrase relieves torsional strain Replication_Fork->Topoisomerase_IV decatenates daughter chromosomes Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase Inhibits Moxifloxacin->Topoisomerase_IV Inhibits

Fluoroquinolone inhibition of bacterial DNA replication.

Comparative Performance Data

The in vitro activity of fluoroquinolones is typically assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of bacterial isolates (MIC90). Clinical performance is evaluated in randomized controlled trials, with clinical success rates being a key endpoint.

In Vitro Antibacterial Spectrum

The following table summarizes the MIC90 values (in µg/mL) of moxifloxacin and other fluoroquinolones against common respiratory and skin infection pathogens. Lower MIC90 values indicate greater in vitro potency.

OrganismMoxifloxacinLevofloxacinGemifloxacinDelafloxacin
Streptococcus pneumoniae≤0.12[6]1.00.030.015
Haemophilus influenzae0.060.060.030.03
Moraxella catarrhalis0.120.120.030.06
Staphylococcus aureus (MSSA)0.121.00.030.12
Staphylococcus aureus (MRSA)8.0>324.00.5
Pseudomonas aeruginosa8.02.08.01.0

Data compiled from various sources. Note that MIC values can vary depending on the testing methodology and geographic location of the isolates.

Clinical Efficacy in Community-Acquired Pneumonia (CAP)

This table presents the clinical success rates of moxifloxacin compared to other antibiotics in Phase 3 clinical trials for the treatment of Community-Acquired Pneumonia (CAP).

Treatment RegimenClinical Success Rate (%)Comparator RegimenComparator Success Rate (%)Reference
Moxifloxacin 400 mg once daily92.4Clarithromycin 500 mg twice daily92.1[10]
Moxifloxacin 400 mg once daily93.9High-dose Amoxicillin 1g three times daily89.9[10]
Moxifloxacin 400 mg once daily88-97Cefuroxime axetil, Azithromycin82-97[11][12]
Clinical Efficacy in Acute Bacterial Exacerbation of Chronic Bronchitis (AECB)

The following table compares the clinical and bacteriological success rates of moxifloxacin and levofloxacin for the treatment of AECB.

Treatment GroupDosing RegimenClinical Success Rate (%)Bacteriological Eradication Rate (%)Reference
Moxifloxacin400 mg once daily for 5 days91.092.8[7]
Levofloxacin500 mg once daily for 7 days94.093.8[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A9 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][8][13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare antibiotic stock solution Dilutions Perform serial two-fold dilutions of antibiotic in a 96-well microtiter plate Stock->Dilutions Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate Inoculate microtiter plate with bacterial suspension Inoculum->Inoculate Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read Visually inspect for turbidity Incubate->Read Determine_MIC MIC is the lowest concentration with no visible growth Read->Determine_MIC

Workflow for MIC determination by broth microdilution.

1. Preparation of Materials:

  • Antibiotic Stock Solution: Prepare a concentrated stock solution of the fluoroquinolone in a suitable solvent as recommended by the manufacturer.

  • Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Microtiter Plates: Use sterile 96-well U-bottom microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate to achieve the desired concentration range.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies for assessing the inhibition of DNA gyrase.[14][15]

1. Reagents and Materials:

  • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

  • Purified bacterial DNA gyrase enzyme.

  • Assay Buffer (containing ATP, MgCl2, and other necessary cofactors).

  • Test compound (fluoroquinolone) at various concentrations.

  • Stop solution/loading dye.

  • Agarose gel and electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

2. Assay Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at the desired concentration.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization: After electrophoresis, stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

3. Data Analysis:

  • Quantify the intensity of the supercoiled and relaxed DNA bands. The concentration of the test compound that inhibits the supercoiling activity by 50% (IC50) is determined.

Topoisomerase IV Relaxation Assay

This protocol is based on standard methods for measuring the inhibition of topoisomerase IV-mediated DNA relaxation.[4][16]

1. Reagents and Materials:

  • Supercoiled plasmid DNA (e.g., pBR322) as the substrate.

  • Purified bacterial topoisomerase IV enzyme.

  • Assay Buffer (containing ATP, MgCl2, and other necessary cofactors).

  • Test compound (fluoroquinolone) at various concentrations.

  • Stop solution/loading dye.

  • Agarose gel and electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

2. Assay Protocol:

  • Reaction Setup: Combine the assay buffer, supercoiled plasmid DNA, and the test compound in a microcentrifuge tube.

  • Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Halt the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands to observe the conversion of supercoiled DNA to relaxed DNA.

3. Data Analysis:

  • The inhibition of topoisomerase IV activity is determined by the reduction in the amount of relaxed DNA produced. The IC50 value is calculated as the concentration of the fluoroquinolone that inhibits 50% of the enzyme's relaxation activity.

Conclusion

Moxifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that effectively targets bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Its in vitro and clinical performance are comparable or superior to other fluoroquinolones and antibiotics from other classes for the treatment of various bacterial infections, particularly respiratory tract infections. The provided experimental protocols offer standardized methods for the continued evaluation and comparison of moxifloxacin and novel antibacterial agents. A thorough understanding of its mechanism of action and resistance pathways is crucial for its judicious use and for the development of next-generation antibiotics.

References

Comparative Molecular Docking Analysis of Pyrrolopyridine and Pyrazolopyridine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the molecular docking performance of various pyrrolopyridine and pyrazolopyridine derivatives, structurally related to 1-Methyloctahydropyrrolo[3,4-b]pyridine. Due to a lack of specific comparative studies on this compound derivatives, this guide focuses on analogous compounds targeting two significant enzymes in drug discovery: Acetylcholinesterase (AChE) and DNA Topoisomerase IIβ. The data presented is compiled from multiple independent research articles to offer a broader perspective on the potential interactions and binding affinities of this class of heterocyclic compounds.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from docking studies of various pyridine-based derivatives against their respective protein targets. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the derivative) and the protein. A lower binding energy value signifies a more stable and favorable interaction.

Table 1: Docking Performance of Pyridine Derivatives against Acetylcholinesterase (AChE)

Compound ClassSpecific Derivative/ModificationPDB ID of TargetDocking Score (kcal/mol)Key Interacting Residues
Benzylpiperidine-Benzimidazole HybridCompound B244EY7-11.4Trp86, Tyr341, Ser293
Benzylpiperidine-Benzimidazole HybridCompound A244EY7-11.0Trp86, Tyr341, Ser293
Benzylpiperidine-Benzimidazole HybridCompound B84EY7-11.1Trp86, Tyr341, Ser293
Pyridine Dicarboximidepara-fluorobenzyl substituent (5c)1EVENot specified, but noted as bestGlu198

Table 2: Docking Performance of Pyrazolo[3,4-b]pyridine Derivatives against DNA Topoisomerase IIβ

Compound ClassSpecific DerivativePDB ID of TargetDocking Score (kcal/mol)Key Interacting Residues
Pyrazolo[3,4-b]pyridineCompound 2a3QX3Not specifiedNot specified
Pyrazolo[3,4-b]pyridineCompound 2f3QX3Not specified, but noted as preferentialNot specified

Experimental Protocols

The methodologies outlined below are synthesized from various studies on the molecular docking of pyridine and its related derivatives. They represent a standard workflow for such computational analyses.

1. Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins, such as Acetylcholinesterase (PDB IDs: 4EY7, 1EVE) and DNA Topoisomerase IIβ (PDB ID: 3QX3), were downloaded from the Protein Data Bank (RCSB PDB).[1][2]

  • Protein Preparation: Before docking, the protein structures were prepared by removing water molecules and any co-crystallized ligands.[3] Polar hydrogen atoms and Kollman charges were added to the protein structure to prepare it for interaction with the ligand.

  • Ligand Preparation: The 2D structures of the pyridine derivatives were sketched using chemical drawing software and then converted to 3D structures. The energy of the ligand structures was minimized using appropriate force fields to obtain a stable conformation.

2. Molecular Docking Simulation

  • Software: Molecular docking studies were predominantly performed using AutoDock Vina, a widely used program for computational docking.

  • Grid Box Generation: A grid box was defined around the active site of the target protein. The size and center of the grid were set to encompass the key amino acid residues known to be involved in ligand binding.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a common algorithm used for exploring the conformational space of the ligand within the active site of the protein.

  • Pose Selection and Analysis: The docking process generates multiple possible binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.

Mandatory Visualization

The following diagrams illustrate the generalized workflow for a molecular docking study, from the initial preparation of molecules to the final analysis of results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p1 Retrieve Protein Structure (e.g., from PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 l1 Design/Retrieve Ligand Structure l2 Prepare Ligand (Energy Minimization) l1->l2 d1 Define Binding Site (Grid Box Generation) p2->d1 l2->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analyze Docking Poses (Binding Energy) d2->a1 a2 Visualize Interactions (Hydrogen Bonds, etc.) a1->a2 a3 Select Best Candidate(s) a2->a3

Caption: A generalized workflow for molecular docking studies.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs protein Target Protein docking Molecular Docking Simulation protein->docking ligand Ligand (Pyridine Derivative) ligand->docking binding_energy Binding Energy (kcal/mol) docking->binding_energy binding_pose Binding Pose docking->binding_pose interactions Molecular Interactions binding_pose->interactions

Caption: Logical relationship of inputs and outputs in molecular docking.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.